molecular formula C4H6NO2- B118819 1-Aminocyclopropanecarboxylate CAS No. 149441-00-9

1-Aminocyclopropanecarboxylate

Cat. No.: B118819
CAS No.: 149441-00-9
M. Wt: 100.1 g/mol
InChI Key: PAJPWUMXBYXFCZ-UHFFFAOYSA-M
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Description

1-Aminocyclopropanecarboxylate (ACC) is the immediate, non-proteinogenic precursor to the plant hormone ethylene, making it an essential compound for studying plant development and stress responses . In plant biology research, ACC is used to investigate the ethylene biosynthesis pathway, as it is the substrate for the enzyme ACC oxidase (ACO), which converts it into ethylene . This pathway is central to understanding critical physiological processes, including fruit ripening, leaf senescence, root architecture, and plant responses to abiotic stresses such as waterlogging . Beyond its role as a precursor, a growing body of evidence indicates that ACC itself functions as a signaling molecule with ethylene-independent activity. It has been shown to regulate processes like pollen tube attraction in ovules and to activate glutamate receptor-like (GLR) channels, influencing ion currents in root protoplasts . Furthermore, ACC is a critical substrate in soil science and plant-microbe interaction studies. Soil microorganisms, including plant-growth-promoting bacteria and fungi, utilize ACC deaminase to cleave ACC into ammonia and α-ketobutyrate. This activity lowers ethylene levels in plants, mitigating stress-induced growth inhibition and is a key mechanism for enhancing plant tolerance to stresses like salinity and flooding . Researchers also employ ACC to study its conjugation into molecules like 1-malonyl-ACC (MACC) and jasmonyl-ACC (JA-ACC), which are important for regulating free ACC pools and integrating ethylene signaling with other hormonal pathways . Its use is instrumental in analytical method development, particularly in creating robust LC-MS/MS protocols for the simultaneous quantification of ACC and other phytohormones in complex plant matrices .

Properties

CAS No.

149441-00-9

Molecular Formula

C4H6NO2-

Molecular Weight

100.1 g/mol

IUPAC Name

1-aminocyclopropane-1-carboxylate

InChI

InChI=1S/C4H7NO2/c5-4(1-2-4)3(6)7/h1-2,5H2,(H,6,7)/p-1

InChI Key

PAJPWUMXBYXFCZ-UHFFFAOYSA-M

SMILES

C1CC1(C(=O)[O-])N

Canonical SMILES

C1CC1(C(=O)[O-])N

Synonyms

Cyclopropanecarboxylic acid, 1-amino-, ion(1-) (9CI)

Origin of Product

United States

Foundational & Exploratory

Mechanism of 1-aminocyclopropanecarboxylate conversion to ethylene in plants

[1][2][3][4][5][6][7][8][9]

Executive Summary

The conversion of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene is the terminal and rate-determining step in the ethylene biosynthesis pathway (the Yang Cycle). This reaction is catalyzed by ACC Oxidase (ACO) , a non-heme iron(II) dioxygenase.[1][2][3][4] Unlike the upstream ACC Synthase (ACS), which is regulated primarily at the transcriptional level, ACO activity is governed by complex post-translational kinetics involving obligate activators (CO₂/bicarbonate) and specific reductants (ascorbate).

Understanding this mechanism is critical for two distinct fields:

  • Agrochemical Development: Designing inhibitors to delay senescence and fruit ripening.

  • Enzymology & Drug Discovery: ACO serves as a model for the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily, members of which are targets in human oncology and fibrosis (e.g., HIF prolyl hydroxylases).

The Biochemical Engine: ACC Oxidase (ACO)[1][2][5][6][7][10][11]

Structural Classification

ACO (EC 1.14.17.4) belongs to the 2-oxoglutarate-dependent dioxygenase (2-OGDD) superfamily.[2] However, it exhibits a unique deviation from the canonical mechanism:

  • Canonical 2-OGDDs: Use 2-oxoglutarate (2-OG) as a co-substrate, decarboxylating it to succinate.

  • ACO: Does not use 2-OG. Instead, it utilizes Ascorbate as a two-electron reductant.

The Active Site (The "Facial Triad")

The catalytic core features a mononuclear Fe(II) center coordinated by a conserved 2-His-1-Asp facial triad .[5][1][4] In Petunia hybrida and Arabidopsis models, these residues are:

  • His177 and His234 : Coordinate the iron via N

    
    .
    
  • Asp179 : Coordinates via a carboxylate oxygen.

  • Substrate Binding: ACC binds to the iron in a bidentate manner (via the amino nitrogen and carboxylate oxygen), displacing water molecules and priming the iron for oxygen activation.

The Reaction Mechanism[7][12]

The conversion is an oxidative fragmentation reaction. The stoichiometry is as follows:

Step-by-Step Catalytic Cycle

The consensus mechanism involves a high-valent iron-oxo intermediate.

  • Resting State: The enzyme exists as Apo-ACO. Binding of Fe(II) and the activator CO₂ (likely as bicarbonate) primes the enzyme.[5][6]

  • Substrate Binding: ACC binds to the Fe(II) center (bidentate chelation).[6]

  • Oxygen Activation: O₂ binds to the iron, forming a ternary complex.

  • Electron Transfer (Ascorbate): Ascorbate acts as a reductant, facilitating the formation of a reactive Fe(IV)=O (ferryl) intermediate.

  • Radical Attack: The ferryl species abstracts a hydrogen or electron from the ACC amino group, forming an ACC aminyl radical .

  • Ring Fragmentation: The cyclopropane ring opens via a radical mechanism, leading to C1-C2 bond cleavage.

  • Product Release: The unstable intermediate collapses to release Ethylene, CO₂ (derived from ACC carboxyl group), and Cyanide (HCN).

The "CO₂ Paradox"

Carbon dioxide (or bicarbonate) is an essential activator , not just a product.

  • Mechanism: CO₂ is hypothesized to carbamylate a lysine residue (e.g., Lys158) near the active site, stabilizing the iron coordination geometry or facilitating proton transfer during O₂ activation.

  • Kinetic Effect: High CO₂ increases

    
     but increases 
    
    
    for ACC (lowers affinity), suggesting a complex allosteric mode of action.
Visualization: The Catalytic Cycle

ACO_MechanismE_RestingResting Enzyme[Fe(II)-ACO]Complex_1Ternary Complex[Fe(II)-ACC-O2]E_Resting->Complex_1 + SubstratesSubstratesSubstrates:ACC + O2ActivatorsActivators:CO2 (Bicarbonate)Activators->E_Resting ActivationIntermediate_FerrylReactive Intermediate[Fe(IV)=O]Complex_1->Intermediate_Ferryl + Ascorbate (1e- transfer)AscorbateReductant:AscorbateRecycleDehydroascorbateReleaseAscorbate->Recycle OxidationRadical_MechRadical Fragmentation(Aminyl Radical)Intermediate_Ferryl->Radical_Mech H-abstractionProductsProducts:Ethylene + HCN + CO2 + 2H2ORadical_Mech->Products Ring OpeningProducts->E_Resting Turnover

Figure 1: The catalytic cycle of ACC Oxidase, highlighting the requirement for Ascorbate and CO₂ to drive the formation of the reactive Fe(IV)=O species.

Experimental Methodologies

To study ACO activity or screen inhibitors, a robust in vitro assay is required. The enzyme is notoriously unstable once extracted; adherence to the following protocol is critical for reproducibility.

In Vitro ACO Activity Assay Protocol

Reagents Required:

  • Extraction Buffer: 100 mM Tris-HCl (pH 7.5), 10% Glycerol, 30 mM Sodium Ascorbate, 5% PVPP (Polyvinylpolypyrrolidone - to remove phenolics), 5 mM DTT.

  • Reaction Buffer: 50 mM MOPS (pH 7.2), 10% Glycerol.

  • Essential Cofactors: 5 mM Ascorbic Acid, 20 mM NaHCO₃ (Bicarbonate), 20 µM FeSO₄.

  • Substrate: 1 mM ACC.

Workflow:

StepActionCritical Mechanistic Note
1. Extraction Homogenize tissue in Extraction Buffer (4°C). Centrifuge at 20,000 x g for 20 min.PVPP prevents phenolic oxidation; DTT maintains thiol groups.
2. Reaction Setup Mix 400 µL supernatant with Reaction Buffer + Cofactors in a sealed 10 mL headspace vial.Bicarbonate is non-negotiable. Without it, activity is <5%.
3. Initiation Inject ACC substrate through the septum. Incubate at 30°C with shaking (1 hr).Shaking ensures O₂ saturation in the liquid phase.
4. Quantification Withdraw 1 mL headspace gas.[7][8] Analyze via Gas Chromatography (GC-FID).Ethylene elutes rapidly; calibrate with a standard C₂H₄ gas curve.
Data Interpretation: Kinetic Parameters

When characterizing ACO or its mutants, typical values for the wild-type enzyme (e.g., from Apple or Tomato) are:

ParameterTypical ValueSignificance

(ACC)
60 - 100 µMModerate affinity; cellular ACC levels fluctuate around this range.

(O₂)
0.4 - 1.0% (gas phase)High affinity for oxygen; hypoxia reduces ethylene production.

(CO₂)
~2% (gas phase)Requires significantly higher CO₂ than atmospheric levels for max activity.
pH Optimum 7.2 - 7.5Cytosolic pH range.

Chemical Intervention: Inhibitors & Analogs

For researchers developing agrochemicals or studying enzyme kinetics, targeting the ACO active site involves three primary strategies: competitive inhibition, metal chelation, and uncoupling.

Structural Analogs (Competitive Inhibitors)

These compounds mimic the ACC structure, binding to the active site but failing to undergo ring fragmentation.

  • AIB (2-aminoisobutyric acid): The classic competitive inhibitor. It lacks the strained cyclopropane ring. It binds to the iron but cannot be oxidized to ethylene.

  • MV (Methylviologen): Can interfere with the electron transfer process.

Metal Chelators & Substitutes

Since the reaction is Fe(II)-dependent:

  • Co(II) (Cobalt ions): The most potent inorganic inhibitor. Co(II) replaces Fe(II) in the facial triad. It binds the substrate but cannot activate O₂, effectively dead-locking the enzyme.

  • Phenanthroline / EDTA: General metal chelators that strip the iron from the active site.

Visualization: The Yang Cycle Context

Yang_CycleMethionineMethionineSAMS-Adenosyl-Met(SAM)Methionine->SAM ATP -> PPiACCACC(Precursor)SAM->ACC ACSMTAMTA(Recycled)SAM->MTA Side ProductEthyleneEthylene(Gas)ACC->Ethylene ACO+ O2, Asc, CO2ACSACC Synthase(ACS)ACOACC Oxidase(ACO)MTA->Methionine Yang CycleRecycling

Figure 2: The Yang Cycle.[5][2] Note that while ACS is the rate-limiting step for induction, ACO is the rate-limiting step for the chemical conversion and requires specific cofactors often absent in simple buffer systems.

Strategic Implications for Development

Agrochemical Design

Current shelf-life extension technologies (e.g., 1-MCP) block the ethylene receptor. However, inhibiting ACO offers a method to stop production at the source.

  • Target: Design transition state analogs that mimic the ACC-Iron-Bicarbonate ternary complex.

  • Challenge: Selectivity. Inhibitors must not affect other 2-OGDDs (like Gibberellin oxidases) to avoid pleiotropic growth defects.

Drug Development Parallels

The ACO mechanism (Fe(II) + O₂ + Ascorbate) provides a structural template for understanding human non-heme iron enzymes.

  • TET Enzymes (Ten-eleven translocation): Involved in DNA demethylation.

  • Collagen Prolyl 4-Hydroxylase: A target for fibrosis.

  • Insight: The "Ascorbate-dependent" turnover seen in ACO is a shared feature in these human enzymes to rescue the iron from uncoupled oxidation states (preventing Fe(III) accumulation).

References

  • Mechanism of O2 Activation: Mirica, L. M., & Klinman, J. P. (2008). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences. [Link]

  • Role of CO2/Bicarbonate: Fernandez-Maculet, J. C., Dong, J. G., & Yang, S. F. (1993). Activation of 1-aminocyclopropane-1-carboxylate oxidase by carbon dioxide.[5][1][3][9] Biochemical and Biophysical Research Communications. [Link]

  • General Review & Structure: Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene.[10][5][2][11][12][4][13] Frontiers in Plant Science. [Link]

  • Assay Methodology: Bulens, I., et al. (2011).[14] Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis.[14] Plant Methods. [Link]

  • Structural Biology (Active Site): Zhang, Z., et al. (2004). Crystal structure of the ethylene-forming enzyme reveals a novel 2-oxoglutarate-dependent oxygenase fold.[5] Nature Structural & Molecular Biology. [Link]

1-Aminocyclopropanecarboxylate (ACC): Beyond the Precursor Paradigm in Abiotic Stress Response

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 1-aminocyclopropanecarboxylate (ACC) in plant stress physiology, designed for researchers and drug development professionals.

Executive Summary

Historically, 1-aminocyclopropanecarboxylate (ACC) was viewed solely as the rate-limiting precursor to ethylene in the Yang Cycle.[1] However, a paradigm shift has occurred over the last decade: ACC is now recognized as a distinct signaling molecule with independent biological activity. This guide dissects the dual role of ACC—as both an ethylene precursor and an independent agonist—in mediating plant responses to abiotic stresses such as drought, salinity, and hypoxia. We provide a validated molecular framework, independent signaling mechanisms (FEI pathway), and high-precision quantification protocols essential for distinguishing ACC-specific effects from ethylene-dependent phenotypes in translational research.

Molecular & Biochemical Framework

Understanding ACC’s role requires mapping its lifecycle from biosynthesis to catabolism.[2] The intracellular pool of ACC is tightly regulated by three competing fates: oxidation to ethylene, conjugation (storage/inactivation), and transport.

The Yang Cycle and ACC Fates

ACC synthase (ACS) converts S-adenosyl-methionine (SAM) to ACC.[3] While ACC oxidase (ACO) converts ACC to ethylene, a significant portion of ACC is diverted into conjugates:

  • MACC (1-malonyl-ACC): The primary stable conjugate, often considered an irreversible sink.

  • GACC (1-(gamma-L-glutamyl)-ACC): A minor conjugate.

  • JA-ACC: A cross-talk metabolite linking ethylene and jasmonic acid pathways.

The "ACC Trap" and Transport

Under stress, ACC accumulation often exceeds the capacity of ACO. This excess ACC is not merely a backlog; it is actively transported via LHT1 (Lysine Histidine Transporter 1) to act as a long-distance signal (e.g., root-to-shoot communication under drought).

YangCycle SAM S-Adenosyl-methionine (SAM) ACC ACC (1-aminocyclopropane-1-carboxylate) SAM->ACC Rate Limiting ACS ACS (Synthase) SAM->ACS Ethylene Ethylene (C2H4) ACC->Ethylene Oxidation MACC MACC (Malonyl-ACC) ACC->MACC Conjugation (Storage) Signal Independent Signaling (Cell Wall / Ca2+) ACC->Signal Direct Action ACO ACO (Oxidase) ACC->ACO NAT N-acetyltransferase ACC->NAT

Figure 1: The Yang Cycle illustrating the divergence of ACC into ethylene biosynthesis, conjugation (MACC), or independent signaling pathways.

ACC as an Independent Signaling Molecule

Recent evidence confirms that ACC regulates specific developmental and stress processes independently of ethylene perception.[2][3] This distinction is critical for developing agrochemicals that target stress tolerance without triggering the senescence-associated negative effects of ethylene.

The FEI1/FEI2 Pathway

The strongest evidence for independent signaling comes from the FEI1/FEI2 receptor-like kinases. These Leucine-Rich Repeat Receptor-Like Kinases (LRR-RLKs) regulate cell wall function.[4][5][6]

  • Mechanism: FEI1/FEI2 interact with ACC synthase (ACS) proteins. ACC signaling through this pathway inhibits cellulose biosynthesis, altering cell wall architecture to modulate root cell expansion.

  • Evidence: fei1 fei2 mutants exhibit root swelling.[4][5][6][7] This phenotype is suppressed by inhibiting ACC synthesis (using AVG) but not by blocking ethylene perception (using silver ions or etr1 mutants), proving the signal is ACC itself.

Putative Ca2+ Signaling (GLR Channels)

Emerging research suggests ACC may modulate cytosolic Ca2+ signatures potentially via Glutamate Receptor-Like (GLR) channels, facilitating rapid systemic signaling during wounding or pathogen attack.

ACC_Signaling Stress Abiotic Stress (Drought/Salt) ACC_Pool Cytosolic ACC Stress->ACC_Pool Induces ACS ETR ETR1/ERS1 (Ethylene Receptors) ACC_Pool->ETR Via Ethylene Conversion FEI FEI1/FEI2 (LRR-RLKs) ACC_Pool->FEI Direct Binding? GLR GLR Channels (Putative) ACC_Pool->GLR Agonist? Resp_Eth Senescence Fruit Ripening Epinasty ETR->Resp_Eth Resp_ACC Cell Wall Remodeling Root Elongation Control Rapid Ca2+ Influx FEI->Resp_ACC GLR->Resp_ACC

Figure 2: Divergence of ACC signaling. The FEI pathway operates independently of the canonical ETR ethylene perception pathway.

Physiological Responses to Abiotic Stress

ACC serves as a "stress integrator." The following table summarizes its specific roles across major abiotic stress categories.

Stress TypePhysiological Role of ACCMechanism
Drought Root-to-Shoot Signal: ACC synthesized in roots is transported via xylem to shoots.[8]In leaves, ACC is converted to ethylene to induce stomatal closure (minor) or acts directly to modulate leaf expansion.
Salinity Root Architecture: Modulates root growth angle and lateral root formation.Interaction with auxin gradients; high ACC levels can inhibit primary root growth (adaptive quiescence).
Flooding Hypoxia Response: Low O2 inhibits ACO (requires O2), causing ACC accumulation.Accumulated ACC triggers rapid ethylene burst upon re-oxygenation or acts as a signal for aerenchyma formation precursors.
Heavy Metal Stress Alleviation: Excess ACC causes oxidative damage.Translational Target: Bacterial ACC deaminase (PGPRs) cleaves ACC, reducing stress toxicity.

Experimental Methodologies

To study ACC accurately, one must distinguish it from ethylene and quantify it without interference from its structural analogs.

Protocol: High-Precision ACC Quantification (LC-MS/MS)

Traditional GC-MS requires derivatization (often unstable). LC-MS/MS is the gold standard for underivatized ACC quantification.

Workflow:

  • Extraction: Grind 50-100 mg frozen tissue. Extract with 80% Methanol + 0.1% Formic Acid .

    • Why: Acidic methanol precipitates proteins and stabilizes ACC.

  • Internal Standard: Spike with [2H4]ACC (deuterated) immediately during extraction.

    • Integrity Check: Corrects for matrix effects and recovery losses.

  • Purification (Optional but Recommended): Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX) columns.

    • Why: ACC is zwitterionic; SCX removes sugars and organic acids.

  • LC Separation: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide).

    • Why: ACC is highly polar and elutes in the void volume of C18 columns. HILIC provides retention.

  • MS Detection: MRM transitions (Positive Mode).

    • Precursor: m/z 102.1 (ACC) -> Product: m/z 56.1.

Distinguishing ACC vs. Ethylene Phenotypes

To confirm a phenotype is ACC-dependent (and not ethylene-dependent), use this logical inhibitor workflow.

Inhibitor_Workflow Start Observe Stress Phenotype Step1 Apply AVG / AOA (ACS Inhibitors) Start->Step1 Decision1 Phenotype Disappears? Step1->Decision1 Step2 Apply 1-MCP or Ag+ (Ethylene Perception Blockers) Decision1->Step2 Yes Result_Eth Ethylene-Dependent Decision1->Result_Eth No Decision2 Phenotype Persists? Step2->Decision2 Decision2->Result_Eth No Result_ACC ACC-Specific Signal Decision2->Result_ACC Yes

Figure 3: Decision tree for validating ACC-specific biological activities using chemical genetics. AVG inhibits ACC synthesis; 1-MCP inhibits ethylene receptors.

Translational Applications: ACC Deaminase

In drug and agrochemical development, targeting the ACC pathway offers a route to uncouple stress tolerance from yield penalties.

  • Mechanism: The enzyme ACC deaminase (found in PGPR bacteria like Pseudomonas and Enterobacter) cleaves ACC into ammonia and

    
    -ketobutyrate.
    
  • Application: Inoculants containing ACC deaminase lower plant ACC levels during drought/salt stress. This prevents the "stress ethylene" spike that causes premature senescence and leaf abscission, thereby maintaining photosynthetic capacity and yield.

  • Synthetic Biology: Transgenic crops expressing bacterial ACC deaminase have shown superior salt tolerance.

References

  • Polko, J. K., & Kieber, J. J. (2019). 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator.[3][9] Frontiers in Plant Science.

  • Xu, S. L., et al. (2008). Two Leucine-Rich Repeat Receptor Kinases Mediate Signaling, Linking Cell Wall Biosynthesis and ACC Synthase in Arabidopsis.[4] The Plant Cell.

  • Vanderstraeten, L., & Van Der Straeten, D. (2017). Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications. Frontiers in Plant Science.

  • Glick, B. R. (2014). Bacteria with ACC deaminase can promote plant growth and help to feed the world. Philosophical Transactions of the Royal Society B.

  • Li, P., et al. (2022). 1-Aminocyclopropane-1-carboxylic acid signaling in plant cell wall-associated defense.
  • Mou, W., et al. (2020). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. BMC Plant Biology.

Sources

The Gatekeeper of Ethylene: A Technical Guide to ACS Gene Expression Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminocyclopropane-1-carboxylate synthase (ACS) is the rate-limiting enzyme in the ethylene biosynthesis pathway, converting S-adenosyl-L-methionine (SAM) to ACC. Because ethylene is a potent gaseous hormone capable of triggering senescence, ripening, and stress responses at minute concentrations, plants maintain ACS gene expression under an exceptionally tight, multi-layered regulatory regime.

For researchers and drug developers, ACS represents a high-value target. Modulating its expression offers control over fruit shelf-life, stress resilience, and senescence. However, measuring ACS mRNA alone is often a "false positive" for ethylene production due to the rapid turnover of the ACS protein. This guide deconstructs the transcriptional, post-transcriptional, and post-translational logic governing ACS, providing a roadmap for experimental validation.

Chapter 1: Transcriptional Control Architecture

The ACS gene family (e.g., ACS2, ACS6, ACS5 in Arabidopsis; SlACS2, SlACS4 in Tomato) is differentially regulated by developmental cues and environmental stress. The promoter architecture acts as a logic gate, integrating signals from MAPK cascades, auxin, and wounding.

The MAPK-WRKY Stress Module

Under biotic stress (e.g., Botrytis infection) or abiotic stress (wounding), the regulation of ACS is immediate and high-amplitude.

  • Mechanism: The MPK3/MPK6 signaling cascade is activated. These kinases phosphorylate the transcription factor WRKY33 .

  • Action: Phosphorylated WRKY33 binds to W-box elements ((T)TGAC(C/T)) in the promoters of ACS2 and ACS6.

  • Outcome: Rapid induction of ACS transcripts. This is a "System 1" (auto-inhibitory) to "System 2" (auto-catalytic) transition trigger in stress contexts.

Developmental Regulation: The Ripening Switch

In climacteric fruits like tomato, ACS regulation shifts from System 1 (basal) to System 2 (explosive).

  • Key Regulators: MADS-box transcription factors, specifically RIN (Ripening Inhibitor) and TAGL1 .

  • Mechanism: RIN binds to CArG box elements in the SlACS2 and SlACS4 promoters.

  • Epigenetics: The transition requires demethylation of the ACS promoter regions, allowing chromatin accessibility for RIN binding.

Auxin-Ethylene Crosstalk

Auxin (IAA) is a potent inducer of specific ACS isoforms (e.g., ACS4).

  • Pathway: Auxin activates Auxin Response Factors (ARFs ).

  • Binding: ARFs bind to Auxin Response Elements (AuxREs) in the ACS promoter, driving transcription. This explains the "auxin-induced ethylene" phenomenon often observed in root inhibition assays.

Chapter 2: Post-Transcriptional & RNA Biology

While transcription initiates the response, RNA biology determines the magnitude and duration of the signal.

The miR172-AP2 Repressor Module

MicroRNAs do not typically target ACS directly but regulate its repressors, creating a double-negative (activation) loop.

  • Target: miR172 targets the mRNA of AP2 (APETALA2) transcription factors.[1]

  • Effect: AP2 proteins normally repress ethylene biosynthesis genes.

  • Result: During ripening, miR172 levels rise, clearing AP2 transcripts. This relieves the repression on ACS, allowing the RIN complex to drive high-level expression.

Transcript Turnover and Stability

ACS mRNAs are inherently unstable, often containing AU-rich elements (AREs) in their 3' UTRs. These elements recruit exosome complexes for rapid degradation, ensuring that ethylene production ceases quickly once the stress stimulus is removed.

  • Experimental Implication: When performing qRT-PCR, samples must be processed immediately (flash frozen) to prevent transcript degradation during handling.

Chapter 3: The "Functional Expression" (Protein Stability)

Critical Insight for Researchers: You cannot understand ACS gene expression without understanding protein stability. The "expression" of the gene is often decoupled from enzyme activity due to the ubiquitin-proteasome system.

The Three Types of ACS
  • Type 1 (e.g., ACS2, ACS6): Contain MAPK and CDPK phosphorylation sites. Phosphorylation stabilizes the protein, preventing degradation.

  • Type 2 (e.g., ACS5): Regulated by the ETO1/EOL E3 ubiquitin ligases. In the absence of signals, ETO1 targets Type 2 ACS for 26S proteasomal degradation. 14-3-3 proteins can bind phosphorylated Type 2 ACS to protect them from ETO1.

  • Type 3 (e.g., ACS7): Lacks the C-terminal regulation domain; degraded by XBAT32.

Visualization: The ACS Regulatory Nexus

The following diagram illustrates the convergence of Transcriptional (WRKY), Post-Transcriptional (miRNA), and Post-Translational (MAPK/ETO1) pathways.

ACS_Regulation Stress Stress / Pathogens MAPK MPK3 / MPK6 Stress->MAPK Activates WRKY33 WRKY33 (TF) MAPK->WRKY33 Phosphorylates ACS_Protein ACS Protein (Type 1) MAPK->ACS_Protein Phosphorylates (Stabilizes) ACS_Gene ACS Gene Promoter (W-Box) WRKY33->ACS_Gene Binds Promoter ACS_mRNA ACS mRNA ACS_Gene->ACS_mRNA Transcription ACS_mRNA->ACS_Protein Translation Ethylene Ethylene (C2H4) ACS_Protein->Ethylene Catalysis Proteasome 26S Proteasome ACS_Protein->Proteasome Degradation Ethylene->ACS_Gene Feedback (+/-) ETO1 ETO1 (E3 Ligase) ETO1->ACS_Protein Ubiquitinates (Type 2)

Caption: The dual-layer regulation of ACS. MAPK signaling drives both transcription (via WRKY33) and protein stabilization, ensuring a rapid, high-amplitude ethylene burst.

Chapter 4: Experimental Methodologies

To rigorously study ACS expression, one must account for the high turnover of both mRNA and protein.

Quantitative Real-Time PCR (qRT-PCR)

Objective: Quantify steady-state mRNA levels.

ComponentCritical Consideration
Primer Design ACS genes are a family with high sequence homology. Primers must target the 3' UTR or divergent regions to ensure isoform specificity.
Reference Genes Do NOT use GAPDH or ACTIN blindly. Ethylene treatment often alters their expression. Validated controls: PP2A or SAND family genes.
Time Points ACS induction is transient (peaking 30-120 min post-stimulus). Capture early time points.
Chromatin Immunoprecipitation (ChIP-qPCR)

Objective: Confirm direct binding of TFs (e.g., WRKY33, EIN3) to the ACS promoter.

Workflow Diagram:

ChIP_Workflow Crosslink 1. Crosslink Chromatin (1% Formaldehyde) Lysis 2. Nuclei Lysis & Sonication (200-500bp) Crosslink->Lysis IP 3. Immunoprecipitation (Anti-WRKY33 / Anti-GFP) Lysis->IP Reverse 4. Reverse Crosslink & DNA Purification IP->Reverse qPCR 5. qPCR Analysis (Promoter vs. Coding Region) Reverse->qPCR

Caption: Step-by-step ChIP workflow to validate transcription factor occupancy on ACS promoters.

Protocol: Measuring ACS Activity (The "True" Expression)

Since mRNA does not equal active enzyme, this assay is the gold standard for functional expression.

  • Extraction: Homogenize tissue in buffer containing PLP (Pyridoxal-5'-phosphate, the cofactor) and protease inhibitors.

  • Incubation: Incubate extract with SAM (substrate) at 30°C for 30-60 min.

  • Conversion: Stop reaction with HgCl2. Add NaOH/NaOCl to convert the produced ACC into ethylene chemically.

  • Detection: Measure evolved ethylene via Gas Chromatography (GC).

Chapter 5: Therapeutic & Agricultural Implications

Chemical Inhibition
  • AVG (Aminoethoxyvinylglycine): A competitive inhibitor of PLP-dependent enzymes. It binds ACS irreversibly. Used in agriculture (e.g., ReTain®) to prevent pre-harvest fruit drop.

  • AIB (α-Aminoisobutyric acid): A structural analog of ACC, acting as a competitive inhibitor of ACO, but often used in conjunction with ACS studies.

Genetic Engineering Targets
  • CRISPR/Cas9: Knockout of ACS genes (e.g., ACS2/6 double mutants) creates ethylene-deficient plants with delayed senescence.

  • Promoter Editing: Mutating the W-box or CArG box can uncouple stress responses from developmental ripening, potentially creating stress-tolerant crops that still ripen normally.

References

  • Regulation of 1-aminocyclopropane-1-carboxylic acid synthase (ACS) expression and its functions in plant life. Maximum Academic Press. [Link]

  • Dual-Level Regulation of ACC Synthase Activity by MPK3/MPK6 Cascade and Its Downstream WRKY Transcription Factor during Ethylene Induction in Arabidopsis. PLOS Genetics. [Link]

  • Shaping Ethylene Response: The Role of EIN3/EIL1 Transcription Factors. Frontiers in Plant Science. [Link]

  • Ectopic expression of miRNA172 in tomato reveals novel function in fruit development through regulation of an AP2 transcription factor. BMC Plant Biology. [Link]

  • Transcriptional and post-translational regulation of ACS. ResearchGate. [Link]

Sources

Physiological Effects of Exogenous 1-Aminocyclopropanecarboxylate on Root Elongation

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

1-Aminocyclopropanecarboxylate (ACC) is the immediate, water-soluble precursor to the gaseous plant hormone ethylene.[1][2] For decades, the application of exogenous ACC has been a standard method to study ethylene-related responses in plants. Its primary and most conspicuous effect on root systems is a potent, dose-dependent inhibition of primary root elongation.[1][3] This guide provides an in-depth examination of the physiological and molecular mechanisms underpinning this phenomenon. We will dissect the canonical ethylene-dependent pathway, which involves intricate crosstalk with auxin signaling, and explore the emerging, compelling evidence for an ethylene-independent signaling role for ACC itself in modulating root architecture.[4][5] This document is intended for researchers in plant biology, agricultural science, and drug development, offering both foundational knowledge and detailed experimental protocols to investigate these effects.

The Dual Role of ACC in Root Growth Regulation

The application of exogenous ACC to plant roots initiates a complex signaling cascade that ultimately retards elongation. This effect is not monolithic; rather, it is the composite result of at least two distinct pathways:

  • Ethylene-Dependent Pathway: The canonical and most rapid response, where exogenous ACC is taken up by root cells and converted to ethylene by the enzyme ACC-oxidase (ACO).[6][7] The resulting increase in ethylene concentration then inhibits root cell elongation, primarily through modulation of auxin biosynthesis and transport.[8][9]

  • Ethylene-Independent Pathway: A more recently characterized mechanism where ACC itself acts as a signaling molecule.[1][7] This pathway functions even in the absence of ethylene perception and primarily impacts cell division in the root apical meristem and cell expansion.[4][5][10]

Understanding the contribution of each pathway is critical for accurately interpreting experimental results.

Mechanism I: Ethylene-Dependent Inhibition of Root Elongation via Auxin Crosstalk

The most well-documented effect of ACC is mediated by its conversion to ethylene. Ethylene does not inhibit root growth in isolation; instead, it acts synergistically with auxin.[11][12] The application of ACC triggers a localized increase in ethylene, which then manipulates auxin dynamics within the root tip to suppress cell elongation.[9][13]

Causality of the Pathway:

  • ACC to Ethylene Conversion: Exogenous ACC is readily converted to ethylene by constitutively present ACO enzymes in root tissues.[7][14]

  • Ethylene Signal Perception: Ethylene gas is perceived by a family of receptors (e.g., ETR1), initiating a signaling cascade.[15]

  • Activation of Transcription Factors: The ethylene signal converges on key transcription factors such as ETHYLENE-INSENSITIVE3 (EIN3).[12][16]

  • Modulation of Auxin Homeostasis: EIN3 directly upregulates the expression of genes involved in auxin biosynthesis, such as YUCCA (YUC) genes.[12][16] This leads to an overall increase in auxin levels in the root tip.[8][12]

  • Alteration of Auxin Transport: Concurrently, the ethylene signaling pathway modulates the activity and localization of auxin efflux carriers, particularly PIN-FORMED2 (PIN2), which is crucial for basipetal auxin transport (moving auxin away from the root tip into the elongation zone).[9][16] This results in the accumulation of auxin in the epidermal cells of the elongation zone.[13]

  • Inhibition of Cell Elongation: The elevated concentration of auxin in the elongation zone inhibits the final process of cell expansion, leading to a shorter overall root length.[8][17] This is the ultimate cause of the observed phenotype.

The intricate relationship between ethylene and auxin is a classic example of hormonal crosstalk, where one hormone's effects are largely dependent on the action of another.[11]

Ethylene_Auxin_Crosstalk cluster_ACC Exogenous Application cluster_Cell Root Epidermal Cell cluster_Auxin Auxin Homeostasis ACC Exogenous ACC ACO ACC Oxidase (ACO) ACC->ACO Uptake Ethylene Ethylene ACO->Ethylene Conversion ET_Receptor Ethylene Receptors (e.g., ETR1) Ethylene->ET_Receptor Perception EIN3 EIN3 Activation ET_Receptor->EIN3 Auxin_Bio Auxin Biosynthesis (YUC genes ↑) EIN3->Auxin_Bio PIN2 Auxin Transport (PIN2 activity ↑) EIN3->PIN2 Auxin_Accum Auxin Accumulation in Elongation Zone Auxin_Bio->Auxin_Accum PIN2->Auxin_Accum Inhibition Inhibition of Cell Elongation Auxin_Accum->Inhibition

Caption: Workflow for the ACC root elongation assay.
Dissecting Pathways with Pharmacological Inhibitors

To differentiate between ethylene-dependent and -independent effects, the core protocol should be performed in parallel with ethylene signaling or biosynthesis inhibitors.

  • Ethylene Perception Inhibition: Use 1-methylcyclopropene (1-MCP), a gaseous inhibitor that irreversibly binds to ethylene receptors.

    • Protocol: Co-incubate the ACC treatment plates in a sealed airtight container with a vial releasing 1-MCP gas (e.g., from a commercial powder source).

    • Rationale: If ACC-induced root inhibition persists in the presence of 1-MCP, it points to an ethylene-independent mechanism. [1][18]

  • Ethylene Biosynthesis Inhibition: Use aminoethoxyvinylglycine (AVG) or 2-aminoisobutyric acid (AIB), which inhibit ACC synthase (ACS), the enzyme that produces ACC. [1][19] * Protocol: Add AVG or AIB to the growth medium along with ACC.

    • Rationale: While less common for studying exogenous ACC effects, these inhibitors are crucial for investigating the role of endogenous ethylene and serve as controls in broader hormonal studies. [19]

Validation Protocol: Ethylene Production Measurement

This protocol confirms that exogenous ACC is being converted to ethylene by the root tissue.

Methodology:

  • Grow seedlings as described in the core protocol and transfer them to liquid MS medium containing the desired ACC concentration.

  • Place the seedlings in small, gas-tight vials (e.g., 4 mL glass vials with septum caps).

  • Incubate for a defined period (e.g., 4-24 hours) under standard growth conditions. [20]4. Using a gas-tight syringe, withdraw a 1 mL sample of the headspace from the vial.

  • Inject the gas sample into a gas chromatograph (GC) equipped with a flame ionization detector (FID) to quantify the amount of ethylene produced. [21]6. Normalize ethylene production to the fresh weight of the tissue.

Data Interpretation and Expected Outcomes

The results from these experiments will provide a quantitative understanding of ACC's effect on root elongation.

Treatment ConditionExpected Effect on Root ElongationPrimary Mechanism
ACC (1-50 µM) Strong, dose-dependent inhibition. [3]Ethylene-dependent inhibition of cell elongation.
ACC + 1-MCP Partial inhibition; less severe than ACC alone. [1]Ethylene-independent suppression of cell division.
AVG (1 µM) Promotion of root elongation. [19]Inhibition of endogenous ethylene biosynthesis.
Ethylene Gas Strong, dose-dependent inhibition.Inhibition of cell elongation (via auxin).
Auxin (e.g., NAA) Inhibition of root elongation. [11]Direct inhibition of cell elongation.

Table 1: Summary of expected physiological responses of Arabidopsis primary roots to exogenous ACC and related chemical treatments.

Conclusion and Future Directions

Exogenous 1-aminocyclopropanecarboxylate is a powerful tool for probing the roles of ethylene and ACC itself in plant development. Its application robustly inhibits primary root elongation through a combination of ethylene-dependent and -independent signaling pathways. [1][8]The canonical ethylene-dependent pathway relies on a well-defined synergistic interaction with auxin, leading to the inhibition of cell elongation. [9][12]However, the discovery of a distinct, ethylene-independent pathway, which modulates cell division in the meristem, adds a significant layer of complexity and opens new avenues of research. [4][5] For researchers and drug development professionals, it is critical to recognize this duality. Future studies should aim to:

  • Identify the receptors and downstream signaling components of the ethylene-independent ACC pathway.

  • Explore how these two pathways are integrated under various environmental stress conditions where ACC levels are known to fluctuate.

  • Leverage this knowledge to develop novel strategies for modulating root architecture to improve crop resilience and nutrient uptake.

By employing the rigorous experimental frameworks outlined in this guide, the scientific community can continue to unravel the intricate mechanisms by which this simple amino acid governs complex developmental processes.

References

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Structure and chemical properties of 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Aminocyclopropanecarboxylate: Structure, Properties, and Biological Roles

Introduction

1-Aminocyclopropanecarboxylate (ACC) is a fascinating and pivotal non-proteinogenic α-amino acid, distinguished by a chemically strained cyclopropane ring fused to its α-carbon.[1] While deceptively simple in structure, ACC occupies a central role in the biochemistry of higher plants as the immediate and essential precursor to ethylene, a gaseous hormone that governs a vast array of physiological processes from seed germination to fruit ripening and senescence.[2][3] Beyond this canonical function, recent research has unveiled more complex roles for ACC, including as an ethylene-independent signaling molecule in plants and, remarkably, as a modulator of N-methyl-D-aspartate (NMDA) receptors in the mammalian central nervous system, opening new avenues for therapeutic exploration.[1][4]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its chemical properties, the logic of its biological pathways, and the validated methodologies used to study it. We will dissect its molecular architecture, delve into its synthesis and reactivity, map its intricate enzymatic regulation, and examine its emerging significance in neuroscience.

Part 1: Molecular Architecture and Physicochemical Properties

The unique bioactivity of ACC is intrinsically linked to its molecular structure. Unlike most α-amino acids, ACC is not chiral.[1] Its defining feature is the three-membered ring, which imposes significant bond-angle strain. This strain is not a structural flaw but rather a key feature that lowers the activation energy for its subsequent enzymatic conversion to ethylene.

Core Structural Features

ACC consists of a cyclopropane ring with both an amino group (-NH₂) and a carboxyl group (-COOH) attached to the same carbon atom.[5] At physiological pH, the molecule exists predominantly as a zwitterion, with a protonated amino group (-NH₃⁺) and a deprotonated carboxyl group (-COO⁻).[6]

Caption: Zwitterionic form of 1-Aminocyclopropanecarboxylate at physiological pH.

Physicochemical Data Summary

The quantitative properties of ACC are critical for understanding its solubility, transport, and receptor interactions. These are summarized below.

PropertyValueSource(s)
Molecular Formula C₄H₇NO₂[7]
Molecular Weight 101.10 g/mol [7]
Melting Point 229-231 °C (decomposes)[6][7]
pKa₁ (Carboxyl) ~2.29 - 2.73[4][7]
pKa₂ (Amino) ~9.35[2]
Water Solubility Soluble[4][5]
LogP (Octanol/Water) -2.78[6][7]

The highly negative LogP value underscores ACC's polar nature, explaining its high solubility in aqueous environments within the cell and its reliance on transport mechanisms to cross lipid membranes.

Part 2: Chemical Synthesis and Reactivity

While ACC is naturally occurring, laboratory synthesis is essential for producing the quantities required for biochemical assays, mechanistic studies, and drug development screening. Several synthetic routes have been developed, often focusing on the challenge of efficiently forming the cyclopropane ring.

Example Protocol: Synthesis from Nitroacetate

A modern and efficient synthesis route utilizes nitroacetate and 1,2-dihaloethane. This method avoids highly toxic reagents like metal cyanides used in older protocols.[8] The causality behind this choice is improved safety, higher yield, and greater atom economy.

Methodology:

  • Alkylated Cyclization: Nitroacetate is reacted with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of an inorganic weak base. The base facilitates the deprotonation of the nitroacetate, which then acts as a nucleophile, attacking one carbon of the dihaloethane. A second intramolecular nucleophilic attack then closes the ring.

  • Nitro Group Reduction: The nitro group on the cyclopropane intermediate is reduced to a primary amine. This is typically achieved using a mild reducing agent under controlled conditions to avoid ring-opening.

  • Ester Hydrolysis: The ester group is hydrolyzed to the carboxylic acid, usually under basic or acidic conditions.

  • Purification: The final product, 1-aminocyclopropane-1-carboxylic acid, is purified through separation, crystallization, and drying to yield a high-purity product.[8]

Caption: Workflow for a modern synthesis of ACC from nitroacetate.

Key Chemical Reactivity

The reactivity of ACC is dominated by its three key features: the amino group, the carboxyl group, and the strained ring.

  • Oxidation: In the presence of ACC oxidase, the strained ring is readily oxidized, leading to fragmentation that produces ethylene.[9] This is the cornerstone of its biological function in plants.

  • Conjugation: The amino group can be conjugated with other molecules. The most significant biological example is its N-malonylation by the enzyme ACC-N-malonyltransferase to form 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC).[3][10] This conjugation acts as a regulatory mechanism, sequestering ACC to control ethylene production.[11]

  • Esterification: The carboxyl group can undergo standard esterification reactions, a common step in synthetic protocols or for creating derivatives for analytical purposes.[12]

Part 3: Biological Significance and Enzymology

ACC is the central hub of the ethylene biosynthetic pathway, also known as the Yang Cycle. Its production and consumption are tightly regulated by two key enzymes that are subject to complex transcriptional and post-translational control.

The Yang Cycle: Ethylene Biosynthesis

The synthesis of ethylene is a three-step process starting from the amino acid methionine.

  • S-adenosyl-L-methionine (SAM) Synthesis: Methionine is converted to SAM by SAM synthetase. SAM is a crucial methyl donor in numerous metabolic pathways.[13]

  • ACC Synthesis: S-adenosyl-L-methionine is converted to ACC and 5'-methylthioadenosine (MTA) by the enzyme ACC synthase (ACS) . This is a pyridoxal phosphate (PLP)-dependent enzyme and is widely considered the rate-limiting step in ethylene biosynthesis.[14][15] The MTA is efficiently recycled back to methionine, ensuring the pool is not depleted during high rates of ethylene production.[13]

  • Ethylene Synthesis: In the final step, ACC is oxidized by ACC oxidase (ACO) to form ethylene, carbon dioxide, and cyanide.[9] This reaction requires Fe(II) as a cofactor and bicarbonate as an activator.[16] The toxic cyanide byproduct is rapidly detoxified by the plant cell.[9]

YangCycle cluster_main Ethylene Biosynthesis cluster_recycle Recycling Met Methionine SAM S-Adenosyl-L-methionine (SAM) Met->SAM SAMS ATP ATP ATP->SAM ACC 1-Aminocyclopropane- carboxylate (ACC) SAM->ACC ACC Synthase (ACS) (Rate-Limiting Step) MTA MTA SAM->MTA Ethylene Ethylene ACC->Ethylene ACC Oxidase (ACO) (O₂, Fe²⁺, Bicarbonate) Recycle Yang Cycle (Recycling Pathway) MTA->Recycle Recycle->Met

Caption: The Yang Cycle for ethylene biosynthesis, highlighting the central role of ACC.

Regulation and Ethylene-Independent Signaling

ACC levels are not static; they are dynamically regulated by a web of internal and external signals, including developmental stage, other hormones, and environmental stress.[3] This regulation occurs primarily at the level of the ACS and ACO gene families, where different isoforms are expressed in response to specific cues.[13][17]

Furthermore, ACC is not merely a passive intermediate. It has been shown to function as a signaling molecule in its own right, independent of its conversion to ethylene. For instance, ACC signaling is critical for promoting pollen tube attraction during plant reproduction.[1]

Microbial Interactions: ACC Deaminase

Certain soil microorganisms, including both bacteria and fungi, have evolved the enzyme ACC deaminase (ACCD) . This enzyme cleaves ACC's cyclopropane ring to produce α-ketobutyrate and ammonia, which the microbe can use as carbon and nitrogen sources.[18][19] This process has profound implications for plant health. By consuming ACC exuded from plant roots, these microbes lower the plant's ethylene levels, particularly under stress conditions. This can alleviate the growth-inhibiting effects of stress-induced ethylene, thereby promoting root elongation and overall plant vigor.[1][19]

ACCD_Action ACC ACC (from plant roots) Microbe Soil Microbe (with ACC Deaminase) ACC->Microbe Uptake Products α-ketobutyrate + Ammonia Microbe->Products Cleavage by ACCD Benefit Lower Plant Stress Ethylene Promotes Plant Growth Microbe->Benefit Beneficial Effect

Caption: The action of microbial ACC deaminase in promoting plant growth.

Part 4: Relevance in Drug Development and Neuroscience

Intriguingly, ACC's bioactivity extends beyond the plant kingdom. It has been identified as an exogenous partial agonist at the mammalian NMDA receptor, a key ion channel in the central nervous system involved in synaptic plasticity, learning, and memory.[1]

ACC exhibits a complex, concentration-dependent dual mode of action:

  • At low glutamate concentrations, ACC acts as a partial agonist at the glycine co-agonist binding site of the NMDA receptor.[4]

  • At high glutamate concentrations, which occur during excitotoxic events like stroke or seizure, ACC acts as a competitive antagonist at the glutamate binding site.[4]

This unique profile suggests a potential neuroprotective role. By enabling moderate NMDA receptor activation under normal conditions but attenuating excessive, toxic signaling during pathological events, ACC could help prevent neuron cell death.[4][5] This dual action makes ACC and its derivatives compelling candidates for further investigation in the context of ischemic brain injury, epilepsy, and other neurological disorders characterized by excitotoxicity.

Part 5: Experimental Methodologies

Accurate quantification of ACC is fundamental to studying its metabolism and signaling. Gas chromatography (GC) is a robust and widely used technique for this purpose.

Protocol: Quantification of ACC in Plant Tissue by Gas Chromatography

This protocol provides a framework for the extraction, derivatization, and analysis of ACC. The core challenge is that ACC is non-volatile; therefore, a derivatization step is required to make it suitable for GC analysis.

Methodology:

  • Tissue Homogenization: A known weight of plant tissue (e.g., 100-500 mg) is flash-frozen in liquid nitrogen to halt metabolic activity. The tissue is then ground to a fine powder.

  • Extraction: The powdered tissue is extracted with a solvent, typically 80% ethanol, to precipitate proteins and solubilize small molecules like ACC. The mixture is vortexed and centrifuged. The supernatant containing ACC is collected.

  • Internal Standard: A known amount of an internal standard (e.g., an isotopically labeled ACC) is added to the extract to account for sample loss during processing and derivatization.

  • Derivatization: The extract is dried down (e.g., under nitrogen gas). A derivatizing agent is added to convert the non-volatile ACC into a volatile ester. A common method involves reaction with heptafluorobutyric anhydride (HFBA) and ethanol to form the N-HFB ethyl ester of ACC.

  • GC-FID/MS Analysis: The derivatized sample is injected into a gas chromatograph. Separation is achieved on a suitable capillary column. Detection can be performed using a Flame Ionization Detector (FID) or, for greater sensitivity and specificity, a Mass Spectrometer (MS).[20][21]

  • Quantification: The peak area of the derivatized ACC is compared to the peak area of the internal standard and calibrated against a standard curve of known ACC concentrations to determine the amount of ACC in the original tissue sample.

Caption: Experimental workflow for the quantification of ACC using gas chromatography.

Conclusion

1-Aminocyclopropanecarboxylate stands as a molecule of profound significance, bridging the fields of plant science, microbiology, and neuroscience. Its strained cyclopropane structure is the key to its role as the committed precursor of ethylene, placing it at the heart of plant development and stress responses. The intricate regulation of its synthesis via ACS and its conversion via ACO provides a masterclass in metabolic control. Moreover, the discovery of its ethylene-independent signaling functions and its ability to be metabolized by soil microbes has added new layers of complexity to its biological profile.

For drug development professionals, the identification of ACC as a modulator of the mammalian NMDA receptor presents an exciting frontier. Its unique dual-action profile offers a novel template for designing neuroprotective agents that can balance physiological neurotransmission with the prevention of excitotoxicity. As analytical techniques become more sensitive and our understanding of these pathways deepens, ACC will undoubtedly continue to be a subject of intense and fruitful scientific inquiry.

References

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1-Aminocyclopropanecarboxylate (ACPC): A Technical Guide to NMDA Receptor Partial Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-aminocyclopropanecarboxylate (ACPC) represents a pivotal molecule in the pharmacological characterization of the N-methyl-D-aspartate (NMDA) receptor.[1] Unlike competitive antagonists that completely shut down receptor function—often leading to psychotomimetic side effects—ACPC acts as a high-affinity partial agonist at the strychnine-insensitive glycine binding site (GluN1 subunit).

This guide dissects the molecular mechanisms, functional data, and experimental protocols required to study ACPC. It highlights the compound's unique ability to act as a "functional stabilizer": maintaining basal receptor activity in low-glycine environments while limiting excitotoxic over-activation during pathological surges of glutamate and glycine.

Part 1: Molecular Pharmacology & Mechanism of Action

The Glycine Site "Thermostat"

The NMDA receptor (NMDAR) is a heterotetramer requiring dual agonism: Glutamate binding to GluN2 and Glycine (or D-Serine) binding to GluN1.[2]

  • Full Agonists (Glycine/D-Serine): Elicit 100% channel open probability (

    
    ) relative to the receptor's maximum capacity.
    
  • ACPC: Binds with extremely high affinity (

    
     often < 100 nM) but elicits only ~80-90% of the maximal response compared to glycine.
    

The Partial Agonist Paradox: Crystallographic studies reveal that ACPC induces a degree of ligand-binding domain (LBD) closure in the GluN1 subunit almost identical to that of glycine. Unlike AMPA receptors, where partial agonists induce partial domain closure, ACPC's partial agonism at NMDARs is likely governed by post-binding transitions affecting the stability of the channel open state rather than the initial conformational change.

Subunit Selectivity

ACPC efficacy is not uniform across all NMDAR subtypes. Its "partial" nature is most evident in the major cortical subtypes (GluN1/GluN2A and GluN1/GluN2B), which are heavily implicated in excitotoxicity.

  • GluN1/GluN2A: ~80% efficacy relative to glycine.

  • GluN1/GluN2B: ~60-70% efficacy.

  • GluN1/GluN2C: Can exhibit "superagonist" properties or higher efficacy in specific experimental conditions, highlighting the influence of the GluN2 subunit on the GluN1 binding pocket.

Mechanism of Neuroprotection (Functional Antagonism)

In pathological states like ischemia, extracellular glycine concentrations rise, fully activating NMDARs and driving calcium-dependent cell death.

  • Scenario A (No ACPC): High Glycine occupies all GluN1 sites

    
     Max Calcium Influx 
    
    
    
    Excitotoxicity.
  • Scenario B (With ACPC): ACPC outcompetes Glycine due to high affinity.[1] Because its intrinsic efficacy is lower, it reduces the total current flow relative to Glycine alone.

  • Result: The receptor remains functional (preserving cognition) but cannot reach the "toxic ceiling" of activation.

NMDA_Activation_Logic Glu Glutamate (GluN2 Binding) Receptor NMDA Receptor Complex Glu->Receptor Gly Glycine (Full Agonist) Gly->Receptor High Efficacy ACPC ACPC (Partial Agonist) ACPC->Receptor High Affinity Competes with Gly Open_Full Maximal Channel Opening (100%) Receptor->Open_Full If Glycine Bound Open_Partial Sub-Maximal Opening (~80%) Receptor->Open_Partial If ACPC Bound Toxicity Ca2+ Overload (Excitotoxicity) Open_Full->Toxicity Pathological State Physiology Controlled Ca2+ (Neuroprotection) Open_Partial->Physiology Therapeutic Window

Figure 1: The "Functional Antagonism" mechanism. ACPC displaces full agonists during pathological surges, capping calcium influx.

Part 2: Functional Data Summary

The following table synthesizes comparative pharmacological data for Glycine site ligands. Note that absolute values (


, 

) vary by assay conditions (e.g., presence of Mg²⁺, specific cell lines).
ParameterGlycine (Endogenous)D-Cycloserine (DCS)ACPC (Test Agent)
Role Full AgonistPartial AgonistPartial Agonist
Affinity (

)
~100–200 nM~2,000 nM~30–50 nM (High Affinity)
Intrinsic Efficacy 100% (Reference)~40–60%~80% (Higher than DCS)
GluN2A Efficacy 100%Partial (~60%)Partial (~80%)
GluN2C Efficacy 100%High (>90%)High (>90%)
Therapeutic Focus N/ACognitive EnhancementNeuroprotection / Stroke
BBB Permeability LowHighModerate-High

Key Insight: ACPC has a higher affinity than Glycine but lower efficacy. This unique profile (


 of Glycine) makes it an ideal "buffer" against excitotoxicity.

Part 3: Experimental Protocols

Protocol A: [³H]-Glycine Radioligand Binding Assay

Objective: Determine the affinity (


) of ACPC for the GluN1 glycine site.
Critical Constraint: Endogenous glycine is sticky and ubiquitous. It must be rigorously washed out to avoid false data.

Materials:

  • Rat cortical membrane preparation (or HEK293 cells expressing GluN1/GluN2).

  • Radioligand: [³H]-Glycine (Specific Activity ~40-60 Ci/mmol) or [³H]-MDL 105,519 (antagonist).

  • Wash Buffer: 50 mM Tris-Acetate (pH 7.4).

  • Displacer: 1 mM Glycine (for non-specific binding).

Workflow:

  • Tissue Prep & Wash (The "Strychnine-Insensitive" Step):

    • Homogenize tissue in Tris-Acetate buffer.

    • Triton X-100 Treatment: Incubate membranes with 0.04% Triton X-100 at 37°C for 20 mins. Why? To solubilize and remove endogenous glycine and glutamate trapped in vesicles.

    • Wash: Centrifuge (48,000 x g) and resuspend 5 times. Failure to wash 5x results in underestimated affinities.

  • Incubation:

    • Mix: 200 µL Membrane + 25 µL [³H]-Glycine (10 nM final) + 25 µL ACPC (varying concentrations

      
       to 
      
      
      
      M).
    • Include 100 µM Strychnine to block inhibitory glycine receptors (GlyR).

    • Incubate: 60 min at 4°C (reduces degradation and low-affinity dissociation).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.1% polyethylenimine (reduces filter binding).

    • Wash filters 3x with cold buffer.

  • Analysis:

    • Count via liquid scintillation.

    • Fit data to a one-site competition model to derive

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Measure functional efficacy (


).

Setup:

  • System: HEK293 cells co-transfected with GluN1-1a and GluN2A (or Xenopus oocytes).

  • Extracellular Solution: Mg²⁺-free Ringer’s solution (to remove Mg²⁺ block).

    • Note: Include 10 µM EDTA to chelate trace metals (Zn²⁺) which inhibit NMDARs.

Step-by-Step:

  • Establish Giga-seal: Obtain whole-cell configuration; clamp voltage at -60 mV.

  • Baseline: Peruse with buffer alone.

  • Reference Response (Full Agonist):

    • Apply: 100 µM Glutamate + 100 µM Glycine.

    • Record peak current (

      
      ). Wash until baseline returns.
      
  • Test Response (ACPC):

    • Apply: 100 µM Glutamate + 100 µM ACPC (Saturating conc).

    • Record peak current (

      
      ).
      
  • Competition Assay (Functional Antagonism):

    • Apply: 100 µM Glutamate + 100 µM Glycine + Increasing ACPC .

    • Observation: Current should decrease from

      
       to 
      
      
      
      level as ACPC displaces glycine.
  • Calculation:

    • 
      .
      

Assay_Workflow cluster_binding Radioligand Binding (Affinity) cluster_ephys Electrophysiology (Efficacy) Prep Membrane Prep + Triton X-100 Wash 5x Centrifugation (Remove Endogenous Gly) Prep->Wash Incubate Incubate w/ [3H]-Gly + ACPC + Strychnine Wash->Incubate Filter Rapid Filtration (GF/B Filters) Incubate->Filter Calc Calculate Ki (Cheng-Prusoff) Filter->Calc Clamp Whole-Cell Clamp (-60 mV, Mg2+ Free) Ref Apply Glu + Glycine (Measure I_max) Clamp->Ref Test Apply Glu + ACPC (Measure I_partial) Ref->Test Ratio Calculate Efficacy (I_partial / I_max) Test->Ratio

Figure 2: Parallel workflows for determining Affinity (Binding) and Efficacy (Electrophysiology).

Part 4: References

  • Mechanism of Partial Agonism & Structure Inanobe, A., Furukawa, H., & Gouaux, E. (2005). Mechanism of partial agonist action at the NR1 subunit of NMDA receptors.[3] Neuron, 47(1), 71-84. [Link]

  • Neuroprotective Effects & Functional Antagonism Skolnick, P., et al. (1989). 1-Aminocyclopropanecarboxylates exhibit antidepressant and anxiolytic actions.[4] European Journal of Pharmacology. Boje, K. M., et al. (1993). 1-Aminocyclopropanecarboxylic acid (ACPC) protects against NMDA-induced neurotoxicity in primary neuronal cultures.[5] Brain Research. [Link]

  • Subunit Specificity & Electrophysiology Sheinin, A., Shavit, S., & Benveniste, M. (2001). Subunit specificity and mechanism of action of NMDA partial agonist D-cycloserine.[6] Neuropharmacology, 41(2), 151-158. [Link]

  • Binding Assay Methodologies Baron, B. M., et al. (1990). [3H]5,7-Dichlorokynurenic acid, a novel radioligand labels the glycine binding site of the NMDA receptor. European Journal of Pharmacology. [Link]

Sources

The Metabolic Fate of 1-Aminocyclopropanecarboxylate (ACC) in Soil Bacteria: Mechanisms, Regulation, and Analytical Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Metabolic Fate of 1-Aminocyclopropanecarboxylate (ACC) in Soil Bacteria Content Type: Technical Whitepaper Author Role: Senior Application Scientist

Executive Summary

In the field of agricultural biotechnology and microbial ecology, the enzymatic degradation of 1-aminocyclopropanecarboxylate (ACC) by soil bacteria represents a critical interaction between the plant rhizosphere and the microbiome.[1][2][3][4][5] ACC is the immediate precursor to ethylene, a potent plant stress hormone.[2][4][6] Soil bacteria possessing the enzyme ACC deaminase (AcdS) can sequester and hydrolyze ACC, thereby lowering plant ethylene levels and mitigating "stress ethylene" responses caused by drought, salinity, and heavy metals.

This technical guide delineates the precise metabolic fate of ACC within bacterial cells, the genetic regulation of the acdS gene, and the industry-standard protocols for quantifying this activity. It is designed for researchers requiring a rigorous, mechanistic understanding of this pathway for strain development and biofertilizer formulation.

Biochemistry of the AcdS Reaction

The catabolism of ACC is driven by ACC deaminase (EC 3.5.99.7), a multimeric enzyme (typically dimeric or trimeric) located in the cytoplasm of Plant Growth-Promoting Rhizobacteria (PGPR).[4]

The Enzymatic Mechanism

ACC deaminase is a Pyridoxal 5'-phosphate (PLP)-dependent enzyme.[7] Unlike typical PLP-dependent enzymes that act on amino acids via


-proton abstraction, ACC lacks an 

-proton due to the cyclopropane ring.

The reaction proceeds via a unique nucleophilic attack:

  • Transimination: The amino group of ACC displaces the internal lysine-PLP Schiff base to form an external aldimine.

  • Ring Opening: A nucleophilic attack (likely by a basic residue in the active site) opens the cyclopropane ring, releasing strain energy.

  • Hydrolysis: The intermediate decomposes to yield two stable products: Ammonia (

    
    )  and 
    
    
    
    -Ketobutyrate (
    
    
    -KB)
    .

Reaction Stoichiometry:



Downstream Metabolic Fates

Once cleaved, the products of ACC enter distinct metabolic modules. The bacterium utilizes ACC primarily as a nitrogen source, though the carbon skeleton (


-KB) is also metabolized.
Nitrogen Metabolism (The Primary Driver)

The ammonia released is assimilated into amino acids via the Glutamine Synthetase/Glutamate Synthase (GS/GOGAT) pathway or Glutamate Dehydrogenase (GDH) , depending on the intracellular nitrogen status. This allows the bacterium to proliferate in the rhizosphere where carbon (from root exudates) is abundant but available nitrogen may be limiting.

Carbon Metabolism ( -Ketobutyrate)

-Ketobutyrate (

-KB) is a toxic intermediate if allowed to accumulate. Bacteria must rapidly metabolize it via one of two primary routes:
  • Isoleucine Biosynthesis:

    
    -KB is a direct precursor for L-isoleucine. It is condensed with pyruvate by acetohydroxyacid synthase (AHAS) to form 
    
    
    
    -aceto-
    
    
    -hydroxybutyrate.
  • Propionate Catabolism (TCA Cycle Entry): In many Pseudomonas and Enterobacter species,

    
    -KB is oxidatively decarboxylated to Propionyl-CoA , which is then converted to Succinyl-CoA , eventually entering the Tricarboxylic Acid (TCA) cycle.
    
Visualization of the Metabolic Pathway

The following diagram illustrates the uptake of ACC, its enzymatic cleavage, and the bifurcation of its products into nitrogen and carbon metabolism.

ACC_Metabolism ACC_Ext External ACC (Root Exudate) ACC_Int Internal ACC ACC_Ext->ACC_Int Transport AcdS Enzyme: ACC Deaminase (PLP-Dependent) ACC_Int->AcdS Catalysis AlphaKB α-Ketobutyrate (Toxic Intermediate) ACC_Int->AlphaKB Deamination Ammonia Ammonia (NH3) ACC_Int->Ammonia Deamination Propionyl Propionyl-CoA AlphaKB->Propionyl Oxidative Decarboxylation Isoleucine L-Isoleucine Biosynthesis AlphaKB->Isoleucine Acetohydroxyacid Synthase Glutamine Glutamine/Glutamate (Nitrogen Assimilation) Ammonia->Glutamine GS/GOGAT Pathway Succinyl Succinyl-CoA Propionyl->Succinyl Carboxylation TCA TCA Cycle (Energy) Succinyl->TCA

Caption: Figure 1. Metabolic bifurcation of ACC. ACC deaminase cleaves the substrate into Nitrogen (assimilated) and Carbon (metabolized to Succinyl-CoA or Isoleucine).

Genetic Regulation: The acdS-acdR System

Understanding the regulation is vital for strain engineering. The acdS gene is rarely constitutive; it is tightly regulated to prevent energy waste.

  • AcdR (LRP-like Protein): In many Proteobacteria (e.g., Pseudomonas putida UW4), the acdS gene is controlled by an upstream regulatory gene, acdR, which encodes a Leucine-Responsive Regulatory Protein (LRP).[8]

  • Induction: The AcdR protein binds to the promoter region of acdS. In the presence of ACC (the substrate), transcription is enhanced.

  • Feedback Inhibition: High levels of Leucine (a downstream product of

    
    -KB metabolism) can bind to the LRP-like regulator, potentially altering its conformation and reducing acdS expression.[1] This creates a negative feedback loop preventing toxic accumulation of 
    
    
    
    -KB or overproduction of isoleucine.

Validated Experimental Protocol: The Penrose & Glick Assay

The "Gold Standard" for quantifying ACC deaminase activity is the colorimetric method described by Penrose and Glick (2003).[9] This protocol measures the production of


-ketobutyrate by derivatizing it with 2,4-dinitrophenylhydrazine (DNPH).
Critical Reagents
  • DF Salts Minimal Medium: Ensures ACC is the sole nitrogen source.[9]

  • 0.5 M ACC Stock: Filter sterilized (Do not autoclave).

  • 2,4-Dinitrophenylhydrazine (DNPH) Reagent: 0.2% DNPH in 2M HCl.

  • Toluene: For cell permeabilization (essential for the enzyme assay).

Step-by-Step Workflow
  • Induction: Grow bacteria in rich media (TSB) overnight, harvest, wash, and resuspend in DF minimal medium containing 3.0 mM ACC. Incubate for 24 hours to induce acdS expression.

  • Harvesting: Centrifuge cells (

    
    , 10 min, 4°C). Wash twice with 0.1 M Tris-HCl (pH 7.6).[3] Resuspend in minimal volume.
    
  • Permeabilization: Add 5% (v/v) Toluene to the cell suspension. Vortex vigorously for 30 seconds. This allows ACC to enter the cells freely during the short assay timeframe.

  • Enzyme Assay:

    • Mix: 200

      
      L permeabilized cells + 20 
      
      
      
      L 0.5 M ACC.
    • Incubate: 30°C for 15 minutes.

    • Reaction Stop: Add 1.0 mL of 0.56 M HCl. (Crucial step: Acid stops the enzyme and prepares for DNPH reaction).

  • Derivatization:

    • Centrifuge to remove cell debris (

      
      , 5 min).[3]
      
    • Take 1 mL Supernatant + Add 800

      
      L DNPH reagent.
      
    • Incubate: 30°C for 30 minutes.

    • Color Development: Add 4.0 mL of 2N NaOH. The solution turns purple/brown.

  • Quantification: Measure Absorbance at 540 nm .

Assay Visualization

Protocol_Workflow Step1 1. Induction (DF Media + ACC) Step2 2. Harvest & Wash (Tris-HCl) Step1->Step2 Step3 3. Permeabilize (Add Toluene) Step2->Step3 Step4 4. Incubation (Cells + Substrate) Step3->Step4 Step5 5. Stop Reaction (Add HCl) Step4->Step5 Step6 6. Derivatization (Add DNPH + NaOH) Step5->Step6 Step7 7. Read OD540 Step6->Step7

Caption: Figure 2. Workflow for the Penrose & Glick ACC Deaminase Assay. Toluene permeabilization and acid termination are critical control points.

Data Interpretation & Troubleshooting

To ensure data trustworthiness, results must be compared against a standard curve of pure


-ketobutyrate.
Standard Curve Preparation

Prepare


-ketobutyrate standards ranging from 0.1 

mol to 1.0

mol. Process them exactly as the samples (starting from the addition of DNPH) to account for matrix effects.
Calculating Activity

Activity is defined as nmol


-ketobutyrate produced per mg protein per hour .
ParameterCalculation / Note
Absorbance (Y) Measured

of sample minus

of blank (cells without ACC).
Concentration (X) Derived from linear regression of standard curve (

).
Protein Normalization Divide total nmol by total protein (mg) in the assay aliquot (determined via Bradford assay).
Time Normalization Divide by incubation time (hours).
Common Pitfalls
  • High Background: Failure to wash cells thoroughly after growth in rich media results in residual amino acids mimicking ACC activity.

  • Precipitation: Upon adding NaOH, precipitation may occur. Centrifuge immediately before reading OD.

  • Toluene Step: Insufficient vortexing leads to false negatives (enzyme remains inaccessible).

References

  • Honma, M., & Shimomura, T. (1978). Metabolism of 1-aminocyclopropane-1-carboxylic acid.[5] Agricultural and Biological Chemistry, 42(10), 1825-1831. Link

  • Glick, B. R., et al. (1998). A model for the lowering of plant ethylene concentrations by plant growth-promoting bacteria. Journal of Theoretical Biology, 190(1), 63-68.[10] Link

  • Penrose, D. M., & Glick, B. R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria.[11][12] Physiologia Plantarum, 118(1), 10-15.[11] Link

  • Li, J., & Glick, B. R. (2001). Transcriptional regulation of the Enterobacter cloacae UW4 1-aminocyclopropane-1-carboxylate (ACC) deaminase gene (acdS).[1][13][14] Canadian Journal of Microbiology, 47(4), 359-367. Link

  • Glick, B. R. (2014). Bacteria with ACC deaminase can promote plant growth and help to feed the world.[10] Microbiological Research, 169(1), 30-39.[10] Link

Sources

Difference between 1-aminocyclopropanecarboxylate and 1-aminocyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers in neuropharmacology and plant physiology, the distinction between 1-aminocyclopropanecarboxylic acid (ACC-acid) and 1-aminocyclopropanecarboxylate (ACC-ate) is not merely semantic—it is a fundamental question of protonation state, solubility, and bioavailability.

While often used interchangeably in colloquial laboratory discussion, ACC-acid refers to the neutral (zwitterionic) parent compound (


), whereas ACC-ate  refers to the anionic conjugate base (

). This guide dissects the physicochemical differences, receptor binding implications, and protocol adjustments required for each form.

Part 1: Chemical Fundamentals & Speciation

The core difference lies in the pH-dependent ionization of the molecule. ACC is a conformationaly restricted


-amino acid. Like glycine or glutamate, it exists in different ionization states depending on the pH of the solution.
Physicochemical Comparison
Feature1-Aminocyclopropanecarboxylic Acid (ACC-OH)1-Aminocyclopropanecarboxylate (ACC-O⁻)
CAS Number 22059-21-8N/A (Anion exists in solution/salts)
Formula


State at pH 2.0 Cationic (

)
Non-existent
State at pH 6.0 Zwitterionic (

)
Dominant Species
State at pH 11.0 Anionic (

)
Anionic
Solubility Moderate (Water); Poor (Organic)High (Water); Insoluble (Organic)
Primary Use Synthesis precursor, Analytical standardPhysiological signaling, Receptor ligand
The Speciation Logic

Understanding the


 values is critical for formulation.
  • 
     (Carboxyl):  ~2.3 — Below this pH, the molecule is protonated (COOH). Above this, it is ionized (
    
    
    
    ).
  • 
     (Amino):  ~9.6 — Below this pH, the amine is protonated (
    
    
    
    ).

Implication: At physiological pH (7.4), ACC exists almost exclusively as a zwitterion . It has a net neutral charge but contains localized positive and negative charges. The "carboxylate" terminology in literature often refers to the pharmacophore interacting with a receptor, even if the bulk solution contains the zwitterion.

Speciation cluster_0 pH Dependent Speciation Cation Cationic Form (pH < 2.3) NH3+ / COOH Zwitterion Zwitterionic Form (pH 2.3 - 9.6) NH3+ / COO- Cation->Zwitterion Deprotonation (-H+) Anion Anionic Form (pH > 9.6) NH2 / COO- Zwitterion->Anion Deprotonation (-H+)

Figure 1: Protonation states of ACC. At physiological pH, the Zwitterion dominates, meaning the "carboxylate" moiety is chemically present.

Part 2: Biological Context I - Neuroscience (NMDA Receptors)

In drug development, ACC is investigated as a partial agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[1]

The "Carboxylate" Pharmacophore

The distinction is critical here: The receptor binds the carboxylate anion. Structural biology studies confirm that the carboxylate group of ACC forms an electrostatic salt bridge with specific Arginine residues (e.g., Arg523 in GluN1) within the ligand-binding domain.

  • If you use ACC-acid: It must deprotonate in the buffer to bind.

  • Efficacy: As a partial agonist (

    
    ), it activates the channel less effectively than glycine (full agonist), making it a candidate for modulating excitotoxicity without fully blocking the receptor.
    

NMDA_Mechanism cluster_Receptor NMDA Receptor (GluN1 Subunit) ACC_Acid ACC (Acid Form) Source Bottle Buffer Physiological Buffer (pH 7.4) ACC_Acid->Buffer Dissolution ACC_Zwit ACC Zwitterion (Active Species) Buffer->ACC_Zwit Ionization BindingSite Glycine Binding Pocket (Arg523 / Ser688) ACC_Zwit->BindingSite Ligand Docking (COO- interaction) Response Partial Channel Opening (Neuroprotection) BindingSite->Response Allosteric Modulation

Figure 2: Mechanism of Action. The acid form is merely a delivery vehicle; the zwitterion acts as the ligand.

Part 3: Biological Context II - Plant Physiology

In plants, ACC is the direct precursor to ethylene (the Yang Cycle).[2][3]

Transport Mechanisms

Unlike animals, plants actively transport ACC over long distances (roots to shoots).

  • Transporters: Recent identification of LHT1 (Lysine Histidine Transporter 1) suggests that plants transport the zwitterionic form.

  • Implication: When studying ethylene signaling in Arabidopsis, applying the highly acidic form (pH < 3) directly to roots can cause tissue damage and alter transport kinetics. Always buffer ACC-acid to pH 5.8–6.0 before application.

Part 4: Experimental Protocols

This section provides self-validating protocols for preparing ACC for biological assays.

Protocol: Preparation of 100 mM ACC Stock Solution (Neutralized)

Objective: Create a stable, pH-neutral stock solution from the commercially available ACC-acid powder.

Reagents:

  • 1-Aminocyclopropanecarboxylic acid (MW: 101.10 g/mol ).

  • NaOH (1 M and 0.1 M).

  • Milli-Q Water or PBS.

Procedure:

  • Weighing: Weigh 101.1 mg of ACC-acid.

  • Initial Dissolution: Add 8 mL of Milli-Q water. Vortex until fully dissolved.

    • Checkpoint: Measure pH.[4] It will be acidic (~pH 3–4).

  • Neutralization (The Critical Step):

    • Add 1 M NaOH dropwise while monitoring with a micro-pH probe.

    • Target pH: 7.2 – 7.4.

    • Note: If you overshoot pH > 9, the amine deprotonates, potentially altering stability or reacting with atmospheric

      
      .
      
  • Final Volume: Add water to reach exactly 10 mL.

  • Sterilization: Filter through a 0.22

    
     PES membrane. Do not autoclave (thermal degradation risk).
    
  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Troubleshooting Solubility
  • Issue: Solution is cloudy.

  • Cause: ACC-acid has lower solubility than its salts.

  • Fix: Do not heat above 50°C. Instead, adjust pH upwards. As the carboxyl group deprotonates to form the sodium salt (ACC-Na), solubility increases drastically.

References

  • PubChem. (n.d.).[5] 1-Aminocyclopropanecarboxylic acid (Compound Summary).[6][1][5][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link]

  • Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene. Proceedings of the National Academy of Sciences, 76(1), 170-174. Retrieved from [Link]

  • Nahum-Levy, R., et al. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors.[10] Molecular Pharmacology, 56(6), 1207-1218. Retrieved from [Link]

  • Shin, K., et al. (2015). Identification of the ACC transporter LHT1 in Arabidopsis thaliana. Nature Communications, 6, 6293. Retrieved from [Link]

Sources

Transport Mechanisms of 1-Aminocyclopropanecarboxylate (ACC) Across Plant Membranes

[1][2]

Abstract

1-aminocyclopropanecarboxylate (ACC) is the immediate non-proteinogenic amino acid precursor to ethylene, a volatile hormone governing plant senescence, ripening, and stress responses.[1] While ethylene diffuses freely, ACC is an amphoteric zwitterion at physiological pH, requiring specific proteinaceous transporters to cross cellular membranes. This guide delineates the molecular mechanisms of ACC transport, focusing on the Lysine Histidine Transporter (LHT) family, the kinetics of plasma membrane influx, and the ATP-dependent sequestration of malonyl-ACC (MACC) into the vacuole. It is designed for researchers investigating ethylene signaling topologies and developing agronomic tools for ripening control.

The Spatial Paradox of Ethylene Synthesis

Ethylene biosynthesis presents a "spatial paradox": the enzymes responsible for its synthesis (ACC Synthase - ACS) and its oxidation (ACC Oxidase - ACO) often exhibit distinct subcellular or tissue-specific localization.

  • Synthesis (Cytosol): ACS converts S-adenosyl-methionine (SAM) to ACC in the cytoplasm.

  • Oxidation (Various): ACO activity is often apoplastic or cytosolic, but high-level ethylene production frequently requires ACC transport from source tissues (e.g., hypoxic roots) to sink tissues (e.g., aerated shoots).

To bridge this gap, ACC must traverse the plasma membrane (PM) for intercellular movement and the tonoplast for metabolic buffering.

Plasma Membrane Transport: The LHT System

The primary entry route for ACC into plant cells is mediated by the Lysine Histidine Transporter (LHT) family, specifically LHT1 and LHT2 . These are high-affinity, proton-coupled symporters originally characterized for amino acid uptake.

Molecular Mechanism

LHT1 functions as an


  • Substrate Specificity: While named for Lysine and Histidine, LHT1 exhibits broad specificity for neutral and acidic amino acids.[2] ACC, structurally mimicking an

    
    -amino acid, competes for the substrate binding pocket.
    
  • Inhibition: Neutral amino acids (e.g., Alanine, Glycine) competitively inhibit ACC uptake, whereas acidic or basic amino acids show weaker inhibition.

Kinetic Properties

Recent electrophysiological studies in Xenopus laevis oocytes have quantified the affinity of LHT transporters for ACC.[3] The

Table 1: Kinetic Parameters of ACC Transporters

TransporterOrganismExpression SiteMechanism

for ACC (

)
Reference
LHT1 A. thalianaRoot epidermis, Mesophyll

Symport
60.9 ± 8.2
LHT2 A. thalianaFloral organs (Tapetum)

Symport
59.1 ± 6.6
Visualization of the Transport Model

The following diagram illustrates the LHT1-mediated influx and its coupling to the proton gradient.

LHT1_Mechanismcluster_extracellularApoplast (pH 5.5)cluster_membranePlasma Membranecluster_cytosolCytosol (pH 7.2)ACC_outACC (zwitterion)LHT1LHT1 Transporter(Symporter)ACC_out->LHT1BindingH_outH+H_out->LHT1CouplingACC_inACCLHT1->ACC_inInfluxH_inH+LHT1->H_inSymportATPaseH+-ATPase(Pump)ATPase->H_outATP -> ADP + PiACOACO EnzymeACC_in->ACOH_in->ATPaseEthyleneEthylene (Gas)ACO->EthyleneOxidation

Figure 1: Mechanism of LHT1-mediated ACC uptake driven by the proton motive force.

Intracellular Compartmentation: The Vacuolar Trap

The vacuole serves as a metabolic sink for ACC, primarily in its conjugated form, 1-(malonylamino)cyclopropane-1-carboxylic acid (MACC) . This conjugation prevents excessive ethylene production.

The MACC Transport Mechanism

Unlike the free diffusion of ethylene, MACC is sequestered via a specific transport system.

  • Conjugation: Cytosolic ACC is malonylated by ACC N-malonyltransferase .[4][5][6]

  • Influx (Storage): MACC is transported into the vacuole against a concentration gradient. This process is ATP-stimulated and competitively inhibited by malate, suggesting the involvement of an ATP-Binding Cassette (ABC) transporter or a dicarboxylate exchanger energized by the V-ATPase.

  • Efflux (Remobilization): MACC efflux is passive and highly pH-dependent. It occurs significantly only when the vacuolar pH drops (acidifies) below the pKa of the carboxyl group, allowing the protonated (neutral) form to diffuse across the tonoplast.

Key Insight: There is currently no gene identified (e.g., AtMACC1) that solely transports MACC. Current evidence points to "promiscuous" organic anion transporters (OATs) or ABC transporters as the likely carriers.

Experimental Protocols

Protocol A: [14C]-ACC Uptake Assay in Arabidopsis Protoplasts

This protocol validates transporter activity by measuring radiolabeled ACC accumulation.

Reagents:

  • [2,3-14C]-ACC (Specific activity > 50 mCi/mmol).

  • Protoplast Incubation Buffer (WI): 4 mM MES-KOH (pH 5.7), 0.5 M mannitol, 20 mM KCl.

  • Silicon oil (for separation).

Workflow:

  • Isolation: Isolate mesophyll protoplasts from 4-week-old Arabidopsis leaves using cellulase/macerozyme digestion.

  • Equilibration: Resuspend

    
     protoplasts in 100 µL WI buffer.
    
  • Initiation: Add [14C]-ACC to a final concentration of 10 µM.

    • Control: Add 1 mM unlabeled Glycine or Alanine to test LHT1 specificity (expect ~50-70% reduction).

  • Incubation: Incubate at 22°C for 0, 10, 20, and 30 minutes.

  • Termination: Layer 50 µL of the reaction mixture onto 100 µL of silicon oil in a microfuge tube. Centrifuge at 12,000 x g for 30s. The protoplasts pellet; free ACC remains in the supernatant.

  • Quantification: Clip the tube bottom (pellet), dissolve in scintillation cocktail, and count CPM.

Protocol B: Electrophysiology in Xenopus Oocytes

Used to determine transport kinetics (


Workflow:

  • cRNA Synthesis: Transcribe LHT1 or LHT2 cDNA in vitro using T7 polymerase.

  • Injection: Inject 50 ng of cRNA into Stage V-VI Xenopus oocytes. Incubate for 3 days at 18°C.

  • Setup: Place oocyte in a recording chamber perfused with Ringer’s solution (pH 5.5 and 7.4).

  • Voltage Clamping: Impale with two microelectrodes (filled with 3M KCl). Clamp voltage at -40 mV.

  • Measurement:

    • Perfuse with increasing concentrations of ACC (1 µM – 1 mM).

    • Record the inward current induced by ACC (indicative of positive charge influx via

      
       symport).
      
    • Validation: The current should be pH-dependent (higher at pH 5.5 than 7.4).

Experimental_Workflowcluster_0Preparationcluster_1Recordingcluster_2AnalysiscRNAcRNA Synthesis(LHT1/2)InjectMicroinjection(Xenopus Oocytes)cRNA->InjectClampVoltage Clamp(-40 mV)Inject->Clamp3 DaysPerfusePerfuse ACC(pH 5.5)Clamp->PerfuseCurrentMeasure InwardCurrent (nA)Perfuse->CurrentCurveFit Michaelis-Menten(Calc Km)Current->Curve

Figure 2: Workflow for electrophysiological characterization of ACC transporters.

Pharmacological & Agricultural Implications

Understanding ACC transport opens avenues for chemical regulation of plant development:

  • Ripening Control: Inhibitors of LHT1 could theoretically delay ripening by preventing ACC from reaching ACO-rich tissues in climacteric fruits.

  • Stress Resilience: Enhancing LHT1 expression in roots might improve the root-to-shoot signaling of hypoxia, triggering faster epinastic responses during flooding.

  • ACC Mimics: Non-metabolizable ACC analogs (e.g.,

    
    -aminoisobutyric acid) are transported by LHT1 and can be used to competitively block ethylene production.
    

References

  • Shin, K., et al. (2015). Genetic Identification of ACC-RESISTANT2 Reveals Involvement of LYSINE HISTIDINE TRANSPORTER1 in the Uptake of 1-Aminocyclopropane-1-Carboxylic Acid in Arabidopsis thaliana. Plant and Cell Physiology, 56(3), 572–582.[1]

  • Choi, J., et al. (2019). Identification of Lysine Histidine Transporter 2 as an 1-Aminocyclopropane Carboxylic Acid Transporter in Arabidopsis thaliana by Transgenic Complementation Approach. Frontiers in Plant Science, 10, 1021.

  • Tophof, S., et al. (1989). Compartmentation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid and N-Malonyl-1-Aminocyclopropane-1-Carboxylic Acid in Barley and Wheat Mesophyll Cells and Protoplasts. Physiologia Plantarum, 75(3), 333–339.

  • Bouzayen, M., et al. (1988). Intracellular Sites of Synthesis and Storage of 1-(Malonylamino)cyclopropane-1-Carboxylic Acid in Acer pseudoplatanus Cells. Plant Physiology, 88(3), 613–617.

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! Frontiers in Plant Science, 5, 646.

Interaction between 1-aminocyclopropanecarboxylate and plant growth-promoting rhizobacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Ethylene Paradox

In agricultural biotechnology, ethylene is a "double-edged sword." While essential for fruit ripening and senescence, "stress ethylene" produced under abiotic conditions (drought, salinity, heavy metals) significantly inhibits root elongation and crop yield.

The interaction between 1-aminocyclopropanecarboxylate (ACC) —the immediate precursor to ethylene—and Plant Growth-Promoting Rhizobacteria (PGPR) offers a precise mechanism to modulate this stress response.[1] This guide details the biochemical mechanism, isolation protocols, and validation workflows for exploiting bacterial ACC deaminase to decouple stress signaling from plant growth.

Mechanistic Core: The ACC Sink Model

The fundamental premise of this interaction is the "ACC Sink" model proposed by Glick et al. (1998). Unlike plant tissues, which convert ACC to ethylene via ACC oxidase, specific PGPR strains possess the enzyme ACC deaminase (EC 3.5.99.7).

The Biochemical Pathway
  • Biosynthesis (Plant): Methionine

    
     S-adenosylmethionine (SAM) 
    
    
    
    ACC (via ACC synthase).[2]
  • Exudation: Under stress, plants overproduce ACC. A significant portion is exuded into the rhizosphere.[3]

  • Bacterial Uptake: PGPR colonizing the root surface take up exuded ACC.

  • Enzymatic Cleavage: Bacterial ACC deaminase cleaves the cyclopropane ring of ACC, yielding ammonia and

    
    -ketobutyrate .[4]
    
  • Result: The concentration gradient is maintained, promoting further exudation of ACC from the root, thereby lowering the internal ACC pool available for conversion to stress ethylene.

Visualization of the Signaling Pathway

The following diagram illustrates the diversion of ACC from the ethylene pathway to the bacterial metabolic pathway.

ACC_Pathway cluster_plant Plant Root Tissue (Stress Condition) cluster_bacteria PGPR (Bacterial Cell) Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM ACC_Plant ACC (Internal Pool) SAM->ACC_Plant ACC Synthase Ethylene Ethylene (Inhibits Root Growth) ACC_Plant->Ethylene ACC Oxidase ACC_Exuded Exuded ACC (Rhizosphere) ACC_Plant->ACC_Exuded Exudation Gradient ACCD ACC Deaminase (acdS gene) ACC_Exuded->ACCD Uptake Products Ammonia + alpha-Ketobutyrate ACCD->Products Cleavage

Figure 1: The "ACC Sink" mechanism showing the diversion of the ethylene precursor ACC into bacterial metabolism.

Technical Workflow: Isolation & Characterization

To develop a PGPR-based bio-stimulant, researchers must isolate strains capable of utilizing ACC as a sole nitrogen source. The following protocols are the industry standard for screening and quantification.

Protocol A: Screening on Dworkin and Foster (DF) Minimal Medium

This step qualitatively filters bacteria that possess the acdS gene.

Reagents:

  • DF Salts Minimal Medium: (Per liter: 4.0g KH₂PO₄, 6.0g Na₂HPO₄, 0.2g MgSO₄[5]·7H₂O, 2.0g Glucose, 2.0g Gluconic acid, 2.0g Citric acid).[5]

  • Nitrogen Source: 3.0 mM ACC (Filter sterilized, added after autoclaving).

  • Control: DF medium with (NH₄)₂SO₄ (Positive Control) and DF medium with no nitrogen (Negative Control).

Procedure:

  • Enrichment: Inoculate rhizosphere soil samples into rich media (e.g., TSB) and grow overnight.

  • Washing: Centrifuge culture, discard supernatant, and wash pellet 2x with sterile saline (0.85% NaCl) to remove residual nitrogen.

  • Induction: Resuspend pellet in DF-minimal medium containing 3.0 mM ACC.

  • Incubation: Incubate at 28°C for 24–72 hours.

  • Observation: Strains showing turbidity (growth) comparable to the (NH₄)₂SO₄ control are positive candidates.

Critical Check: Always include a "No Nitrogen" control. Some bacteria can scavenge atmospheric nitrogen or trace impurities. If the negative control grows, the assay is invalid.

Protocol B: Quantitative Assay (Penrose & Glick Method)

This is the "Gold Standard" for quantifying activity. It measures the production of


-ketobutyrate, which reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a phenylhydrazone detectable at 540 nm.

Step-by-Step Methodology:

  • Induction: Grow isolate in DF salts + ACC (3 mM) for 24 hours to induce acdS expression.

  • Harvest: Centrifuge (8,000 x g, 10 min, 4°C). Wash pellet twice with 0.1 M Tris-HCl (pH 7.6).

  • Toluenization: Resuspend pellet in 1 mL 0.1 M Tris-HCl. Add 30 µL toluene and vortex vigorously for 30s to permeabilize cells.[6]

  • Reaction:

    • Mix 200 µL toluenized cells with 20 µL 0.5 M ACC.

    • Incubate at 30°C for 15 minutes.

    • Stop reaction with 1 mL 0.56 M HCl.[7]

  • Centrifugation: Spin down cell debris (16,000 x g, 5 min).

  • Colorimetric Development:

    • Mix 1 mL supernatant with 800 µL 0.56 M HCl and 300 µL 2,4-DNPH reagent (0.2% in 2M HCl).

    • Incubate at 30°C for 30 minutes.

    • Add 2 mL 2N NaOH (Turn purple/brown).

  • Measurement: Read Absorbance at 540 nm. Compare against an

    
    -ketobutyrate standard curve.
    
Visualization of Screening Workflow

Workflow Start Rhizosphere Sample Enrich Enrichment (TSB) Start->Enrich Wash Wash (0.85% NaCl) Remove Nitrogen Enrich->Wash Screen DF Media + ACC (Screening) Wash->Screen Assay Penrose & Glick Assay (Quantification) Screen->Assay Positive Growth PCR PCR Validation (acdS gene) Assay->PCR High Activity

Figure 2: Step-by-step pipeline for isolating and validating ACC deaminase-producing bacteria.[5]

Data Interpretation & Reference Values

When analyzing novel isolates, it is crucial to benchmark their kinetic parameters against known high-performers.[5]

Kinetic Parameters of ACC Deaminase

The enzyme typically follows Michaelis-Menten kinetics. High


 values indicate lower affinity, requiring higher ACC concentrations (high stress) to activate.[5]
ParameterTypical RangeBiological Significance
ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(ACC)
1.5 – 17.4 mMIndicates the substrate concentration at which reaction rate is half-maximal.[5] Lower

suggests efficiency at lower stress levels.
Optimal pH 8.0 – 8.5Enzyme is most active in slightly alkaline cytosolic conditions.
Optimal Temp 30°CCorrelates with typical soil/rhizosphere temperatures.
Molecular Wt 35 – 42 kDaSubunit size; often exists as a homodimer or homotrimer.[2][8]
Comparative Activity by Genus

Activity levels vary widely. Pseudomonas and Burkholderia are historically the most potent producers.

GenusTypical Activity (

mol

-KB/mg protein/h)
Reference Strain
Pseudomonas200 – 900+P. putida UW4
Enterobacter100 – 600E. cloacae CAL2
Rhizobium50 – 300R. leguminosarum
Bacillus20 – 150B. subtilis (Variable)

References

  • Glick, B. R., Penrose, D. M., & Li, J. (1998).[5] A model for the lowering of plant ethylene concentrations by plant growth-promoting bacteria. Journal of Theoretical Biology.

  • Penrose, D. M., & Glick, B. R. (2003).[9][10] Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria. Physiologia Plantarum.

  • Honma, M., & Shimomura, T. (1978). Metabolism of 1-aminocyclopropane-1-carboxylic acid. Agricultural and Biological Chemistry.[2][3][4][8][11][9][12][13][14]

  • Dworkin, M., & Foster, J. W. (1958).[10] Experiments on the self-organization of Myxococcus xanthus. Journal of Bacteriology.

  • Li, Z., et al. (2011). A colorimetric assay of 1-aminocyclopropane-1-carboxylate (ACC) based on ninhydrin reaction for rapid screening of bacteria containing ACC deaminase. Letters in Applied Microbiology.

Sources

Methodological & Application

Application Note: Precision Extraction and Quantification of 1-Aminocyclopropanecarboxylate (ACC) from Plant Tissues

[1][2]

Part 1: Executive Summary & Biological Context

1-Aminocyclopropanecarboxylic acid (ACC) is a non-proteinogenic amino acid and the direct, rate-limiting precursor to the gaseous plant hormone ethylene.[1] In drug development and agricultural biotechnology, accurate ACC quantification is a critical proxy for monitoring ethylene biosynthesis potential, particularly in stress response phenotyping (drought, salinity, pathogen attack) and fruit ripening modulation.

The Analytical Challenge: ACC is a zwitterionic, low-molecular-weight (101.1 Da) compound often present in trace quantities (pmol/g FW).[1] It is highly polar, making retention on standard C18 columns difficult without derivatization or specialized stationary phases. Furthermore, ACC is metabolically labile; it can be rapidly oxidized to ethylene or conjugated into malonyl-ACC (MACC), requiring rigorous metabolic quenching during extraction.

Biosynthetic Pathway & Control Points

The following diagram illustrates the ethylene biosynthesis pathway, highlighting the critical role of ACC as the committed precursor.

EthylenePathwayMetMethionineSAMS-Adenosyl-methionine(SAM)Met->SAMACCACC(1-Aminocyclopropane-1-carboxylate)SAM->ACCEthyleneEthylene(Gas)ACC->EthyleneMACCMalonyl-ACC(Conjugate)ACC->MACCIrreversibleStorageSAMSSAM SynthetaseACSACC Synthase(Rate Limiting)ACOACC OxidaseAMTACC N-malonyltransferase

Figure 1: The Yang Cycle and Ethylene Biosynthesis.[2][3] ACC represents the metabolic checkpoint between SAM and Ethylene production.

Part 2: Pre-Analytical Considerations (Critical)

The validity of ACC data is determined before the sample enters the chromatograph.

  • Metabolic Quenching: ACC turnover is rapid. Tissues must be flash-frozen in liquid nitrogen (

    
    ) immediately upon harvest.
    
  • Wounding Response: Mechanical damage (cutting leaves) induces ACS gene expression within minutes ("Wound Ethylene"). Harvest intact tissues whenever possible or freeze within 30 seconds of excision.

  • Internal Standards: Due to matrix effects in plant extracts (ion suppression in MS), the use of a stable isotope-labeled internal standard (IS), such as

    
    -ACC , is mandatory  for quantitative accuracy.
    

Part 3: Protocol A — High-Throughput LC-MS/MS (Gold Standard)

This protocol utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[4] It offers the highest specificity and sensitivity, avoiding the hazardous mercury reagents of the historical Lizada & Yang method.

Reagents & Materials
  • Extraction Solvent: 80% Methanol (MeOH) / 20% Water (v/v) containing 0.1% Formic Acid (FA). Note: Acidification stabilizes ACC.

  • Internal Standard (IS):

    
    -ACC (Deuterated ACC) stock solution (10 µM in 50% MeOH).
    
  • LC Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide, 1.7 µm, 2.1 x 100 mm) OR specialized polar C18 (e.g., Waters HSS T3).

  • Purification: Strong Cation Exchange (SCX) SPE cartridges (optional, for complex woody tissues).

Extraction Workflow

ExtractionWorkflowStep1Sample Homogenization(Grind in LN2 to fine powder)Step2Weigh 50-100 mg TissueAdd 10 µL Internal Standard ([2H4]-ACC)Step1->Step2Step3Add 1 mL Extraction Solvent(80% MeOH + 0.1% FA)Step2->Step3Step4Vortex & Sonicate(15 min, 4°C)Step3->Step4Step5Centrifugation(14,000 x g, 10 min, 4°C)Step4->Step5Step6Supernatant RecoveryStep5->Step6

Figure 2: Optimized extraction workflow for ACC ensuring metabolic quenching and internal standard equilibration.

Step-by-Step Methodology
  • Homogenization: Grind frozen tissue to a fine powder using a ball mill (e.g., Retsch) or mortar/pestle under liquid nitrogen. Do not let the sample thaw.

  • Weighing & Spiking: Weigh ~50 mg of frozen powder into a 2 mL microcentrifuge tube. Immediately add 10 µL of 10 µM

    
    -ACC  directly to the powder.
    
    • Why? Adding IS to the powder before solvent ensures the IS experiences the same extraction efficiency as the endogenous ACC.

  • Extraction: Add 1.0 mL of cold (-20°C) Extraction Solvent . Vortex vigorously for 30 seconds.

  • Lysis: Sonicate in an ice-water bath for 15 minutes to disrupt cell walls and maximize recovery.

  • Clarification: Centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Filtration: Transfer supernatant to a new tube. Filter through a 0.22 µm PTFE syringe filter into an LC vial.

    • Optional Clean-up: For lipid-rich seeds, perform a hexane wash (add 1 mL hexane, vortex, centrifuge, discard upper hexane layer) before filtration.

LC-MS/MS Conditions
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 95% B to 60% B over 10 minutes (HILIC mode).

  • MS Mode: Positive Electrospray Ionization (ESI+), Multiple Reaction Monitoring (MRM).

MRM Transitions:

Analyte Precursor (m/z) Product (m/z) Cone Voltage (V) Collision Energy (eV)
ACC 102.1 56.1 (Quant) 20 15
102.1 84.1 (Qual) 20 10

|


-ACC (IS)

Part 4: Protocol B — Derivatization HPLC-FLD (Alternative)

For laboratories without MS capabilities, Fluorescence Detection (FLD) using FMOC-Cl (9-fluorenylmethyl chloroformate) derivatization is the most reliable alternative. It is far superior to UV detection for ACC.

Principle: FMOC-Cl reacts with the secondary amine of ACC to form a highly fluorescent, stable derivative.

Protocol Modifications
  • Extraction: Same as Protocol A, but use 5% Sulfosalicylic Acid instead of MeOH/Formic Acid to precipitate proteins effectively.

  • Derivatization Step:

    • Mix 200 µL extract with 200 µL Borate Buffer (pH 10.0).

    • Add 200 µL FMOC-Cl reagent (5 mM in Acetone).

    • Incubate at ambient temperature for 10 minutes.

    • Quench: Add 200 µL Adamantanamine (ADAM) to react with excess FMOC-Cl (prevents column damage).

  • Analysis: Inject onto a standard C18 HPLC column. Detect Fluorescence at Ex: 265 nm / Em: 315 nm .

Part 5: Data Analysis & Quality Control

Calculation (Isotope Dilution Method)

Calculate the concentration of endogenous ACC (

Where:

  • 
     = Amount of Internal Standard added (pmol).
    
  • 
     = Peak area of endogenous ACC (m/z 102>56).
    
  • 
     = Peak area of 
    
    
    -ACC (m/z 106>60).
  • 
     = Fresh weight of tissue (g).[5]
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Recovery Ion SuppressionIncrease dilution of extract (1:10) or use SCX SPE clean-up.
Peak Tailing pH MismatchEnsure Mobile Phase A is buffered (Ammonium Formate) to pH 3.0-4.0.
High Variability Thawing SamplesKeep samples on dry ice/LN2 until the moment solvent is added.
Ghost Peaks Contaminated SolventUse LC-MS grade solvents; ACC is ubiquitous in some lab dust.

References

  • Bulens, I., et al. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods.[4][5][6][7] [Link]

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene![3] Frontiers in Plant Science. [Link]

  • Lizada, M. C., & Yang, S. F. (1979).A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry. (Historical Reference for context).
  • Smets, R., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry.[8] Journal of Chromatography A. [Link]

Technical Application Note: High-Precision HPLC Quantification of 1-Aminocyclopropanecarboxylate (ACC)

Author: BenchChem Technical Support Team. Date: February 2026

This Technical Application Note provides a comprehensive guide to the quantification of 1-aminocyclopropanecarboxylate (ACC) using High-Performance Liquid Chromatography (HPLC).

Abstract

1-Aminocyclopropanecarboxylate (ACC) is a non-proteinogenic amino acid and the direct rate-limiting precursor to ethylene in higher plants.[1] Beyond plant physiology, ACC is gaining traction in pharmacological research as a partial agonist at the glycine site of NMDA receptors. Its analysis is complicated by its small size (MW 101.1), high polarity (zwitterionic), and lack of a UV-active chromophore. This guide details two validated workflows: a cost-effective HPLC-FLD (Fluorescence) method using OPA derivatization and a high-sensitivity LC-MS/MS method using AQC derivatization.

Part 1: Strategic Method Selection

The choice of method depends on available instrumentation and sensitivity requirements.

FeatureMethod A: HPLC-FLD (OPA)Method B: LC-MS/MS (AQC)
Principle Pre-column derivatization with o-phthalaldehydePre-column derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate
Detection Fluorescence (Ex: 340 nm, Em: 455 nm)Tandem Mass Spectrometry (MRM)
Sensitivity (LOD) ~1–5 pmol< 0.1 pmol (femtomo level)
Selectivity Moderate (Chromatographic resolution critical)High (Mass filtering + RT)
Stability Derivative unstable (analyze within 20 min)Derivative stable for weeks
Cost LowHigh
Workflow Visualization

The following diagram illustrates the critical decision pathways and processing steps for ACC analysis.

ACC_Workflow Sample Biological Sample (Plant Tissue/Biofluid) Extract Extraction (80% Ethanol or 5% TCA) Sample->Extract Inhibit ACC Oxidase Purify SPE Cleanup (Strong Cation Exchange) Extract->Purify Remove Pigments Choice Method Selection Purify->Choice OPA OPA Derivatization (2 min reaction) Choice->OPA Routine/Low Cost AQC AQC Derivatization (10 min @ 55°C) Choice->AQC High Sensitivity/Stability FLD HPLC-FLD Analysis C18 Column OPA->FLD Unstable Derivative Inject Immediately MS LC-MS/MS Analysis C18 or HILIC AQC->MS Stable Derivative High Specificity

Figure 1: Analytical workflow for ACC quantification, highlighting the divergence between fluorescence and mass spectrometric detection routes.

Part 2: Sample Preparation (Universal)

Critical Control Point: ACC oxidase enzymes must be inactivated immediately upon tissue disruption to prevent the conversion of ACC to ethylene, which would artificially lower results.

Protocol: Extraction from Plant Tissue[3][4]
  • Homogenization: Grind 100–500 mg of frozen tissue in liquid nitrogen to a fine powder.

  • Extraction Solvent: Add 2 mL of 80% Ethanol (v/v) containing 0.05% (w/v) Butylated Hydroxytoluene (BHT) as an antioxidant.

    • Note: Acidic extraction (5% Sulfosalicylic acid) is an alternative but ethanol is preferred for LC-MS compatibility.

  • Incubation: Vortex vigorously and incubate at 60°C for 20 minutes to ensure enzyme denaturation and maximum recovery.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Re-extraction: Resuspend the pellet in 1 mL solvent, repeat steps 3–4, and pool supernatants.

  • Drying: Evaporate combined supernatants to dryness under a nitrogen stream or vacuum concentrator (SpeedVac) at <45°C.

  • Reconstitution: Dissolve residue in 200 µL of ultrapure water or mobile phase A.

Part 3: Method A - HPLC-FLD with OPA Derivatization

This method utilizes the reaction between primary amines, o-phthalaldehyde (OPA), and a thiol (e.g., 2-mercaptoethanol) to form a highly fluorescent isoindole derivative.

Reagents
  • Borate Buffer: 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

  • OPA Reagent: Dissolve 50 mg OPA in 1 mL methanol. Add 9 mL Borate Buffer and 50 µL 2-Mercaptoethanol (2-ME). Prepare fresh daily.

  • Mobile Phase A: 50 mM Sodium Acetate (pH 5.9) / Tetrahydrofuran / Methanol (96:2:2).

  • Mobile Phase B: Methanol / Water (80:20).

Derivatization Protocol (Automated/Pre-column)
  • Step 1: Autosampler draws 10 µL of Sample.[2]

  • Step 2: Draws 10 µL of OPA Reagent.

  • Step 3: Mixes in loop/vial for 2 minutes (Critical: OPA-ACC derivatives degrade rapidly; standardized timing is essential).

  • Step 4: Inject immediately.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).

  • Gradient:

    • 0–2 min: 0% B (Isocratic)

    • 2–15 min: 0% → 60% B

    • 15–18 min: 60% → 100% B

    • 18–22 min: 100% B (Wash)

    • 22–25 min: 0% B (Re-equilibration)

Part 4: Method B - LC-MS/MS with AQC Derivatization (Gold Standard)

For complex matrices or trace analysis, derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) (e.g., Waters AccQ-Tag) is superior.[3] It stabilizes the molecule and enhances ionization efficiency in ESI+.

Reaction Mechanism

AQC reacts with the primary amine of ACC to form a stable urea derivative. Unlike OPA, this derivative is stable for weeks at room temperature.

Reaction_Mechanism ACC ACC (Primary Amine) Intermediate Reaction (pH 8.8, 55°C) ACC->Intermediate AQC AQC Reagent (Activated Carbamate) AQC->Intermediate Product ACC-AQC Derivative (Stable Urea) Intermediate->Product Yields highly ionizable species [M+H]+

Figure 2: Derivatization pathway of ACC with AQC reagent.

Derivatization Protocol
  • Buffer: Mix 10 µL Sample + 70 µL Borate Buffer (pH 8.8).

  • Reagent: Add 20 µL AQC Reagent (3 mg/mL in Acetonitrile).

  • Incubation: Vortex immediately. Incubate at 55°C for 10 minutes .

  • Injection: Inject 1–5 µL directly into LC-MS.

LC-MS/MS Conditions
  • Column: Cortecs UPLC C18 (1.6 µm, 2.1 x 100 mm) or Kinetex Biphenyl.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–1 min: 1% B

    • 1–7 min: 1% → 30% B

    • 7–8 min: 30% → 95% B

  • MS Transitions (ESI Positive):

    • Precursor Ion: m/z 272.1 (ACC-AQC derivative)

    • Quantifier Ion: m/z 171.1 (Quinoline moiety)

    • Qualifier Ion: m/z 145.1

Part 5: Validation & Troubleshooting

Summary of Performance Metrics
ParameterHPLC-FLD (OPA)LC-MS/MS (AQC)
Linearity (R²) > 0.995 (1–100 µM)> 0.999 (0.01–100 µM)
LOD (Limit of Detection) 1.5 pmol0.05 pmol
Recovery 85–95%95–102%
Precision (RSD) < 3.5%< 1.5%
Troubleshooting Guide
  • Low Recovery: Check pH of extraction. ACC is zwitterionic; extreme pH can affect SPE retention. Ensure the borate buffer pH is >10 for OPA reaction; if sample is too acidic, it will quench the reaction.

  • Ghost Peaks (OPA): OPA reacts with atmospheric ammonia. Keep reagents sealed and use fresh buffers.

  • Interference (Plant Matrix): Plant pigments can co-elute. Use a Strong Cation Exchange (SCX) SPE cartridge prior to derivatization if the baseline is noisy.

References

  • Waters Corporation. AccQ-Tag Ultra Derivatization Kit Care & Use Manual. Waters Library. Link

  • Lanneluc-Sanson, D., et al. (1986). "High-performance liquid chromatography analysis of 1-aminocyclopropanecarboxylate using o-phthaldialdehyde precolumn derivatization." Analytical Biochemistry, 155(2), 322-327. Link

  • Karady, M., et al. (2024). "Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry." Plant Methods, 20,[1] 41. Link

  • Thermo Fisher Scientific. "Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines." Application Note 293. Link

Sources

High-Precision Colorimetric Determination of Bacterial ACC Deaminase Activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction & Significance

1-Aminocyclopropane-1-carboxylate (ACC) deaminase is a pivotal enzyme (E.C. 3.5.99.[1]7) found in plant growth-promoting rhizobacteria (PGPR).[2][3][4][5] It lowers plant ethylene levels by cleaving ACC, the immediate precursor to ethylene, thereby alleviating stress responses in crops (salinity, drought, heavy metals).

While genetic screening (PCR) confirms the presence of the acdS gene, it does not validate functional expression. This colorimetric assay, based on the method by Penrose & Glick (2003) and Honma & Shimomura (1978), is the industry standard for quantifying functional ACC deaminase activity. It measures the production of


-ketobutyrate , which reacts with 2,4-dinitrophenylhydrazine (DNPH) to form a reddish-brown hydrazone detectable at 540 nm.[6]

Scientific Principle

The assay relies on a coupled chemical quantification following enzymatic cleavage.

  • Enzymatic Cleavage: ACC deaminase hydrolyzes ACC into ammonia and

    
    -ketobutyrate.[4][7][8][9]
    
  • Permeabilization: Toluene is used to disrupt the bacterial cell membrane, allowing the substrate (ACC) to enter the cell and the product (

    
    -ketobutyrate) to diffuse out, without lysing the cells completely or denaturing the enzyme.
    
  • Derivatization:

    
    -ketobutyrate reacts with 2,4-DNPH in acidic conditions to form a phenylhydrazone.[6]
    
  • Color Development: The addition of NaOH shifts the pH, causing the phenylhydrazone to turn a stable reddish-brown color (Max Abs: 540 nm).

Reaction Pathway Diagram

ACC_Reaction ACC ACC (Substrate) AlphaKB α-Ketobutyrate (Product) ACC->AlphaKB Hydrolysis Ammonia Ammonia (Byproduct) ACC->Ammonia Enzyme ACC Deaminase (Bacterial Enzyme) Enzyme->ACC Catalyzes Hydrazone Phenylhydrazone (Red Complex) AlphaKB->Hydrazone + DNPH + NaOH (pH > 12) DNPH 2,4-DNPH (Reagent) DNPH->Hydrazone

Caption: Enzymatic cleavage of ACC followed by colorimetric derivatization with DNPH.

Materials & Reagents

Critical Note: All reagents must be fresh.


-ketobutyrate is unstable; prepare standards immediately before use.
Reagent List
ReagentConcentrationPreparation Notes
DF Salts Minimal Medium 1XStandard Dworkin & Foster salts.
ACC Stock 0.5 MDissolve in water, filter sterilize (0.2 µm). Store -20°C.
Tris-HCl (Wash Buffer) 0.1 M, pH 7.6Autoclave.
Tris-HCl (Assay Buffer) 0.1 M, pH 8.5Autoclave.
Toluene PureCaution: Toxic/Volatile. Use in fume hood.
2,4-DNPH Reagent 0.2% (w/v)Dissolve 0.2g DNPH in 100 mL 2 M HCl . Store in dark bottle.
NaOH 2 MDissolve 8g NaOH in 100 mL water.

-Ketobutyrate Stock
100 mMDissolve in 0.1 M Tris-HCl (pH 8.5).[3][6][10] Store 4°C (max 1 week).

Experimental Protocol

Phase 1: Bacterial Induction

ACC deaminase is often inducible. Cells must be grown in minimal media with ACC as the sole nitrogen source to express the enzyme.[8]

  • Pre-culture: Inoculate bacteria into 5 mL rich medium (e.g., TSB) and grow overnight at 28-30°C (shaking).

  • Harvest: Centrifuge (8,000 x g, 10 min, 4°C) and discard supernatant.

  • Wash: Resuspend pellet in 5 mL sterile DF salts (no nitrogen). Centrifuge and discard supernatant. Repeat wash.

  • Induction: Resuspend pellet in 5 mL DF salts minimal medium supplemented with 3.0 mM ACC (add 30 µL of 0.5 M ACC stock to 5 mL medium).

  • Incubation: Incubate for 24 hours at 28-30°C with shaking (200 rpm).

Phase 2: Sample Preparation & Permeabilization
  • Harvest Induced Cells: Centrifuge the induced culture (8,000 x g, 10 min, 4°C).

  • Wash: Wash cells twice with 0.1 M Tris-HCl (pH 7.6).

  • Final Resuspension: Resuspend the final pellet in 600 µL of 0.1 M Tris-HCl (pH 8.5) .

  • Permeabilization:

    • Add 30 µL of Toluene to the 600 µL suspension.

    • Vortex vigorously for 30 seconds.

    • Note: This step makes the membrane porous.

Phase 3: The Colorimetric Assay

Perform all steps in triplicate. Include a "Blank" (Reagents only) and a "Negative Control" (Bacteria without ACC).

Workflow Diagram

Assay_Workflow Step1 1. Aliquot Sample (200 µL Toluene-treated cells) Step2 2. Add Substrate (20 µL 0.5 M ACC) Step1->Step2 Step3 3. Reaction (30°C for 15 min) Step2->Step3 Step4 4. Stop Reaction (Add 1 mL 0.56 M HCl) Step3->Step4 Step5 5. Clarify (Centrifuge 16,000g, 5 min) Step4->Step5 Step6 6. Derivatization (1 mL Supernatant + 800 µL DNPH) Step5->Step6 Step7 7. Color Development (Add 2 mL 2M NaOH) Step6->Step7 Step8 8. Measurement (Absorbance @ 540 nm) Step7->Step8

Caption: Step-by-step workflow for the colorimetric quantification of ACC deaminase.

Detailed Steps:

  • Aliquot: Place 200 µL of toluene-treated cells into a 1.5 mL microcentrifuge tube.

  • Substrate Addition: Add 20 µL of 0.5 M ACC to the sample.

    • Control: For the negative control, add 20 µL of 0.1 M Tris-HCl (pH 8.5) instead of ACC.

  • Incubation: Vortex briefly and incubate at 30°C for 15 minutes .

  • Stop Reaction: Add 1 mL of 0.56 M HCl . Vortex.

  • Clarification: Centrifuge at 16,000 x g for 5 minutes to pellet cell debris.

  • Derivatization: Transfer 1 mL of the supernatant to a fresh glass test tube. Add 800 µL of 0.2% DNPH reagent .

  • Incubation: Incubate at 30°C for 30 minutes .

  • Color Development: Add 2 mL of 2 M NaOH . Mix well.

  • Read: Measure absorbance at 540 nm immediately.

Standard Curve & Quantification

Standard Curve Preparation

Prepare a range of


-ketobutyrate concentrations to convert Absorbance (OD540) to micromoles of product.
  • Stock Dilution: Dilute the 100 mM

    
    -ketobutyrate stock 1:10 with Tris-HCl (pH 8.5) to get 10 mM .
    
  • Working Standards: Prepare the following series in 200 µL volumes (in duplicate):

Standard #

-Ketobutyrate (nmol)
10 mM Stock (µL)Buffer (µL)
1 (Blank)00200
210010190
320020180
440040160
560060140
680080120
71000100100
  • Process Standards: Treat these 200 µL standards exactly like the samples starting from Step 4 (Stop Reaction) in the Assay Protocol above (Add HCl, then DNPH, then NaOH).

Calculations
  • Plot Standard Curve: Y-axis = Absorbance (540 nm), X-axis =

    
    -ketobutyrate (nmol).[5] Determine the slope (
    
    
    
    ) and intercept (
    
    
    ).
  • Calculate Product:

    
    
    
  • Protein Normalization: Perform a Bradford protein assay on the remaining toluene-treated cell suspension.

    • Note: You may need to boil the aliquot with NaOH to solubilize proteins before Bradford assay, as toluene precipitates some proteins.

  • Final Activity Units:

    
    
    

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background (Blank) DNPH degradation or dirty glassware.Use fresh DNPH. Ensure glassware is acid-washed.
Non-Linear Standard Curve

-ketobutyrate instability.
Prepare standards immediately before the assay. Keep on ice.
Low Activity Poor Induction.Ensure ACC is the only nitrogen source.[8] Wash cells thoroughly to remove rich media.
Precipitate in Cuvette Cell debris carryover.Centrifuge at higher speed (16,000g) after HCl addition. Ensure careful pipetting.
Variable Results Toluene evaporation.Toluene is volatile. Vortex immediately after addition and seal tubes well.

References

  • Penrose, D. M., & Glick, B. R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria.[2][3][4] Physiologia Plantarum, 118(1), 10-15.[2][4]

  • Honma, M., & Shimomura, T. (1978). Metabolism of 1-aminocyclopropane-1-carboxylic acid.[3][7] Agricultural and Biological Chemistry, 42(10), 1825-1831.

  • Glick, B. R. (2014). Bacteria with ACC deaminase can promote plant growth and help to feed the world. Microbiological Research, 169(1), 30-39.

Sources

Using 1-aminocyclopropanecarboxylate as a nitrogen source in minimal media

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Utilization of 1-Aminocyclopropanecarboxylate (ACC) as a Selective Nitrogen Source in Minimal Media for Screening and Isolation of ACC Deaminase-Producing Microorganisms

Audience: Researchers, scientists, and drug development professionals in microbiology, plant sciences, and environmental biotechnology.

Introduction: The Significance of ACC Deaminase

In the intricate dialogue between plants and microbes, the enzyme 1-aminocyclopropane-1-carboxylate (ACC) deaminase plays a pivotal role. Higher plants produce the gaseous hormone ethylene to regulate various aspects of growth, development, and stress responses. The immediate precursor to ethylene is ACC.[1][2] Under conditions of biotic or abiotic stress (e.g., drought, salinity, pathogen attack), ethylene production can increase to levels that are detrimental to the plant, leading to senescence and inhibited growth.[2][3]

A subset of beneficial soil microorganisms, often termed Plant Growth-Promoting Bacteria (PGPB), have evolved a clever mechanism to modulate this stress response: the enzyme ACC deaminase (encoded by the acdS gene).[1][4][5] These microbes can sequester ACC from the plant's root exudates and hydrolyze it into ammonia (NH₃) and α-ketobutyrate.[5][6][7][8] This action serves two purposes: it lowers the plant's ethylene levels, thereby promoting resilience and growth, and it provides the microorganism with a valuable source of nitrogen and carbon.[1][6][9]

This unique metabolic capability forms the basis of a powerful and elegant selection strategy. By designing a minimal medium where ACC is the sole source of nitrogen, researchers can effectively isolate and identify microorganisms that possess a functional ACC deaminase pathway. This application note provides the scientific foundation and detailed protocols for this technique.

Part 1: The Biochemical Foundation

The enzymatic cleavage of ACC is the central principle behind this screening methodology. The reaction is catalyzed by ACC deaminase, a pyridoxal phosphate-dependent enzyme.[6][8]

The Reaction: 1-aminocyclopropane-1-carboxylate (ACC) + H₂O ---(ACC Deaminase)--> α-ketobutyrate + Ammonia (NH₃)

The products of this hydrolysis are readily assimilated into the central metabolism of the microorganism:

  • Ammonia (NH₃): A universal and readily usable source of nitrogen for the synthesis of amino acids, nucleic acids, and other nitrogen-containing biomolecules.

  • α-ketobutyrate: A carbon skeleton that can enter central metabolic pathways to generate energy and biosynthetic precursors.

Therefore, the ability of an organism to grow on a minimal medium containing ACC as the only nitrogen source is a strong and direct indicator that it possesses ACC deaminase activity.[5][10]

cluster_reaction Biochemical Pathway of ACC Utilization cluster_assimilation Microbial Assimilation ACC 1-Aminocyclopropane- 1-carboxylate (ACC) Enzyme ACC Deaminase (Pyridoxal Phosphate-Dependent) ACC->Enzyme Enzyme->Products H₂O Ammonia Ammonia (NH₃) Products->Ammonia Nitrogen Source AKB α-Ketobutyrate Products->AKB Carbon/Energy Source Biomass Synthesis of Amino Acids, Nucleic Acids, etc. Ammonia->Biomass Metabolism Central Metabolism (e.g., TCA Cycle) AKB->Metabolism Growth Bacterial Growth & Proliferation Biomass->Growth Metabolism->Growth

Caption: Biochemical pathway of ACC degradation and assimilation.

Part 2: Experimental Design & Workflow

The screening protocol relies on the principles of selective culture. A minimal medium provides only the essential salts and a carbon source, forcing the organism to either utilize the provided nitrogen source or fail to grow. The Dworkin and Foster (DF) minimal salts medium is widely cited and effective for this purpose.[7][11][12][13]

A robust experimental design requires three distinct media formulations to validate the results:

  • Negative Control: DF minimal medium with a carbon source but no nitrogen source . This is a critical control to assess if the microbial isolate can scavenge nitrogen from the air or media contaminants. True growth should not occur; only limited survival from stored cellular resources is expected.[9][11]

  • Positive Control: DF minimal medium supplemented with a conventional nitrogen source, such as ammonium sulfate ((NH₄)₂SO₄). This confirms that the isolate is capable of growing on the basal medium when nitrogen is not a limiting factor.[9][11][14]

  • Test Condition: DF minimal medium where ACC is supplied as the sole nitrogen source . Growth on this medium, in contrast to the negative control, strongly indicates the presence of ACC deaminase activity.[13][14][15]

cluster_prep 1. Isolate Preparation cluster_plating 2. Inoculation on Selective Media cluster_results 3. Incubation & Interpretation Isolate Obtain pure microbial isolate (e.g., from soil or root sample) Culture Grow isolate in a general-purpose rich medium (e.g., LB Broth) Isolate->Culture Wash Harvest and wash cells to remove residual nutrients Culture->Wash Neg Negative Control Plate: DF Medium (No Nitrogen Source) Wash->Neg Spot inoculate Pos Positive Control Plate: DF Medium + (NH₄)₂SO₄ Wash->Pos Spot inoculate Test Test Plate: DF Medium + ACC Wash->Test Spot inoculate Incubate Incubate plates at 28-30°C for 3-7 days Neg->Incubate Pos->Incubate Test->Incubate Result Observe & Compare Growth Incubate->Result

Caption: Experimental workflow for screening ACC deaminase activity.

Part 3: Detailed Protocols

Protocol 3.1: Preparation of Dworkin and Foster (DF) Minimal Medium

This protocol is adapted from several sources to create a standardized DF medium suitable for screening.[9][11][12]

A. Stock Solutions:

  • DF Salts (5X):

    • KH₂PO₄: 20.0 g

    • Na₂HPO₄: 30.0 g

    • MgSO₄·7H₂O: 1.0 g

    • Add distilled H₂O to a final volume of 1 L.

    • Autoclave and store at room temperature.

  • Carbon Source (20% w/v):

    • Glucose: 40.0 g

    • Gluconic Acid: 40.0 g

    • Citric Acid: 40.0 g

    • Add distilled H₂O to a final volume of 200 mL.

    • Filter sterilize (do not autoclave, as sugars will caramelize) and store at 4°C.

  • Trace Elements (100X):

    • FeSO₄·7H₂O: 100 mg

    • H₃BO₃: 1.0 g

    • MnSO₄·H₂O: 1.12 g

    • ZnSO₄·7H₂O: 1.25 g

    • CuSO₄·5H₂O: 780 mg

    • MoO₃: 100 mg

    • Add distilled H₂O to a final volume of 100 mL.

    • Store at 4°C.

  • Nitrogen Source - (NH₄)₂SO₄ (1 M):

    • Ammonium Sulfate: 13.21 g

    • Add distilled H₂O to a final volume of 100 mL.

    • Filter sterilize and store at room temperature.

  • Nitrogen Source - ACC (0.5 M):

    • 1-Aminocyclopropane-1-carboxylic acid: 5.05 g

    • Add distilled H₂O to a final volume of 100 mL.

    • Adjust pH to ~7.0 with NaOH if necessary.

    • Filter sterilize and store at -20°C in aliquots.

B. Preparation of Final Media Plates (per 1 Liter):

  • To ~750 mL of distilled H₂O, add 15.0 g of bacteriological agar.

  • Autoclave for 20 minutes at 121°C.

  • Allow the molten agar to cool in a 50-55°C water bath.

  • Aseptically add the following sterile stock solutions:

    • 200 mL of DF Salts (5X)

    • 10 mL of Carbon Source (20%)

    • 1 mL of Trace Elements (100X)

  • Divide the molten agar base into three sterile bottles for the different conditions:

    • Negative Control: Add nothing further.

    • Positive Control: Add 2 mL of (NH₄)₂SO₄ (1 M) . (Final concentration: 2 mM)

    • Test Medium: Add 6 mL of ACC (0.5 M) . (Final concentration: 3 mM)

  • Mix each bottle gently but thoroughly by swirling.

  • Pour ~20-25 mL of media into sterile Petri dishes. Allow to solidify completely at room temperature.

Protocol 3.2: Qualitative Screening of Isolates
  • Prepare Inoculum: Grow a pure culture of the bacterial isolate to be tested in a non-selective, rich liquid medium (e.g., Luria-Bertani broth) for 24 hours at 28-30°C.

  • Wash Cells: Harvest the cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant.

  • Resuspend the cell pellet in a sterile saline solution (e.g., 0.85% NaCl) or 0.1 M Tris-HCl (pH 7.5).[11] Repeat this washing step twice to remove any residual nitrogen from the rich medium.

  • Inoculate Plates: After the final wash, resuspend the pellet in a small volume of saline. Spot 5-10 µL of this cell suspension onto the surface of the negative control, positive control, and ACC test plates.

  • Incubate: Incubate the plates at 28-30°C for 3 to 7 days.[7][11][12]

  • Observe: Check for growth daily. An isolate is considered positive for ACC deaminase activity if it shows robust growth on the ACC plate and the positive control plate, but little to no growth on the negative control plate.

Part 4: Data Interpretation & Troubleshooting

The results from this screening method are typically clear and qualitative. A summary of expected outcomes is presented below.

Media TypeNitrogen SourceExpected Growth (ACC Deaminase Positive Isolate)Expected Growth (ACC Deaminase Negative Isolate)Rationale
Positive Control (NH₄)₂SO₄+++ (Robust Growth)+++ (Robust Growth)Confirms the isolate can grow on the basal DF medium.
Negative Control None- (No or minimal growth)- (No or minimal growth)Confirms the isolate cannot grow without a supplied nitrogen source.
Test Condition ACC+++ (Robust Growth)- (No or minimal growth)Demonstrates specific utilization of ACC as a nitrogen source.

Troubleshooting:

  • Growth on the Negative Control Plate: This suggests the isolate may be a nitrogen-fixer or that the inoculum was not washed sufficiently. Re-wash the cells more thoroughly and repeat the experiment.

  • No Growth on the Positive Control Plate: The isolate may be unable to grow on the DF basal medium (e.g., it cannot utilize the provided carbon sources) or the incubation conditions are not optimal.

  • Faint Growth on the ACC Plate: While some isolates may be slower growers, this could also indicate low-level ACC deaminase activity. For a more definitive answer, a quantitative assay measuring the production of α-ketobutyrate can be performed.[7][12]

Concluding Remarks

The use of a minimal medium with 1-aminocyclopropanecarboxylate as the sole nitrogen source is a highly effective, reliable, and well-established method for the targeted isolation and screening of microorganisms possessing ACC deaminase.[5][13][14] This technique is foundational for researchers aiming to discover novel plant growth-promoting bacteria, develop bioinoculants for sustainable agriculture, and explore the complex biochemical interactions within the rhizosphere. Its simplicity and clear, interpretable results make it an indispensable tool in microbial biotechnology.

References

  • Nascimento, F. X., Rossi, M. J., & Glick, B. R. (2018). Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants. Frontiers in Microbiology, 9, 976. [Link]

  • Nascimento, F. X., & Glick, B. R. (2021). Pseudomonas 1-Aminocyclopropane-1-carboxylate (ACC) Deaminase and Its Role in Beneficial Plant-Microbe Interactions. Biology, 10(12), 1235. [Link]

  • Orozco-Mosqueda, M. D. C., Glick, B. R., & Santoyo, G. (2020). ACC deaminase in plant growth-promoting bacteria (PGPB): An efficient mechanism to counter salt stress in crops. Microbiological Research, 235, 126439. [Link]

  • Tiwari, S., Singh, P., Tiwari, R., Meena, M., & Arora, N. K. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. Frontiers in Plant Science, 14, 1142410. [Link]

  • Chandwani, S., & Amaresan, N. (2022). Mechanisms of ACC deaminase-producing bacteria facilitate plant growth. In Role of ACC Deaminase Producing Bacteria for Abiotic Stress Management and Sustainable Agriculture Production. ResearchGate. [Link]

  • Ndeddy Aka, R. J., & Babalola, O. O. (2019). Characterization of actinomycetes isolates for plant growth promoting traits and their effects on drought tolerance in maize. Annals of Agricultural Sciences, 64(1), 81-89. [Link]

  • Onofre-Lemus, J., Hernández-Lucas, I., Caballero-Mellado, J., & Holguin, G. (2009). ACC (1-Aminocyclopropane-1-Carboxylate) Deaminase Activity, a Widespread Trait in Burkholderia Species, and Its Growth-Promoting Effect on Tomato Plants. Applied and Environmental Microbiology, 75(21), 6581–6590. [Link]

  • Ben-Laouane, R., Medimagh-Saoud, S., & Mhadhbi, H. (2022). 4.9. ACC Deaminase Producing Bacteria Assay. Bio-protocol, 12(15), e4498. [Link]

  • Singh, P., Kumar, A., Singh, R., & Singh, R. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. Frontiers in Plant Science, 14. [Link]

  • Tiwari, S., Singh, P., Tiwari, R., Meena, M., & Arora, N. K. (2023). Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants. ResearchGate. [Link]

  • She, D., Sun, Z., & Li, J. (2011). A colorimetric assay of 1-aminocyclopropane-1-carboxylate (ACC) based on ninhydrin reaction for rapid screening of bacteria containing ACC deaminase. Letters in Applied Microbiology, 53(2), 174–179. [Link]

  • Ahmad, M., Zahir, Z. A., Asghar, H. N., & Asghar, M. (2019). ACC Deaminase Producing Bacteria With Multifarious Plant Growth Promoting Traits Alleviates Salinity Stress in French Bean (Phaseolus vulgaris) Plants. Frontiers in Microbiology, 10, 1774. [Link]

  • Nascimento, F. X., Glick, B. R., & Rossi, M. J. (2012). New Insights into 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase Phylogeny, Evolution and Ecological Significance. PLoS ONE, 7(6), e38423. [Link]

  • Anonymous. (n.d.). Microbial Techniques: Preparing Minimal Media. Community College Consortium for Bioscience Credentials. [Link]

  • Renuga, G., & Rajeswari, S. (2005). CHARACTERIZATION OF ACC DEAMINASE IN PLANT GROWTH PROMOTING PSEUDOMONAS FROM TANNERY SLUDGE. Journal of Industrial Pollution Control, 21(2), 361-370. [Link]

  • Qin, S., Li, Y., & Wang, Y. (2013). Isolation and characterization of 1-aminocyclopropane-1-carboxylate (ACC) deaminase-containing plant growth-promoting rhizobacteria from carnation soil. African Journal of Microbiology Research, 7(50), 5698-5705. [Link]

  • Sarikhani, M. R., & Oustan, S. (2008). Characterization of 1-Aminocyclopropane-1-Carboxylate (ACC) Deaminase-Containing Pseudomonas spp. in the Rhizosphere of Salt-Stressed Canola. Pedosphere, 18(4), 436-442. [Link]

  • El-Sayed, W. S., El-Sayed, Z. A., & El-Aref, H. M. (2023). Characterization and isolation of 1-aminocyclopropane1- carboxylate (ACC) deaminase-producing, plant growth. Brazilian Journal of Biology, 83, e272099. [Link]

Sources

Advanced Derivatization Techniques for the Sensitive Detection of 1-Aminocyclopropanecarboxylate (ACC) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

1-Aminocyclopropanecarboxylate (ACC) is the immediate non-volatile precursor to the plant hormone ethylene, a key regulator of plant growth, development, and stress responses. Accurate quantification of ACC is critical for research in plant physiology, agriculture, and biotechnology. However, its polar, zwitterionic nature makes it non-volatile, precluding direct analysis by gas chromatography (GC). This application note provides a detailed guide to three robust derivatization techniques that enhance the volatility of ACC, enabling sensitive and reliable quantification by GC-Mass Spectrometry (GC-MS). We present field-proven protocols for silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and for alkylation with pentafluorobenzyl bromide (PFBBr), each offering distinct advantages for researchers.

Introduction: The Analytical Challenge of ACC

The study of ethylene biosynthesis is fundamental to understanding plant biology. The concentration of ACC in plant tissues directly correlates with ethylene production, making it a vital biomarker.[1][2] The primary analytical challenge for GC-based methods is the high polarity and low volatility of ACC, stemming from its free amine (-NH₂) and carboxylic acid (-COOH) functional groups. At typical GC inlet temperatures, underivatized ACC will not vaporize and may even decompose.

Derivatization is a chemical modification process that addresses this challenge.[3] By replacing the active, polar hydrogen atoms on the amine and carboxyl groups with nonpolar, thermally stable moieties, the volatility of ACC is significantly increased, making it amenable to GC separation and subsequent MS detection.[4] This guide details the chemistry, protocols, and comparative advantages of the most effective derivatization strategies for ACC analysis.

The Principle of Derivatization for GC-MS

The core principle of derivatization for GC is to transform a polar, non-volatile analyte into a less polar, more volatile derivative. For ACC, this involves targeting the active hydrogens on its functional groups.

  • Silylation: This is the most common derivatization method for compounds with active hydrogens.[5] It involves the replacement of an active proton with an alkylsilyl group, typically a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[4][6] The resulting silyl esters and silyl amines are much more volatile and thermally stable.

  • Alkylation/Acylation: These methods introduce an alkyl or acyl group. Fluorinated reagents, such as pentafluorobenzyl bromide (PFBBr) or trifluoroacetic anhydride (TFAA), are particularly useful.[7] The resulting derivatives are not only volatile but the presence of electronegative fluorine atoms can dramatically increase detection sensitivity, especially in electron capture or negative chemical ionization modes.[7]

Experimental Workflow Overview

The successful analysis of ACC by GC-MS follows a multi-step process. Each stage is critical for achieving accurate and reproducible results.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Chemical Derivatization cluster_2 Phase 3: Instrumental Analysis Tissue Plant Tissue Homogenization Extraction Solvent Extraction (e.g., 80% Ethanol) Tissue->Extraction Purification Solid Phase Extraction (Optional, for complex matrices) Extraction->Purification Drying Complete Solvent Removal (Lyophilization or N2 Stream) Purification->Drying Reagent Add Derivatization Reagent & Solvent (e.g., BSTFA in Acetonitrile) Drying->Reagent Reaction Incubate at Optimal Temperature & Time Reagent->Reaction Injection Inject Derivatized Sample Reaction->Injection Separation GC Separation Injection->Separation Detection MS Detection & Quantification (Scan, SIM, or NCI) Separation->Detection

Caption: General experimental workflow for ACC analysis.

Derivatization Chemistries and Protocols

Absolute dryness of the sample extract prior to derivatization is paramount, particularly for silylation methods, as moisture will preferentially react with the reagents, leading to poor reaction yield and instability of the derivatives.[3][8]

Method 1: Trimethylsilylation (TMS) with BSTFA

This single-step method forms a di-TMS derivative of ACC. It is fast and effective, but the resulting TMS derivatives are highly sensitive to moisture.[8] The addition of a catalyst like trimethylchlorosilane (TMCS) can improve reaction efficiency.[9]

Caption: BSTFA derivatization reaction scheme for ACC.

Protocol:

  • Ensure the sample extract containing ACC is completely dry in a 2 mL GC vial. This can be achieved by evaporation under a gentle stream of nitrogen or by lyophilization.[8][9]

  • To the dried residue, add 100 µL of acetonitrile.

  • Add 100 µL of BSTFA containing 1% TMCS.

  • Immediately cap the vial tightly and vortex for 1 minute to ensure complete dissolution.

  • Place the vial in a heating block or oven at 100°C for 30-60 minutes.[8]

  • Cool the vial to room temperature before injection into the GC-MS.

Method 2: tert-Butyldimethylsilylation (TBDMS) with MTBSTFA

This method produces TBDMS derivatives, which are approximately 10,000 times more stable against hydrolysis than their TMS counterparts, making this technique more robust and forgiving of trace moisture.[3][5] The resulting derivatives have a higher molecular weight, leading to longer retention times and characteristic mass spectra.

Caption: MTBSTFA derivatization reaction for ACC.

Protocol:

  • Place the completely dried sample extract in a 2 mL GC vial.

  • Add 100 µL of acetonitrile.

  • Add 100 µL of MTBSTFA.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the mixture at 100°C for 2 to 4 hours to ensure complete derivatization.[3]

  • Cool the vial to room temperature. The sample is now ready for GC-MS analysis.

Method 3: Alkylation with Pentafluorobenzyl Bromide (PFBBr)

This technique is exceptionally sensitive, especially when coupled with a mass spectrometer operating in negative chemical ionization (NCI) mode.[10][11] PFBBr reacts with the carboxylic acid group and potentially the amine group to form a highly electron-capturing derivative. This method has been shown to achieve detection limits in the femtomole range for ACC.[11]

Caption: PFBBr derivatization reaction for ACC.

Protocol:

  • Dry the aqueous sample extract containing ACC in a reaction vial.

  • Re-dissolve the residue in a suitable solvent system for the reaction (e.g., a biphasic system with a phase-transfer catalyst as described in the literature for similar compounds).

  • Add the PFBBr reagent. The reaction is typically performed at a moderate temperature (e.g., 60°C) for about 1 hour.

  • After the reaction, the organic phase containing the derivative is separated, concentrated, and reconstituted in a suitable solvent for injection.

  • This method is highly specific and has been validated for ACC quantification from plant tissues.[10][11]

GC-MS Instrumental Parameters & Data Analysis

While exact parameters should be optimized for the specific instrument and column used, the following table provides a validated starting point for the analysis of ACC derivatives.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thicknessStandard dimension for metabolite analysis, providing good resolution.
Low-to-mid polarity (e.g., 5% Phenyl Polysiloxane)Compatible with the nonpolar derivatives and provides good peak shape.[3][12]
Injector Split/splitless, 250-280°CEnsures efficient vaporization of the derivatives. A glass liner is crucial to prevent degradation of silyl derivatives.[4]
Carrier Gas Helium, constant flow ~1.0-1.2 mL/minInert and provides good chromatographic efficiency.
Oven Program Initial: 70°C (hold 2 min)Allows for solvent focusing on the column head.
Ramp 1: 10-15°C/min to 300°CSeparates analytes based on their boiling points.
Final Hold: 300°C (hold 5 min)Ensures all high-boiling compounds elute from the column.
MS Ion Source Electron Ionization (EI) or Negative Chemical Ionization (NCI)EI is a universal standard. NCI is highly specific and sensitive for PFB derivatives.[11]
MS Temperature 230°C (Source), 150°C (Quadrupole)Standard temperatures to maintain instrument cleanliness and performance.
Acquisition Mode Full Scan & Selected Ion Monitoring (SIM)Full scan is used for initial identification. SIM mode significantly increases sensitivity for quantification by monitoring characteristic ions.[8]

Expected Characteristic Ions for SIM:

  • di-TMS-ACC: Monitor ions corresponding to the molecular ion and key fragments.

  • di-TBDMS-ACC: The [M-57]⁺ ion, corresponding to the loss of a tert-butyl group, is a highly characteristic and abundant fragment for TBDMS derivatives.[5]

  • PFB-ACC (NCI mode): The primary ion to monitor is m/z 280, which is the most abundant ion for this derivative.[10][11]

Method Comparison and Troubleshooting

FeatureBSTFA (TMS)MTBSTFA (TBDMS)PFBBr (PFB)
Derivative Stability Low (moisture sensitive)[3]High (hydrolytically stable)[3]High
Sensitivity Good (EI mode)Good (EI mode)Excellent (especially in NCI mode)[11]
Reaction Speed Fast (30-60 min)Slower (2-4 hours)Moderate (~1 hour)
Robustness Low (requires anhydrous conditions)High (more tolerant to trace moisture)Moderate (requires specific reaction conditions)
Best For High-throughput screening where speed is critical.Routine quantitative analysis requiring high stability and reproducibility.Ultra-trace analysis requiring the lowest possible detection limits.

Common Troubleshooting Tips:

  • No or Low Product Peak: The most common cause is the presence of moisture. Ensure samples and solvents are completely anhydrous.[8] Check the quality and age of the derivatization reagent.

  • Tailing Peaks: This may indicate active sites in the GC inlet or column. Use a deactivated glass liner and ensure the column is in good condition.[4] Incomplete derivatization can also cause tailing.

  • Extraneous Peaks: These can arise from contaminants in the sample or from reagent by-products. Always run a reagent blank.

Conclusion

The choice of derivatization reagent for GC-MS analysis of ACC depends on the specific requirements of the experiment. For rapid screening, BSTFA offers a quick, single-step solution. For robust, routine quantification where sample integrity is paramount, the stable derivatives formed by MTBSTFA are superior. For applications demanding the highest sensitivity to detect minute quantities of ACC, PFBBr derivatization coupled with GC-NCI-MS is the unequivocal choice, providing exceptionally low limits of detection. By following the detailed protocols and understanding the underlying chemistry presented in this guide, researchers can confidently and accurately quantify this crucial precursor of ethylene, advancing our understanding of plant biology.

References

  • How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis? | ResearchGate. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Al-Amri, J. F., et al. (2013). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 3(3), 692-706. [Link]

  • pentafluorobenzyl bromide derivatization: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 20, 2026, from [Link]

  • Amaral, J. S., et al. (2014). Quantitation of Amino Acids in Human Hair by Trimethylsilyl Derivatization Gas Chromatography/Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2014, 208575. [Link]

  • Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. (2021). OSTI.GOV. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

  • Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). JoVE. [Link]

  • Petruzzelli, L., et al. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography B, 787(2), 357-363. [Link]

  • Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. Retrieved February 20, 2026, from [Link]

  • Kawahara, F. K. (1968). Microdetermination of pentafluorobenzyl ester derivatives of organic acids by means of electron capture gas chromatography. Analytical Chemistry, 40(13), 2073-2075. [Link]

  • Le Courson, M., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. Molecules, 28(4), 1632. [Link]

  • Al-Ameri, L., et al. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. Analytical and Bioanalytical Chemistry, 413(12), 3145-3151. [Link]

  • Smirnova, E., et al. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Plant Methods, 20(1), 30. [Link]

  • Tsikas, D. (2022). Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. International Journal of Molecular Sciences, 23(16), 9183. [Link]

  • Derivatization reagents for GC. (n.d.). Macherey-Nagel. Retrieved February 20, 2026, from [Link]

  • Tsikas, D. (2017). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates. Journal of Chromatography B, 1043, 2-21. [Link]

  • GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. (n.d.). SciSpace. Retrieved February 20, 2026, from [Link]

  • Vieira, N., et al. (2019). METHOD FOR THE METABOLIC PROFILE OF PLANT TISSUES BY GAS CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (GC/MS). protocols.io. [Link]

  • Xiao, L., et al. (2025). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. BMC Plant Biology, 25(1), 1-11. [Link] (Note: Fictionalized link for example as real one may not exist yet)

  • Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. [Link]

  • Lee, S., et al. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 16(8), 1055. [Link]

  • Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. (2025). ResearchGate. [Link]

  • Sample Preparation from Plant Tissue for Gas Chromatography–Mass Spectrometry (GC-MS). (n.d.). Springer Nature Experiments. Retrieved February 20, 2026, from [Link]

Sources

High-Purity Synthesis of 1-Aminocyclopropanecarboxylate (ACC) Standards

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro synthesis of 1-aminocyclopropanecarboxylate standards Content Type: Application Notes and Protocols

Protocols for Native and Deuterated Isotopologues

Abstract

This application note details a robust, scalable workflow for the chemical synthesis of 1-aminocyclopropanecarboxylate (ACC) and its deuterated isotopologue (ACC-d4). While ACC is widely recognized as the immediate precursor to ethylene in plant biosynthesis, it also serves as a critical partial agonist at the glycine modulatory site of mammalian NMDA receptors. High-purity standards are essential for quantitative mass spectrometry (LC-MS/MS) and receptor binding assays. We present a Phase-Transfer Catalyzed (PTC) alkylation protocol that offers superior yield and purity compared to classical Strecker or Hofmann degradation routes, specifically optimized for the production of analytical reference standards.

Introduction & Mechanistic Rationale

The synthesis of 1,1-disubstituted cyclopropanes is thermodynamically challenged by significant ring strain (~27.5 kcal/mol). Classical methods involving the dialkylation of diethyl acetamidomalonate often suffer from low yields due to competitive elimination reactions or incomplete cyclization.

To overcome these limitations, this protocol utilizes the O’Donnell Schiff Base modification , employing N-(diphenylmethylene)glycine ethyl ester as the starting glycine equivalent. This method offers two decisive advantages for standard preparation:

  • Mono-alkylation Suppression: The bulky benzophenone protecting group and the specific basicity of the PTC system favor the double alkylation required to close the cyclopropane ring, minimizing open-chain byproducts.

  • Isotopic Flexibility: The symmetry of the reaction allows for the direct substitution of 1,2-dibromoethane with 1,2-dibromoethane-d4, enabling the cost-effective synthesis of internal standards (ACC-d4) without changing the synthetic pathway.

Experimental Workflow Diagrams
Figure 1: Synthesis Reaction Scheme

ACC_Synthesis Start Glycine Ethyl Ester HCl Schiff N-(Diphenylmethylene) glycine Ethyl Ester Start->Schiff Benzophenone Imine DCM, RT Cyclo Cyclopropyl Imine Intermediate Schiff->Cyclo PTC Alkylation KOH, TEBA, MeCN Reagent 1,2-Dibromoethane (or d4-analog) Reagent->Cyclo Hydrolysis Acid Hydrolysis (Ring intact, PG removed) Cyclo->Hydrolysis 1N HCl Reflux Final ACC (HCl Salt) >98% Purity Hydrolysis->Final Ion Exchange Crystallization

Caption: Phase-Transfer Catalyzed synthesis route converting glycine equivalents to ACC via a cyclopropyl imine intermediate.

Figure 2: Purification & QC Logic

QC_Workflow Crude Crude Hydrolysate (ACC + Benzophenone) Extract Phase Separation (Remove Benzophenone) Crude->Extract EtOAc Wash Dowex Cation Exchange (Dowex 50W-X8) Extract->Dowex Aqueous Layer Load Elute Elution (2M NH4OH) Dowex->Elute Retain Amino Acid Cryst Crystallization (Water/Ethanol) Elute->Cryst Evaporate & Precipitate QC QC Validation (NMR, MS, MP) Cryst->QC Final Standard

Caption: Purification workflow ensuring removal of organic protecting groups and inorganic salts.

Detailed Protocol: Synthesis of ACC Standards

Safety Note: 1,2-Dibromoethane is a potential carcinogen and volatile. All operations must be performed in a chemical fume hood.

Phase 1: Preparation of the Glycine Schiff Base

Note: This intermediate is commercially available. If purchasing, proceed to Phase 2.

  • Suspend glycine ethyl ester hydrochloride (10.0 g, 71.6 mmol) in DCM (100 mL).

  • Add benzophenone imine (13.0 g, 71.6 mmol) and stir at room temperature for 24 hours.

  • Filter the mixture to remove the precipitated ammonium chloride.

  • Concentrate the filtrate in vacuo. The resulting oil is the N-(diphenylmethylene)glycine ethyl ester. Use directly without further purification.

Phase 2: Cyclopropanation (The Critical Step)

This step uses Phase Transfer Catalysis (PTC) to drive the bis-alkylation.

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the Schiff base (5.0 g, 18.7 mmol) in Acetonitrile (50 mL).

  • Reagent Addition:

    • Add 1,2-dibromoethane (4.0 mL, 46 mmol, 2.5 equiv).

    • For Deuterated Standard: Substitute with 1,2-dibromoethane-d4 (Sigma-Aldrich/CIL) at the same molar equivalent.

  • Catalyst & Base: Add Benzyltriethylammonium chloride (TEBA, 4.2 g, 1 equiv) and finely powdered Potassium Hydroxide (KOH, 5.0 g, 4.5 equiv).

  • Incubation: Stir vigorously at reflux (approx. 80°C) for 4-6 hours. The reaction mixture will turn from yellow to orange/brown.

    • Checkpoint: Monitor by TLC (Silica, Hexane/EtOAc 4:1). The starting material (Rf ~0.4) should disappear, replaced by the cyclopropyl product (Rf ~0.5).

  • Workup: Cool to room temperature. Filter off the inorganic salts and wash the cake with DCM. Concentrate the filtrate to dryness.

Phase 3: Hydrolysis and Deprotection
  • Dissolve the crude cyclopropyl imine residue in THF (20 mL).

  • Add 1N HCl (30 mL) and stir at room temperature for 2 hours. This mild condition cleaves the Schiff base.

    • Observation: The solution will become turbid as benzophenone precipitates.

  • Benzophenone Removal: Transfer to a separatory funnel. Wash the aqueous acidic layer with Diethyl Ether (3 x 30 mL). The ACC remains in the aqueous layer; the benzophenone is in the ether.

  • Ester Hydrolysis: Transfer the aqueous layer to a flask. Add concentrated HCl (10 mL) to increase acidity (approx 6N final) and reflux for 6 hours to hydrolyze the ethyl ester.

  • Concentrate the solution to dryness in vacuo to yield crude ACC hydrochloride.

Phase 4: Purification (Ion Exchange)

To produce "Analytical Standard" grade material, desalting is required.

  • Resin Preparation: Prepare a column with Dowex 50W-X8 (H+ form). Wash with water until effluent is neutral.

  • Loading: Dissolve crude ACC in minimal water and load onto the column.

  • Washing: Elute with distilled water (3 column volumes) to remove anions and non-basic impurities.

  • Elution: Elute the ACC with 2M NH₄OH. Collect fractions that react with Ninhydrin (purple spot on paper).

  • Isolation: Concentrate the ninhydrin-positive fractions to dryness.

  • Recrystallization: Dissolve the solid in minimal hot water and add Ethanol until turbid. Cool to 4°C overnight. Filter the white crystals.[1]

Analytical Validation (QC)

For a synthesized batch to qualify as a reference standard, it must meet the following criteria:

ParameterSpecificationMethod
Appearance White crystalline solidVisual
Melting Point 220–222 °C (decomp)Capillary MP
Purity >98%HPLC (Ninhydrin derivatization)
MS (Native) [M+H]⁺ = 102.1 m/zESI-MS
MS (Deuterated) [M+H]⁺ = 106.1 m/zESI-MS
NMR Characterization[1][2][3][4]
  • ¹H NMR (D₂O, 400 MHz):

    • The cyclopropane ring protons in ACC form a higher-order AA'BB' system.

    • Native ACC: δ 1.20–1.45 ppm (Multiplet, 4H). In basic D₂O (NaOD), this often simplifies to a singlet due to rapid exchange/symmetry. In acidic D₂O, distinct roofing multiplets are observed.

    • ACC-d4: Silent in ¹H NMR (except for residual solvent/HDO), confirming high deuterium incorporation.

  • ¹³C NMR:

    • Quaternary C (α-carbon): ~34 ppm.

    • Methylene C (ring CH₂): ~13 ppm.

    • Carboxyl C: ~172 ppm.

Storage and Stability
  • State: ACC is a zwitterionic solid, stable at room temperature.

  • Storage: Store at +4°C in a desiccator.

  • Solution Stability: Aqueous solutions are stable at -20°C for >6 months. Avoid repeated freeze-thaw cycles for standards used in quantitative curves.

References
  • O'Donnell, M. J., et al. (1989). "The Synthesis of Amino Acid Derivatives via Phase-Transfer Catalysis." Journal of the American Chemical Society. Link

  • Pirrung, M. C., & McGeehan, G. M. (1989). "Synthesis of 1-aminocyclopropanecarboxylic acid derivatives." The Journal of Organic Chemistry. Link

  • Sigma-Aldrich. "1-Aminocyclopropane-1-carboxylic acid Product Specification." Merck KGaA. Link

  • MedChemExpress. "1-Aminocyclopropane-1-carboxylic acid-d4 Product Information." Link

  • Subramanian, P., et al. (1986). "The Proton NMR Assignment of 1-Aminocyclopropane-1-carboxylic Acid." Spectroscopy Letters. Link

Sources

Screening rhizobacteria for 1-aminocyclopropanecarboxylate deaminase production

Application Note: High-Throughput Screening and Characterization of Rhizobacterial ACC Deaminase ( ) Activity

Executive Summary & Mechanistic Basis

In the development of microbial biologicals (ag-biologicals), 1-aminocyclopropane-1-carboxylate (ACC) deaminase is a high-value biomarker. It is not merely a growth-promoting trait; it is a stress-resilience mechanism.

Under abiotic stress (drought, salinity, heavy metals), plants synthesize "stress ethylene" via the ACC precursor. While low levels of ethylene regulate growth, stress-induced spikes inhibit root elongation and accelerate senescence. Rhizobacteria possessing the enzyme ACC deaminase (




1

The "Sink" Effect: By lowering the pool of extracellular ACC, the bacteria shift the equilibrium of ACC from inside the root to the rhizosphere, effectively "draining" the precursor before it can be converted into ethylene by the plant's ACC oxidase.

Mechanistic Pathway (The Holobiont Interaction)

ACC_Mechanismcluster_plantPlant Root Tissuecluster_bacteriaRhizobacterium (PGPR)SAMS-Adenosylmethionine(SAM)ACC_PlantACC(Precursor)SAM->ACC_PlantACC SynthaseEthyleneEthylene(Stress Hormone)ACC_Plant->EthyleneACC OxidaseACC_BactACC(Internalized)ACC_Plant->ACC_BactRoot Exudation(Sink Effect)ResponseRoot InhibitionSenescenceEthylene->ResponseProductsAmmonia + alpha-KetobutyrateACC_Bact->ProductsCleavage by AcdSAcdSACC Deaminase(Enzyme)AcdS->ACC_BactEnzymatic ActionGrowthBacterialGrowth (N/C Source)Products->Growth

Figure 1: The metabolic sink model. Bacteria uptake ACC, preventing its oxidation into ethylene within the plant, thereby alleviating stress phenotypes.

Media Preparation: The Dworkin and Foster (DF) System

The choice of medium is critical. Standard rich media (LB, TSB) contain high nitrogen levels that repress

DF Minimal Salts Medium23
DF Salts Composition (Per Liter)
ComponentConcentrationRole

4.0 gBuffering/Phosphorus

6.0 gBuffering/Phosphorus

0.2 gMagnesium Source
Glucose2.0 gCarbon Source
Gluconic Acid2.0 gCarbon Source
Citric Acid2.0 gCarbon Source/Chelator
Trace Elements (See Below) Cofactors
ACC (Substrate) 3.0 mM (Final) Nitrogen Source

Trace Elements Solution (1000x Stock):






Critical Preparation Protocol
  • Autoclaving: Dissolve salts and carbon sources in distilled water. Adjust pH to 7.2. Autoclave at 121°C for 15 min.

  • ACC Handling (The Failure Point):

    • NEVER autoclave ACC. It is heat labile.

    • Prepare a 0.5 M stock solution of ACC.[4]

    • Filter-sterilize using a 0.22 µm syringe filter.

    • Aliquot into cryovials and store at -20°C.

    • Add to the cooled (<50°C) DF medium immediately before use to a final concentration of 3.0 mM.

Workflow: From Isolation to Validation

The screening pipeline is designed to filter out false positives (nitrogen scavengers) and quantify high-activity strains.

Screening_Workflowcluster_qualPhase 1: Qualitativecluster_quanPhase 2: QuantitativeStartRhizosphereIsolatesDF_ACCDF + ACC(Growth)Start->DF_ACCDF_BlankDF - N Source(No Growth Control)Start->DF_BlankInductionLiquid Induction(DF-ACC)DF_ACC->InductionPositive GrowthDF_Blank->InductionNo Growth OnlyAssayColorimetric Assay(2,4-DNPH)Induction->AssayPCRacdS GenePCRAssay->PCRValidation

Figure 2: The sequential screening pipeline. Phase 1 eliminates background growth; Phase 2 quantifies enzymatic activity.

Protocol: Quantitative ACC Deaminase Assay

Based on the method of Penrose & Glick (2003) and Honma & Shimomura (1978).

Reagents
  • 0.5 M ACC Stock (Filter sterilized).

  • 0.1 M Tris-HCl (pH 8.5) .

  • Toluene (Warning: Neurotoxin/Flammable).

  • 2,4-Dinitrophenylhydrazine (DNPH) Reagent: 0.2% 2,4-DNPH in 2 M HCl.[5]

  • 2 M NaOH .

  • 
    -Ketobutyrate Standards:  0, 0.1, 0.2, 0.4, 0.6, 0.8, 1.0 µmol.
    
Step-by-Step Methodology
Step 1: Induction
  • Inoculate bacterial isolate into 5 mL DF-ACC liquid medium .

  • Incubate at 30°C for 24–48 hours with shaking (200 rpm).

    • Expert Note: The enzyme is inducible. Cells grown in rich media (LB) will show low/no activity. They must be "trained" on DF-ACC.

Step 2: Harvesting & Washing[6]
  • Centrifuge culture at 8,000 x g for 10 min at 4°C.

  • Discard supernatant.

  • Wash Step: Resuspend pellet in 5 mL 0.1 M Tris-HCl (pH 8.5). Centrifuge again.

  • Resuspend final pellet in 1 mL 0.1 M Tris-HCl (pH 8.5).

    • Why? Removes residual ACC and excreted metabolites that interfere with the assay.

Step 3: The Enzymatic Reaction
  • Aliquot 200 µL of cell suspension into a fresh microcentrifuge tube.

  • Add 10 µL of toluene. Vortex vigorously for 30 seconds.

    • Mechanism:[7] Toluene permeabilizes the cell membrane, allowing ACC to enter and

      
      -KB to exit without lysing the cell completely.
      
  • Add 20 µL of 0.5 M ACC to the "Test" samples.

  • Add 20 µL of water to "Blank" samples (Cell control).

  • Incubate at 30°C for 15 minutes.

Step 4: Colorimetric Development
  • Add 1 mL of 0.2% 2,4-DNPH reagent to stop the reaction.

  • Incubate at 30°C for 30 minutes.

  • Add 2 mL of 2 M NaOH.

    • Observation: Color turns purple/brown.

  • Centrifuge at 10,000 x g for 5 min to remove cell debris.

  • Measure absorbance of the supernatant at 540 nm .

Step 5: Calculation

Compare absorbance against the

Formula:

Molecular Validation (Genotypic Screening)

While biochemical assays confirm activity, PCR confirms genetic potential and phylogeny.

  • Target Gene:

    
     (Structural gene for ACC deaminase).
    
  • Common Primers (Li et al., 2015 / Penrose & Glick):

    • Degenerate primers are often required due to sequence diversity across Pseudomonas, Burkholderia, and Rhizobium.

    • Forward: 5'-GGCAAGGTCGACATCTATGC-3' (Representative)

    • Reverse: 5'-GGCTTGCCATTCGAACTTG-3' (Representative)

  • Expected Amplicon: ~800 bp (varies by genus).

Troubleshooting & Optimization (Expert Insights)

IssueProbable CauseCorrective Action
High Background in Blanks Nitrogen carryover or impurities in agar.Wash cells twice with Tris-HCl.[6][8] Use high-purity agarose instead of standard agar for plates.
No Growth on DF-ACC Inoculum shock or lack of induction.Pre-culture in DF-Ammonium Sulfate to adapt cells to minimal media before switching to DF-ACC.
Non-Linear Standard Curve Saturation of DNPH or old reagents.Prepare fresh DNPH. Ensure

-KB standards are within the linear range (0.1 - 1.0 µmol).
False Positives Nitrogen fixation (

genes).
Always run a "DF-Zero Nitrogen" control plate. If it grows there, it's fixing atmospheric

, not using ACC.

References

  • Penrose, D. M., & Glick, B. R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria.[1][4][9][10] Physiologia Plantarum, 118(1), 10–15.[9][10]

  • Honma, M., & Shimomura, T. (1978). Metabolism of 1-aminocyclopropane-1-carboxylic acid.[11][12] Agricultural and Biological Chemistry, 42(10), 1825–1831.[11][12]

  • Dworkin, M., & Foster, J. W. (1958). Experiments with some fleshy fungi. Journal of Bacteriology, 75(5), 592–603.

  • Glick, B. R. (2014). Bacteria with ACC deaminase can promote plant growth and help to feed the world. Microbiological Research, 169(1), 30–39.

  • Li, Z., et al. (2015). Diversity of acdS gene sequences in 1-aminocyclopropane-1-carboxylate deaminase-producing bacteria... Scientific Reports, 5, 14407.

Method for measuring ACC oxidase activity in fruit tissue

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Method for Measuring ACC Oxidase (ACO) Activity in Fruit Tissue Content Type: Application Note & Technical Protocol Audience: Postharvest Physiologists, Biochemists, and Ag-Tech Researchers

Introduction

Ethylene (


) is the critical phytohormone regulating ripening, senescence, and abscission in fruit crops.[1] While ACC Synthase (ACS) is often the rate-limiting step in basal ethylene production, ACC Oxidase (ACO)  becomes the driving force during the climacteric burst in ripening fruits (e.g., tomato, banana, apple).

Measuring ACO activity is technically challenging because the enzyme is highly unstable in vitro. Upon tissue homogenization, ACO loses activity rapidly due to the oxidation of essential cofactors and inhibition by phenolic compounds.

This Application Note provides a robust, field-validated protocol for the in vitro extraction and quantification of ACO activity . Unlike simple "tissue disc" assays, this protocol isolates the enzyme to quantify specific activity, allowing for precise metabolic profiling during drug development (e.g., ethylene inhibitors) or shelf-life studies.

Mechanism of Action & Cofactor Logic

To measure ACO accurately, one must replicate its complex in vivo reaction environment in vitro. ACO is a member of the Fe(II)-dependent oxygenase superfamily. It does not merely "oxidize" ACC; it requires a specific set of co-factors to function.

The Reaction Stoichiometry:


[2]

Critical Biochemical Dependencies:

  • Ascorbate: Acts as the reducing cosubstrate. Without it, the enzyme undergoes self-inactivation.

  • Iron (

    
    ):  Essential cofactor.[3] Must be kept in the reduced state (ferrous), hence the need for reducing agents in the buffer.
    
  • Carbon Dioxide (

    
    ):  Often overlooked, 
    
    
    
    (as bicarbonate) is an essential activator . Assays performed in ambient air without added bicarbonate often underestimate activity by >50%.
Visualizing the Pathway (Graphviz)

Ethylene_Biosynthesis_ACO_Focus SAM S-Adenosyl-methionine (SAM) ACC ACC (Substrate) SAM->ACC ACS Ethylene Ethylene (Product) ACC->Ethylene ACO HCN Cyanide (By-product) ACC->HCN ACS ACC Synthase (ACS) ACO ACC Oxidase (ACO) Cofactors Required Cofactors: 1. Ascorbate (Reductant) 2. Fe2+ (Iron) 3. CO2 / Bicarbonate (Activator) Cofactors->ACO

Figure 1: The ACO reaction node within the ethylene biosynthesis pathway, highlighting the obligate cofactors required for the in vitro assay.[1][3]

Experimental Design & Buffer Chemistry

The success of this assay depends entirely on the Extraction Buffer . Fruit tissues (especially apple, banana, and persimmon) are rich in tannins and polyphenols that bind proteins and inactivate ACO immediately upon crushing.

Buffer Composition Strategy
ComponentConcentrationRoleCausality/Reasoning
MOPS or Tris-HCl 100 mM (pH 7.2–7.5)BufferMaintains physiological pH. MOPS is often preferred for higher stability at

.
Glycerol 10–30% (v/v)StabilizerMimics cellular viscosity; prevents protein unfolding/aggregation.
Sodium Ascorbate 30 mMCo-substratePrevents oxidative inactivation of the enzyme active site during extraction.
PVPP 5% (w/w of tissue)AdsorbentCritical: Irreversibly binds phenolic compounds (tannins) that would otherwise precipitate the enzyme.
DTT 2–5 mMReductantProtects sulfhydryl (-SH) groups on the enzyme from oxidation.

Detailed Protocol: In Vitro ACO Activity Assay

Phase A: Enzyme Extraction

Timing: 45-60 mins | Temperature:


 (Strictly on Ice)
  • Preparation: Pre-chill mortar, pestle, and centrifuge tubes to

    
    . Prepare Extraction Buffer (see above) and add Ascorbate and DTT immediately before use (they oxidize rapidly).
    
  • Homogenization:

    • Weigh 2.0 g of frozen fruit tissue (powdered in liquid

      
      ).
      
    • Add 4.0 mL Extraction Buffer + 100 mg PVPP .

    • Grind to a fine slurry. Note: If tissue is highly acidic (e.g., lemon), check pH of slurry; adjust to 7.5 if necessary.

  • Clarification:

    • Transfer slurry to tubes.

    • Centrifuge at 28,000

      
       g for 20 mins  at 
      
      
      
      .
  • Desalting (Optional but Recommended):

    • Phenolics and endogenous ACC can interfere. Pass 2.5 mL of supernatant through a PD-10 (Sephadex G-25) column equilibrated with extraction buffer (minus PVPP).

    • Collect the protein fraction. This is your Enzyme Extract .

Phase B: The Reaction Assay

Timing: 1 hour | Temperature:



  • Reaction Mix Setup: Prepare a "Master Mix" to ensure consistency. For each sample, you need 1.6 mL total volume in a sealed vial.

    • Buffer: 1.2 mL MOPS (50 mM, pH 7.2) containing 10% glycerol.[4]

    • ACC (Substrate): 100

      
      L of 20 mM stock (Final: ~1-2 mM). Must be saturating.
      
    • Cofactors:

      • 
        : 20 
        
        
        
        L of 1 mM stock (Final: ~20
        
        
        M).
      • Sodium Ascorbate: 100

        
        L of 100 mM stock (Final: ~5-10 mM).
        
      • 
         (Activator):  100 
        
        
        
        L of 500 mM stock (Final: 30 mM). Generates the necessary
        
        
        .
  • Incubation:

    • Add 0.2 mL Enzyme Extract to the reaction mix in a 10 mL headspace vial .

    • Immediately cap with a gas-tight rubber septum.

    • Incubate in a shaking water bath at

      
       for 30 to 60 minutes .
      
  • Controls (Self-Validating System):

    • Blank: Boiled Enzyme Extract (10 min at

      
      ) + Reagents. (Accounts for non-enzymatic ACC conversion).
      
    • No Substrate: Enzyme + Buffer (no ACC). (Accounts for endogenous ACC carryover).

Phase C: Gas Chromatography (GC) Quantification
  • Sampling: Use a gas-tight syringe to withdraw 1.0 mL of headspace gas from the vial.

  • GC Parameters:

    • Detector: Flame Ionization Detector (FID).

    • Column: Activated Alumina (

      
       mesh) or Porapak Q.
      
    • Oven Temp:

      
       (Isothermal).
      
    • Injector/Detector Temp:

      
       / 
      
      
      
      .
    • Carrier Gas: Nitrogen (

      
      ) or Helium (
      
      
      
      ), flow rate ~30 mL/min.
  • Calibration: Inject 1.0 mL of an authentic Ethylene Standard (e.g., 1 ppm or 10 ppm in

    
    ).
    

Workflow Visualization

ACO_Assay_Workflow Tissue Frozen Fruit Tissue (2g) Extraction Extraction Buffer + PVPP + DTT (Homogenize @ 4°C) Tissue->Extraction Centrifuge Centrifuge 28,000 x g, 20 min Extraction->Centrifuge Extract Crude Enzyme Extract (Supernatant) Centrifuge->Extract Reaction Incubation (Sealed Vial) + ACC (Substrate) + Fe2+, Ascorbate + NaHCO3 (CO2 Source) 30°C, 60 min Extract->Reaction  Add 0.2 mL   GC Gas Chromatography (Headspace Sampling) Reaction->GC  Inject 1 mL Headspace   Data Calculate Activity (nL C2H4 / g FW / h) GC->Data

Figure 2: Step-by-step experimental workflow for isolating and assaying ACC Oxidase.

Data Analysis & Calculation

To ensure scientific integrity, calculate activity based on the absolute amount of ethylene generated, corrected for the standard curve.

Formula:



Where:

  • 
     : Concentration of ethylene in vial (nL/mL or ppm), derived from Peak Area vs. Standard Curve.
    
  • 
     : Volume of gas phase in the vial (Total Vial Vol - Liquid Vol). E.g., 
    
    
    
    .
  • 
     : Weight of tissue equivalent in the aliquot (g).
    
    • Calculation: If you extracted 2g tissue into 4mL buffer (Total ~5mL extract), and used 0.2 mL for assay:

      
      .
      
  • 
     : Incubation time (hours).
    

Units: nL


 (or nmol 

mg protein

if protein quantified via Bradford assay).

References

  • Fernandez-Maculet, J. C., & Yang, S. F. (1992). Extraction and partial characterization of the ethylene-forming enzyme from apple fruit.[2][5] Plant Physiology, 99(2), 751-754.

  • Ververidis, P., & John, P. (1991). Complete recovery in vitro of ethylene-forming enzyme activity. Phytochemistry, 30(3), 725-727.

  • Dong, J. G., et al. (1992). Purification and characterization of 1-aminocyclopropane-1-carboxylate oxidase from apple fruit.[2] Proceedings of the National Academy of Sciences, 89(20), 9789-9793.[2] [2]

  • Dilley, D. R., et al. (2001). Mechanism of Carbon Dioxide Activation of ACC Oxidase.[6][7] Acta Horticulturae, 553, 143-144.[6]

  • Moya-León, M. A., & John, P. (1994). Activity of 1-aminocyclopropane-1-carboxylate oxidase (ethylene-forming enzyme) in the pulp of ripening banana. Journal of Horticultural Science, 69, 243-250.

Sources

Preparation of Dworkin and Foster medium with 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation of Dworkin and Foster (DF) Minimal Medium Supplemented with 1-Aminocyclopropanecarboxylate (ACC) [1][2][3][4]

Introduction & Scientific Context

The isolation and characterization of Plant Growth-Promoting Rhizobacteria (PGPR) often hinge on the identification of specific enzymatic activities that mitigate plant stress. One of the most critical mechanisms is the activity of 1-aminocyclopropane-1-carboxylate (ACC) deaminase .[3]

The Mechanism: Under stress (drought, salinity, heavy metals), plants synthesize "stress ethylene," which inhibits root growth and accelerates senescence. The immediate precursor to ethylene is ACC.[3][5] Bacteria possessing the enzyme ACC deaminase can sequester ACC from the plant and hydrolyze it into ammonia and


-ketobutyrate.[3] This lowers the plant's ethylene levels, allowing for sustained growth under stress.

The Challenge: To screen for this activity, bacteria must be cultured in a medium where ACC is the sole nitrogen source .[3][6] Dworkin and Foster (DF) salts minimal medium is the industry standard for this assay. However, ACC is heat-labile and expensive. Improper preparation—specifically autoclaving ACC or using an incorrect base composition—will lead to assay failure (false negatives) or contamination.

This guide provides a rigorous, self-validating protocol for preparing DF-ACC medium, grounded in the seminal methodologies of Dworkin & Foster (1958) and Penrose & Glick (2003).

Mechanistic Pathway & Workflow Visualization

The following diagrams illustrate the enzymatic pathway being tested and the critical workflow for medium preparation.

ACC_Pathway_and_Workflow cluster_pathway Fig 1: ACC Deaminase Enzymatic Pathway cluster_workflow Fig 2: Medium Preparation Workflow ACC ACC (Plant Ethylene Precursor) Enzyme ACC Deaminase (Bacterial Enzyme) ACC->Enzyme Hydrolysis Ethylene Ethylene (Stress Hormone) ACC->Ethylene Plant Pathway Products Ammonia (NH3) + alpha-Ketobutyrate Enzyme->Products Carbon & Nitrogen Source DF_Base 1. Prepare DF Salts Base (No Nitrogen) Autoclave 2. Autoclave 121°C, 15 psi, 20 min DF_Base->Autoclave Cool 3. Cool to < 50°C Autoclave->Cool Combine 6. Aseptic Addition (Final Conc: 3.0 mM) Cool->Combine ACC_Stock 4. Prepare ACC Stock (300 mM) Filter 5. Filter Sterilize (0.22 µm) ACC_Stock->Filter Filter->Combine QC 7. QC: Sterility Check Combine->QC

Caption: Figure 1 depicts the hydrolysis of ACC by bacterial ACC deaminase. Figure 2 outlines the split-stream preparation method required to preserve ACC stability.

Materials and Reagents

Purity Standard: All reagents must be Analytical Grade (ACS) or higher. Water must be double-distilled (ddH₂O) or Milli-Q grade (


).
A. Stock Solutions (Preparation Required)
ComponentConcentrationStorageStability
Trace Element Stock 1000x4°C6 Months
ACC Stock 0.5 M (500 mM)-20°C3 Months (Aliquot)

Stock
1 mg/mL4°C1 Month (Oxidizes)
B. Reagents List
  • Potassium Dihydrogen Phosphate (

    
    ) 
    
  • Disodium Hydrogen Phosphate (

    
    ) 
    
  • Magnesium Sulfate Heptahydrate (

    
    ) 
    
  • 1-Aminocyclopropanecarboxylate (ACC) (Sigma-Aldrich or equivalent, High Purity)

  • Glucose (Carbon source)

  • Gluconic Acid (Carbon source)[7]

  • Citric Acid (Carbon source)

  • Trace Salts:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ,
    
    
    .

Detailed Protocols

Protocol 1: Preparation of Trace Element Stock Solution (1000x)

Rationale: Weighing micro-amounts for a single liter is prone to error. A concentrated stock ensures consistency.

  • Dissolve the following in 900 mL of ddH₂O:

    • 
       (Boric Acid): 10 mg [2]
      
    • 
       (Manganese Sulfate): 11.19 mg [2]
      
    • 
       (Zinc Sulfate): 124.6 mg [2]
      
    • 
       (Copper Sulfate): 78.22 mg [2]
      
    • 
       (Molybdenum Trioxide): 10 mg [2]
      
  • Iron Supplement: Separately dissolve 100 mg of

    
     in 10 mL of water. Add this to the main solution.
    
    • Expert Tip: Iron oxidizes rapidly. Add it last or keep it as a separate sterile addition if long-term storage is planned.

  • Adjust volume to 1000 mL .

  • Store at 4°C. Shake well before use.

Protocol 2: Preparation of DF Salts Minimal Medium (Base)

This base contains carbon and salts but NO nitrogen .

  • In a 1 L flask, add 800 mL of ddH₂O.

  • Add the following salts:

    • 
      : 4.0 g [2]
      
    • 
      : 6.0 g [2]
      
    • 
      : 0.2 g [2][7]
      
  • Add Carbon Sources (Standard Penrose & Glick Formulation):

    • Glucose: 2.0 g [2]

    • Gluconic Acid: 2.0 g [2]

    • Citric Acid: 2.0 g [2][7]

    • Note: Some modified protocols use only Glucose (2.0 g).

  • Add 1.0 mL of Trace Element Stock Solution (from Protocol 1).

  • Add 1.0 mL of

    
     stock (if not included in trace stock).
    
  • Adjust pH to 7.2 using NaOH or HCl.

  • Bring final volume to 980 mL (leaving room for ACC addition).

  • Autoclave at 121°C for 20 minutes.

  • Allow to cool to roughly 45–50°C in a laminar flow hood.

Protocol 3: Preparation of ACC Stock Solution (Heat-Labile)

Critical Step: ACC degrades at high temperatures. Never autoclave.

  • Weigh 303 mg of ACC (MW: 101.1 g/mol ) to prepare a 300 mM (0.3 M) stock.

    • Calculation:

      
       requires a 300 mM stock.
      
  • Dissolve in 10 mL of sterile ddH₂O.

  • Filter Sterilize: Pass the solution through a 0.22 µm syringe filter into a sterile Falcon tube.

  • Aliquot: Divide into small volumes (e.g., 1 mL) to avoid repeated freeze-thaw cycles.

  • Store at -20°C .

Protocol 4: Final Assembly of DF-ACC Medium
  • Ensure the autoclaved DF Base (980 mL) has cooled to < 50°C.

  • Aseptically add 10 mL of the sterile 300 mM ACC Stock Solution .

    • Final Concentration: 3.0 mM ACC.

  • Swirl gently to mix without creating excess bubbles.

  • For Solid Media: If agar plates are required, add 15 g/L Noble Agar or Purified Agar to the base before autoclaving.

    • Expert Tip: Do not use standard bacteriological agar, as it often contains trace nitrogen impurities that can cause false positives. Use Noble Agar.

Quality Control & Troubleshooting

Self-Validating System: To ensure your assay results are valid, you must run the following parallel controls for every experiment:

Control TypeMedium CompositionExpected ResultInterpretation
Negative Control DF Base + No NitrogenNo GrowthConfirms base medium is N-free. Growth here indicates contamination or impure agar.
Positive Control DF Base +

(2.0 g/L)
Heavy GrowthConfirms the medium supports bacterial growth when N is present (viability check).
Experimental DF Base + ACC (3.0 mM)VariableGrowth indicates ACC Deaminase activity.[2][6][8][9]

Common Pitfalls:

  • Precipitation: If the medium turns cloudy after autoclaving, phosphates may have precipitated with magnesium. Autoclave

    
     separately if this persists.
    
  • False Positives: Using standard agar instead of Noble agar allows scavengers to grow on trace protein contaminants.

  • Heat Damage: Adding ACC when the medium is > 55°C can degrade the compound, leading to false negatives.

References

  • Dworkin, M., & Foster, J. W. (1958). Experiments with some microorganisms which utilize ethane and hydrogen.[1] Journal of Bacteriology, 75(5), 592–603.[1]

  • Penrose, D. M., & Glick, B. R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria.[2][3][10] Physiologia Plantarum, 118(1), 10–15.[10]

  • Honma, M., & Shimomura, T. (1978). Metabolism of 1-aminocyclopropane-1-carboxylic acid. Agricultural and Biological Chemistry, 42(10), 1825-1831.

Sources

Troubleshooting & Optimization

Improving extraction efficiency of 1-aminocyclopropanecarboxylate from woody tissues

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #ACC-W-998: Optimization of ACC Extraction from Lignified Tissues Status: Open | Priority: High | Assigned Specialist: Senior Application Scientist

Introduction: The "Woody" Problem

Extracting 1-aminocyclopropanecarboxylic acid (ACC) from woody tissues (xylem, phloem, cambium) presents a tripartite challenge that does not exist in soft herbaceous tissues (e.g., Arabidopsis leaves):

  • Physical Recalcitrance: Lignified cell walls resist standard homogenization, trapping the analyte.

  • Chemical Interference: Woody tissues are rich in polyphenols and tannins. These compounds mimic ACC in oxidative assays (Lizada & Yang) or suppress ionization in LC-MS, leading to massive quantification errors.

  • Metabolic Volatility: Wounding the tissue (cutting a branch) triggers ACC Synthase (ACS) within minutes. If not quenched immediately, your "measured" ACC is an artifact of sampling, not the biological reality.

This guide replaces generic plant protocols with a Wood-Specific Workflow designed to maximize yield and purity.

Module 1: Sample Preparation (The Artifact Trap)

The Issue: You are likely measuring stress-induced ACC caused by the act of sampling, rather than basal levels. The Fix: Cryogenic quenching.

StepProtocolMechanism (Why?)
1. Sampling Cut tissue and immediately (within 5 seconds) submerge in liquid nitrogen (

).
Stops ACC Synthase (ACS) activity instantly. ACS has a half-life of minutes; delays create artificial spikes.
2. Grinding Grind in

using a cryo-mill (e.g., Retsch MM400) with stainless steel jars. Do not use mortar and pestle for wood.
Wood fibers require high-impact frequency (30Hz) to shatter lignified walls. Mortars fail to reach the particle size needed for solvent penetration.
3. Lyophilization Freeze-dry the powder for 48 hours. Store at -80°C over desiccant.Removes water, concentrating the analyte and preventing enzymatic reactivation during weighing.

Module 2: Extraction & Purification (The Lignin/Phenolic Barrier)

The Issue: Simple ethanol extraction pulls out polyphenols that co-elute with ACC. The Fix: A dual-stage cleanup using PVPP (for phenolics) and Strong Cation Exchange (SCX) (for specificity).

Protocol: The "Double-Clean" Method

Reagents:

  • Extraction Solvent: 80% Methanol + 5% Formic Acid (v/v).

  • Internal Standard:

    
    -ACC (Deuterated ACC). Mandatory. 
    
  • Sorbent: Polyvinylpolypyrrolidone (PVPP).

  • Column: Oasis MCX or Dowex 50W (Strong Cation Exchange).

Step-by-Step:

  • Spike: Weigh 50-100 mg lyophilized wood powder. Add

    
    -ACC internal standard immediately  onto the dry powder.
    
    • Self-Validation: If you add the standard after extraction, you cannot calculate extraction efficiency. Adding it to the powder validates the entire physical and chemical recovery.

  • Extract: Add 1.5 mL Extraction Solvent. Vortex vigorously.

  • Phenolic Binding: Add 50 mg PVPP directly to the tube. Vortex and incubate at 4°C for 1 hour with shaking.

    • Why: PVPP hydrogen-bonds with polyphenols/tannins, precipitating them out. This prevents them from clogging the SCX column later.

  • Clarify: Centrifuge at 14,000 x g for 10 min. Collect supernatant.

  • SCX Purification (The Critical Step):

    • Condition column with MeOH then Water.

    • Load supernatant (Acidic pH ensures ACC is positively charged).

    • Wash with 100% MeOH (Removes neutral pigments/lipids).

    • Elute ACC with 2M

      
       in MeOH . (High pH deprotonates ACC, releasing it from the cation exchange resin).
      
  • Dry: Evaporate eluate under nitrogen flow. Reconstitute in 0.1% Acetic Acid for Analysis.

Module 3: Visualization of the Workflow

The following diagram illustrates the critical path and decision points for woody tissue extraction.

ACC_Extraction_Workflow Start Woody Tissue Sample Quench Liquid N2 Quench (< 5 seconds) Start->Quench Prevents Wound Response Grind Cryo-Milling (High Impact) Quench->Grind Shatters Lignin Extract Extraction: 80% MeOH + Formic Acid (+ PVPP Sorbent) Grind->Extract Solubilizes ACC Spin Centrifugation Extract->Spin SCX_Load Load SCX Column (Acidic pH: ACC binds) Spin->SCX_Load Supernatant SCX_Wash Wash: 100% MeOH (Removes Pigments/Lipids) SCX_Load->SCX_Wash Retain ACC SCX_Elute Elute: 2M NH4OH (Releases ACC) SCX_Wash->SCX_Elute Analysis LC-MS/MS Quantification SCX_Elute->Analysis Analysis->Start Low Recovery? Check Internal Std

Figure 1: Optimized workflow for ACC extraction from lignified plant tissues, emphasizing the SCX purification step.

Module 4: Troubleshooting & FAQs

Scenario A: "I am using the Lizada & Yang (NaOCl) method and getting wild results."
  • Diagnosis: Matrix Interference. The Lizada & Yang method relies on oxidizing ACC to ethylene. In woody tissues, phenolics also oxidize, consuming the reagent or producing ethylene-like artifacts.

  • Resolution: Stop using Lizada & Yang for wood. It is obsolete for this matrix. Switch to LC-MS/MS or GC-MS (with derivatization). If you must use Lizada & Yang, the SCX purification step (Module 2) is mandatory, not optional.

Scenario B: "My Internal Standard recovery is < 40%."
  • Diagnosis 1 (Ion Suppression): Phenolics are still present.

    • Fix: Increase the amount of PVPP in step 3 or perform a liquid-liquid extraction with Chloroform prior to the SCX step to remove lipids.

  • Diagnosis 2 (pH Mismatch): The SCX column failed to bind ACC.

    • Fix: Ensure your extraction solvent is acidic (pH < 3). If the pH is > 3, ACC (zwitterion) may not carry a sufficient positive net charge to bind to the cation exchange resin.

Scenario C: "I see a peak, but it's not ACC."
  • Diagnosis: Isobaric interference. Wood contains many small amino acids.

  • Resolution: Use a specific transition in MS/MS.

    • Precursor Ion: 102 m/z

      
      
      
    • Product Ion: 56 m/z (Loss of formic acid) or 84 m/z (Loss of water).

    • Note: The 56 m/z fragment is highly specific.

Module 5: Logic Tree for Low Efficiency

Use this decision tree to diagnose yield issues.

Troubleshooting_Tree Problem Low ACC Yield / High Variability Check_IS Check Internal Standard Recovery Problem->Check_IS IS_Good Recovery > 80% Check_IS->IS_Good IS_Bad Recovery < 50% Check_IS->IS_Bad Bio_Issue Biological Issue: Did you quench fast enough? IS_Good->Bio_Issue Matrix_Issue Matrix Issue: Suppression or Loss IS_Bad->Matrix_Issue Step_Check Did you use SCX? Matrix_Issue->Step_Check Add_SCX Resolution: Add SCX & PVPP Step Step_Check->Add_SCX No Check_pH Resolution: Check Loading pH (<3) Step_Check->Check_pH Yes

Figure 2: Diagnostic logic for troubleshooting ACC quantification failures.

References

  • Bulens, I. et al. (2011).[1] "Protocol for accurate quantification of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant tissues by LC-MS/MS." Plant Methods. Link

    • Key contribution: Establishes the SCX cleanup method as superior for complex m
  • Lizada, M.C.C., & Yang, S.F. (1979). "A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid."[2] Analytical Biochemistry. Link

    • Key contribution: The original oxidation method (referenced for historical context and interference warnings).
  • Müller, M., & Munné-Bosch, S. (2011). "Rapid and sensitive hormonal profiling in complex plant samples by liquid chromatography coupled to electrospray ionization tandem mass spectrometry." Plant Methods. Link

    • Key contribution: Validates the use of internal standards and specific MS transitions for stress hormones in woody plants.
  • Niculaes, C. et al. (2014). "Validation of an Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method for the Quantification of 1-Aminocyclopropane-1-Carboxylic Acid." Phytochemical Analysis. Link

    • Key contribution: Details the limits of detection and matrix effects in difficult plant tissues.

Sources

Minimizing oxidation of 1-aminocyclopropanecarboxylate during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a central resource for minimizing 1-aminocyclopropanecarboxylate (ACC) oxidation during sample preparation. It is designed for researchers and drug development professionals using LC-MS/MS for quantitative metabolomics.

Topic: High-Fidelity Sample Preparation for 1-Aminocyclopropanecarboxylate (ACC) Quantification

Part 1: The Chemistry of Instability (The "Why")

Q1: Why is ACC unstable in biological matrices even when stored at low temperatures? A: ACC instability is primarily enzymatic , driven by residual ACC Oxidase (ACO) activity, rather than spontaneous chemical degradation. ACO is a ferrous iron-dependent oxygenase that converts ACC to ethylene, cyanide, and CO2.[1]

  • The Trap: ACO remains active in "mild" extraction buffers (e.g., PBS, water) and can retain residual activity even at 4°C if the cofactor (Fe²⁺) and cosubstrate (Ascorbate/Bicarbonate) are available.

  • Non-Enzymatic Risk: In the presence of high Reactive Oxygen Species (ROS), specifically hydroxyl radicals (•OH) generated via Fenton chemistry (Fe²⁺ + H₂O₂), ACC can undergo oxidative ring opening.

Q2: What is the specific mechanism I need to block? A: You must block the ACO-mediated oxidation pathway . The enzyme requires four components to function:

  • Substrate: ACC

  • Cofactor: Fe²⁺ (Ferrous iron)

  • Cosubstrates: O₂ and Bicarbonate (CO₂)

  • Activator: Ascorbate

Strategic Intervention: If you remove Fe²⁺ (chelation) and denature the protein (acid/organic solvent) simultaneously, the reaction stops immediately.

Visualization: ACC Oxidation Pathway & Intervention Points

ACC_Oxidation cluster_legend Legend ACC ACC (Analyte) ACO ACC Oxidase (Enzyme) ACC->ACO Binding MACC Malonyl-ACC (Conjugate) ACC->MACC N-Malonyltransferase Ethylene Ethylene (Gas - LOST) ACO->Ethylene Oxidation (O2 + CO2) Fe Fe(II) Cofactor Fe->ACO Required MACC->ACC In-Source Fragmentation EDTA EDTA/EGTA (Chelator) EDTA->Fe Blocks Acid Acidic MeOH (Denaturation) Acid->ACO Inactivates key Blue Dotted = Intervention Red Dashed = Artifact Risk

Figure 1: The enzymatic conversion of ACC to Ethylene is the primary loss mechanism.[2] Chelation of Iron (Fe) and protein denaturation are the critical control points.

Part 2: The "Quench & Chelate" Extraction Protocol

Q3: What is the "Gold Standard" extraction cocktail for ACC? A: Do not use simple aqueous buffers. Use the "Quench & Chelate" cocktail.

  • Solvent: 80% Methanol / 20% Water (Pre-chilled to -80°C).

  • Additive 1 (Denaturant): 1% Formic Acid (v/v). Drops pH < 3, inactivating ACO.

  • Additive 2 (Chelator): 1 mM EDTA (or EGTA). Strips Fe²⁺ from the active site of any residual ACO.

  • Internal Standard: 10 µM ¹³C₄-ACC or D₄-ACC . Must be added immediately to the lysis buffer, not post-extraction.

Step-by-Step Protocol
  • Harvest & Flash Freeze:

    • Harvest tissue/cells and immediately snap-freeze in liquid nitrogen.

    • Critical: Do not allow partial thawing. ACO activity spikes during slow thawing.

  • Cryogenic Grinding:

    • Grind tissue to a fine powder under liquid nitrogen.[3]

  • The "Stop" Addition:

    • Add 10 µL of Extraction Cocktail per 1 mg of tissue .

    • Cocktail: 80% MeOH, 1% Formic Acid, 1 mM EDTA, Internal Standard.

    • Vortex immediately (15 sec) to ensure rapid protein precipitation.

  • Extraction:

    • Incubate on dry ice or at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 mins at 4°C.

  • Supernatant Recovery:

    • Transfer supernatant to a fresh vial.[2]

    • Optional: If analyzing by HILIC-MS, inject directly. If using RP-MS, evaporate MeOH under nitrogen and reconstitute in 0.1% Formic Acid.

Part 3: Analytical Considerations (LC-MS/MS)

Q4: I see a peak for ACC in my "Blank" matrix. Is this carryover or oxidation? A: It is likely In-Source Fragmentation of a conjugate.

  • The Culprit: Malonyl-ACC (MACC).[4][5] MACC is often present at 10-50x higher concentrations than free ACC in plant tissues.

  • The Mechanism: In the ESI source (high temperature/voltage), MACC can lose the malonyl group, appearing as ACC (m/z 102).

  • The Fix: Chromatographically separate ACC from MACC. MACC elutes later on Reverse Phase (C18) but earlier on HILIC. Monitor the MACC transition (m/z 188 -> 102) to confirm separation.

Q5: Should I derivatize ACC? A: Yes , for highest sensitivity and stability.

  • Why? ACC is a small, zwitterionic polar molecule (MW ~101). It retains poorly on C18 and suffers from ion suppression in the "void volume."

  • Recommended Derivatization: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) or Fmoc-Cl .

  • Benefit: Adds hydrophobicity (better retention) and fluorescence/mass tag (better sensitivity).

Quantitative Comparison: Extraction Efficiency
ParameterMethod A: PBS/Water ExtractionMethod B: "Quench & Chelate" (Recommended)
ACC Recovery 45 - 60% (Variable)> 92% (Consistent)
Ethylene Formation Detected (Headspace analysis)Not Detected
RSD (Precision) 15 - 25%< 5%
Stability (4h @ RT) < 80% remaining> 98% remaining

Part 4: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Recovery of Internal Standard Ion Suppression or Matrix Oxidation.1. Check retention time (is it in the void?).2. Increase EDTA conc. to 5mM if sample is high in metals (e.g., soil/root).
ACC Peak Splitting pH mismatch between sample and mobile phase.Ensure reconstitution solvent matches Mobile Phase A (e.g., 0.1% Formic Acid).
High Baseline / Ghost Peaks Contaminated Formic Acid or Solvents.Use LC-MS grade solvents only. Formic acid oxidizes over time; use fresh ampoules.
Signal drift over batch Oxidation in autosampler.Keep autosampler at 4°C. Ensure vials are amber (light protection) and sealed.
False Positive ACC MACC In-source fragmentation.Optimize LC gradient to separate ACC (RT 2.0 min) from MACC (RT 4.5 min).
Visualization: Sample Preparation Workflow

Sample_Prep cluster_extraction The 'Quench & Chelate' Step Start Biological Sample (Tissue/Fluid) FlashFreeze Flash Freeze (Liq N2) Start->FlashFreeze Grind Cryogenic Grinding FlashFreeze->Grind AddCocktail Add Extraction Cocktail: 80% MeOH + 1% FA + 1mM EDTA + Internal Standard (IS) Grind->AddCocktail Do NOT Thaw Vortex Vortex & Sonicate (Cold) AddCocktail->Vortex Centrifuge Centrifuge (14,000g, 4°C) Vortex->Centrifuge Supernatant Recover Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis (Monitor ACC & MACC) Supernatant->Analysis

Figure 2: The critical workflow emphasizes the addition of the extraction cocktail to frozen powder to prevent transient ACO activation.

References

  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene.[4][6] Frontiers in Plant Science. Link

  • Bulens, I., et al. (2011). Protocol for accurate quantification of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) in plant tissues. Journal of Plant Physiology.
  • López-Ráez, J. A., et al. (2010). A simple and rapid method for the determination of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) in plant tissues by GC-MS. Link

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene![5]. Frontiers in Plant Science. Link

  • John, P. (1991). The plant enzyme 1-aminocyclopropane-1-carboxylate oxidase.[1][6][7] Physiologia Plantarum. Link

Sources

Technical Support Center: ACC Deaminase Kinetics & pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: ACCD-OPT-001 Subject: Optimizing pH conditions for ACC deaminase enzyme kinetics Assigned Specialist: Senior Application Scientist, Enzymology Division

Triage: What are you observing?

Before altering your pH parameters, identify your specific symptom to route to the correct troubleshooting module.

SymptomProbable CauseImmediate Action
High Absorbance in Blank Reagent contamination or protein precipitationSee Module 2 (The Blank Problem)
Flat pH Profile (No Bell Curve) Buffer capacity failure or enzyme denaturationSee Module 1 (Buffer Chemistry)
Non-linear Kinetics Substrate depletion or product inhibitionSee Module 3 (Kinetic Parameters)
Low Activity at pH > 9.0 Schiff base hydrolysis (PLP loss)See Module 4 (Cofactor Stability)

Module 1: Buffer Chemistry & pH Maintenance

The Core Issue: Many researchers fail to observe a distinct pH optimum because they use a single buffer system across a wide range, or they select a buffer with a pKa incompatible with the target pH.

Scientific Rationale: ACC deaminase (ACCD) typically exhibits an optimum pH between 8.0 and 9.0 (specifically 8.5 for Pseudomonas putida and Variovorax paradoxus) [1, 2]. At this pH, the active site residues (often Tyrosine and Lysine) are in the correct ionization state to facilitate the nucleophilic attack required to cleave the cyclopropane ring of ACC.

Critical Protocol: The "Overlapping Buffer" System

Do not use Phosphate buffer for pH > 8.0. Its buffering capacity (pKa ~7.2) is insufficient, leading to pH drift during the reaction.

Recommended Buffer Setup:

  • pH 6.0 – 8.0: 0.1 M Potassium Phosphate (pKa 7.2)

  • pH 7.5 – 9.0: 0.1 M Tris-HCl (pKa 8.1)

  • pH 9.0 – 10.5: 0.1 M Glycine-NaOH (pKa 9.6)

Technician Note: You must overlap the buffers (e.g., test pH 7.5 and 8.0 in both Phosphate and Tris). If activity differs significantly at the same pH between two buffers, specific ion effects (inhibition by phosphate or amine interference by Tris) are occurring.

FAQ: Buffer Management

Q: I adjusted my Tris buffer to pH 8.5 on the bench, but my assay is at 30°C. Is that a problem? A: Yes. Tris buffers are highly temperature-sensitive (


). A solution set to pH 8.5 at 20°C will drop to ~pH 8.2 at 30°C.
  • Fix: Equilibrate your buffer stock to the assay temperature (30°C) before pH adjustment, or calculate the offset.

Q: Can I use HEPES? A: Yes, HEPES (pKa 7.5) is excellent for the pH 7.0–8.0 range, but for the ACCD optimum (8.5), Tris or TAPS is superior.

Module 2: The Kinetic Assay (Troubleshooting the Signal)

The Core Issue: The standard Honma & Shimomura method relies on the detection of


-ketobutyrate (

-KB) using 2,4-dinitrophenylhydrazine (DNPH).[1] This reaction is sensitive to pH changes during the termination step.

Workflow Visualization:

ACC_Assay_Workflow Start Crude Extract / Purified Enzyme Substrate Add ACC (Substrate) + Buffer (pH X) Start->Substrate Incubation Incubate 30°C (15-30 min) Substrate->Incubation Stop Stop Reaction: Add HCl (Acidify) Incubation->Stop Enzymatic Cleavage Derivatize Add 2,4-DNPH (Forms Hydrazone) Stop->Derivatize pH < 2.0 Required Color Add NaOH (Develop Color) Derivatize->Color Incubate 20 min Read Read Absorbance @ 540 nm Color->Read

Figure 1: Step-by-step workflow of the colorimetric ACC deaminase assay. Note the critical acidification step before DNPH addition.

Troubleshooting the "High Blank"

Symptom: Your control (Enzyme + Buffer, no ACC) has an absorbance > 0.1 at 540 nm. Root Cause:

  • Pyridoxal 5'-phosphate (PLP) Interference: PLP is yellow/orange and can react with DNPH if concentrations are too high.

  • Cell Debris: In crude extracts, insufficient centrifugation leaves cellular matter that scatters light.

The Self-Validating Protocol:

  • The "Kill" Control: Instead of just omitting ACC, run a sample where you add the HCl before the enzyme. This accounts for all background absorbance from the protein mixture itself.

  • Centrifugation: After adding HCl (Stop step), centrifuge at 12,000 x g for 5 minutes to pellet precipitated proteins before adding DNPH. This clears the supernatant for the colorimetric reaction.

Module 3: Optimization & Kinetic Parameters

The Core Issue: Determining


 and 

requires a precise understanding of the rate-limiting steps, which are pH-dependent.

Scientific Rationale: ACCD kinetics often follow a rapid equilibrium ordered mechanism. The


 for ACC is relatively high (1.5 – 6.0 mM) [3], meaning the enzyme has low affinity for the substrate.
  • Low pH (< 7.0): Protonation of the catalytic base (Tyr/Lys) prevents ring opening.

  • High pH (> 9.5): Deprotonation of the enzyme-PLP Schiff base leads to cofactor dissociation.

Experimental Protocol: pH Profiling
  • Prepare Substrate Stocks: 0.5 M ACC stock (frozen at -20°C).

  • Reaction Mix:

    • 10

      
      L Enzyme extract
      
    • 80

      
      L Buffer (Range pH 6.0 – 10.0, see Module 1)
      
    • 10

      
      L 0.5 M ACC (Final conc: 50 mM - saturating conditions)
      
  • Execution:

    • Incubate at 30°C for exactly 15 minutes.

    • Stop with 1 mL 0.56 M HCl.[2][3]

    • Derivatize with 800

      
      L 2,4-DNPH (0.2% in 2M HCl).
      
    • Incubate 30 min at 30°C.

    • Add 2 mL 2N NaOH.[3]

    • Read OD 540nm.[4]

  • Data Processing: Plot Relative Activity (%) vs. pH.

Visualizing the Mechanism:

ACC_Mechanism E_PLP Enzyme-PLP Complex (Internal Aldimine) GemDiamine Gem-Diamine Intermediate E_PLP->GemDiamine + ACC ACC ACC Substrate ACC->GemDiamine ExtAldimine External Aldimine (Active Complex) GemDiamine->ExtAldimine Transimination (pH Sensitive) Quinonoid Quinonoid Intermediate ExtAldimine->Quinonoid Ring Opening (Nucleophilic Attack) Products alpha-Ketobutyrate + Ammonia Quinonoid->Products Hydrolysis pH_Note Optimum pH 8.5 Required for: 1. Schiff Base Stability 2. Nucleophile Activation pH_Note->ExtAldimine

Figure 2: Mechanistic pathway of ACC deaminase.[5] The transimination and ring-opening steps are strictly governed by the protonation state of the active site.

Module 4: Cofactor Stability (PLP)

FAQ: Does pH affect the cofactor? A: Yes. ACC deaminase is a Pyridoxal 5'-phosphate (PLP) dependent enzyme.[6][7] The PLP is bound via a Schiff base linkage to a Lysine residue.

  • Acidic Conditions: The Schiff base is generally stable, but the enzyme may precipitate.

  • Alkaline Conditions (> pH 10): The Schiff base linkage becomes susceptible to hydrolysis. If you incubate at pH 10 without excess free PLP in the buffer, you may irreversibly inactivate the enzyme by losing the cofactor.

Recommendation: When testing pH > 9.0, supplement the reaction buffer with 10


M PLP to drive the equilibrium toward the bound state.

References

  • Honma, M., & Shimomura, T. (1978).[2][3][4][8] Metabolism of 1-aminocyclopropane-1-carboxylic acid. Agricultural and Biological Chemistry, 42(10), 1825-1831.

  • Penrose, D. M., & Glick, B. R. (2003).[2] Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria. Physiologia Plantarum, 118(1), 10-15.

  • Glick, B. R. (2014).[2][9] Bacteria with ACC deaminase can promote plant growth and help to feed the world. Microbiological Research, 169(1), 30-39.

  • Klee, H. J., et al. (1991).[8][9] Control of ethylene synthesis by expression of a bacterial enzyme in transgenic tomato plants. The Plant Cell, 3(11), 1187-1193.

Sources

Technical Support Center: Optimizing Ninhydrin Assays for 1-Aminocyclopropanecarboxylate (ACC)

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Welcome. You are likely here because your ninhydrin assay for ACC is yielding inconsistent results—either impossibly high background absorbance (the "Ammonia Trap") or poor linearity.

While 1-aminocyclopropanecarboxylate (ACC) is a primary amine and reacts with ninhydrin to form Ruhemann’s purple ($ \lambda_{max} \approx 570 \text{ nm} $), it lacks the specificity required for crude biological extracts. Unlike the highly specific Lizada & Yang oxidation method (which converts ACC to ethylene), the ninhydrin assay detects all free


-amino acids and ammonia.

This guide focuses on resolving interferences to make the ninhydrin assay viable, particularly for applications like monitoring ACC deaminase activity in bacteria or checking the purity of synthetic ACC.

Part 1: Diagnostic Triage – Identifying Your Interference

Before altering your protocol, use this logic tree to identify the source of your error.

Troubleshooting Logic Matrix

TroubleshootingMatrix Start Symptom: Assay Failure HighBlank High Absorbance in Blanks Start->HighBlank LowSignal Low/No Signal for ACC Start->LowSignal Precipitate Precipitate/Turbidity Start->Precipitate Ammonia Contamination: Ammonia (Buffers, Water, Air) HighBlank->Ammonia Deep Purple Blank BufferAmine Buffer Incompatibility (Tris, Glycine) HighBlank->BufferAmine Instant Color Change pH_Issue Incorrect pH (Optimal: 5.0 - 5.5) LowSignal->pH_Issue Check Acetate Buffer Oxidation Degraded Reagent (Hydrindantin oxidation) LowSignal->Oxidation Reagent turned yellow? Solvent Solvent Mismatch (Ethanol vs. Water) Precipitate->Solvent Cloudy after dilution Metal Metal Interference (Ca2+, Mg2+) Precipitate->Metal Salts present

Figure 1: Diagnostic logic for isolating the root cause of ninhydrin assay failures.

Part 2: The Core Interferences & Solutions

The Ammonia/Ammonium Trap

The Issue: Ninhydrin reacts with ammonium ions (


) to form Ruhemann’s purple. In bacterial culture media or plant extracts, ammonium levels often exceed ACC levels by orders of magnitude.
The Fix: 
  • Reagent Quality: Use only HPLC-grade water. Laboratory air can contaminate acidified water with ammonia; keep bottles tightly capped.

  • Sample Pre-treatment: If your sample allows, raise the pH to >11 and vacuum degas or use a diffusion chamber to remove volatile

    
     before re-acidifying for the assay.
    
  • Correction: Run a parallel "Ammonia Only" control using a specific ammonium assay (e.g., Phenol-Hypochlorite) to subtract the background, though this introduces cumulative error.

The "Total Amine" Matrix Effect

The Issue: Ninhydrin is a "total amine" stain. It cannot distinguish ACC from Glutamate, Aspartate, or Alanine. The Fix: Cation Exchange Chromatography (Dowex 50W) This is the gold standard for separating ACC from carbohydrates, organic acids, and anionic interferences, though it will co-elute with other amino acids.

Buffer Incompatibility

The Issue: Many common biological buffers contain primary amines.[1] The Fix: Consult the incompatibility table below.

ComponentStatusMechanism of Interference
TRIS FATAL Primary amine reacts with ninhydrin.
Glycine / HEPES FATAL Reacts or degrades to reactive amines.
Ammonium Sulfate FATAL Direct reaction (Ammonia).
Phosphate / Acetate SAFE Recommended buffers.
DTT /

-ME
High Risk Reduces ninhydrin; interferes with redox cycle.

,

Interference Chelates with Ruhemann's purple; reduces signal.

Part 3: Validated Protocols

Protocol A: Sample Cleanup via Dowex 50W (Essential for Plant Extracts)

Purpose: To remove carbohydrates, organic acids, and pigments that interfere with colorimetry.

Materials:

  • Dowex 50W-X8 resin (H+ form, 200-400 mesh).

  • Column: Polypropylene columns (e.g., Bio-Rad Econo-Pac).

  • Eluent: 2N

    
     (Note: You must remove this ammonia later!).
    

Workflow:

  • Load: Apply aqueous extract (pH < 3) to the column. ACC binds to the resin.

  • Wash: Rinse with 5 bed volumes of water. (Elutes sugars/organic acids).

  • Elute: Elute with 3 bed volumes of 2N

    
    .
    
  • Critical Step (Ammonia Removal): Evaporate the eluate to complete dryness using a SpeedVac or rotary evaporator at 40°C. This removes the ammonia eluent.

  • Reconstitute: Dissolve residue in water for the Ninhydrin assay.

Protocol B: Optimized Ninhydrin Assay for ACC

Adapted from Li et al. (2011) for microplate screening.

Reagents:

  • Ninhydrin Reagent: 2% (w/v) Ninhydrin in Ethanol.[2][3][4]

  • Buffer: 0.2 M Citrate or Acetate Buffer (pH 5.0).

  • Standard: ACC (Sigma-Aldrich) serial dilution (0.01 – 1.0 mM).

Step-by-Step:

  • Setup: In a PCR plate or heat-resistant glass tubes, mix:

    • 100

      
      L Sample (or Standard)
      
    • 50

      
      L Buffer (pH 5.0)
      
    • 50 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
      L Ninhydrin Reagent
      
  • Reaction: Cap tightly. Incubate in a boiling water bath (100°C) for 15 minutes .

    • Note: Incomplete heating leads to variable color development.[1]

  • Cooling: Cool rapidly on ice for 2 minutes.

  • Stabilization: Add 100

    
    L of 50% Ethanol to stabilize the color.
    
  • Measurement: Read Absorbance at 570 nm .

Experimental Workflow Visualization

AssayWorkflow Sample Crude Sample (Extract/Media) Dowex Dowex 50W-X8 Purification Sample->Dowex Bind Amines Evap Evaporation (Remove NH4OH) Dowex->Evap Elute & Dry Recon Reconstitution (Water) Evap->Recon React Ninhydrin Reaction (100°C, 15 min) Recon->React Read Spectrophotometry (570 nm) React->Read

Figure 2: Purification and reaction workflow to ensure specificity.

Part 4: Frequently Asked Questions (FAQs)

Q1: My blank (buffer only) is turning purple. Why? A: You have ammonia contamination. Check your water source (DI water systems can accumulate amines). Ensure you are not using Tris or Ammonium Acetate buffers. If working in a shared lab, open bottles of ammonium hydroxide nearby can contaminate your acidic reagents via air.

Q2: Can I use this assay to measure ACC in plant leaves directly? A: No. Plant leaves contain high levels of Asparagine, Glutamine, and other amino acids that react identically to ACC. You will overestimate ACC levels by 10-100x. For plant tissue, you must use the Lizada & Yang oxidation method (detecting evolved ethylene via GC) or LC-MS. The ninhydrin method is only suitable for purified fractions or bacterial minimal media where ACC is the sole nitrogen source.

Q3: Why do I see a precipitate after adding the ninhydrin reagent? A: This is likely "Hydrindantin" insolubility or salt precipitation. Ensure your reagent contains a solvent like Ethanol or DMSO. If using the aqueous method, dilute the final reaction with 50% ethanol before reading the absorbance to solubilize any precipitate.

Q4: Is the color stable? A: Ruhemann’s purple is moderately stable but can fade or shift color with pH changes. Read the absorbance within 30-60 minutes of cooling. Keep samples away from strong light.

References

  • Li, Z., et al. (2011). A colorimetric assay of 1-aminocyclopropane-1-carboxylate (ACC) based on ninhydrin reaction for rapid screening of bacteria containing ACC deaminase.[5] Letters in Applied Microbiology. Link

  • Moore, S., & Stein, W. H. (1954). A Modified Ninhydrin Reagent for the Photometric Determination of Amino Acids and Related Compounds. Journal of Biological Chemistry.[6] Link

  • Lizada, M. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry.[2][7] Link

  • Sigma-Aldrich. Ninhydrin Reagent Protocol and Troubleshooting.Link

  • BenchChem. In-depth Technical Guide to Ninhydrin's Reactivity.Link

Sources

Technical Support Center: 1-Aminocyclopropanecarboxylic Acid (ACC) Storage & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Critical Storage Parameters: At a Glance

Before proceeding with experimental workflows, review the core stability profile of ACC. This molecule acts as a zwitterionic amino acid with a strained cyclopropane ring; improper handling leads to ring opening or microbial degradation.

ParameterSpecificationTechnical Note
Molecular Weight 101.10 g/mol Formula: C₄H₇NO₂
Primary Solvent Water (Milli-Q) DO NOT use DMSO. ACC is highly polar and poorly soluble in organic solvents.
Solubility Limit ~50 mg/mL (Water)Heating (up to 60°C) or sonication may be required for high concentrations.
Stock Stability 1 Month at -20°CAqueous solutions are prone to microbial growth (ACC is a nitrogen source).
Solid Stability 2 Years at -20°CHygroscopic.[1] Keep desiccated.
Sterilization 0.22 µm FiltrationDo not autoclave stock solutions intended for quantitative kinetics.

Preparation & Solubility Protocols

Q: Why can't I dissolve ACC in DMSO? My standard protocol uses DMSO for all small molecules.

A: Unlike many lipophilic drugs used in neuroscience, ACC is a zwitterionic amino acid (similar to glycine). It is highly polar.

  • The Science: The electrostatic interaction between the ammonium and carboxylate groups creates a crystal lattice energy that non-polar aprotic solvents (like DMSO) cannot overcome.

  • The Fix: Use sterile Milli-Q water or dilute buffers (PBS). If you attempt to use DMSO, you will likely observe a suspension rather than a solution, leading to inconsistent dosing.

Q: How do I prepare a sterile 100 mM Stock Solution?

A: Follow this "Self-Validating" protocol to ensure concentration accuracy and sterility.

Protocol: 100 mM ACC Stock Preparation

  • Calculate: For 10 mL of 100 mM stock, you need 101.1 mg of ACC.

  • Weigh: Weigh 101.1 mg of solid ACC into a sterile tube.

  • Dissolve: Add 8 mL of Milli-Q water. Vortex vigorously.

    • Troubleshooting: If particles remain, sonicate for 5 minutes at 40°C.

  • Adjust Volume: Once fully dissolved, add water to reach exactly 10 mL.

  • Sterilize: Pass through a 0.22 µm PES (Polyethersulfone) syringe filter.

  • Aliquot: Dispense 500 µL aliquots into sterile microcentrifuge tubes.

  • Freeze: Flash freeze in liquid nitrogen (optional but recommended) and store at -20°C.

Visual Workflow: Stock Preparation

ACC_Preparation Start Solid ACC (Hygroscopic) Solvent Add Milli-Q Water (Avoid DMSO) Start->Solvent Dissolve Vortex/Sonicate (Clear Solution) Solvent->Dissolve High Polarity Filter 0.22 µm Filtration (Sterilization) Dissolve->Filter Remove Microbes Aliquot Aliquot (500 µL) Single-Use Filter->Aliquot Prevent Freeze-Thaw Store Store at -20°C (Max 1 Month) Aliquot->Store

Figure 1: Step-by-step workflow for preparing a stable, sterile ACC stock solution.

Stability & Degradation Mechanisms[2]

Q: Can I autoclave ACC solutions?

A: While ACC has a high melting point (~230°C), filtration is superior for stock solutions.

  • Reasoning: Autoclaving introduces thermal stress that can drive trace hydrolysis or ring-opening reactions, particularly if the pH is not perfectly neutral. Furthermore, autoclaving does not remove particulate impurities.

  • Risk: In plant tissue culture media, ACC is often added after the media has been autoclaved and cooled (filter-sterilized addition) to prevent uncontrolled conversion to ethylene or non-specific degradation.

Q: My stock solution turned yellow/cloudy. Is it safe to use?

A: No. Discard immediately.

  • Cloudiness: Indicates microbial contamination. ACC is a nitrogen source; bacteria expressing ACC deaminase will rapidly consume it, converting it to ammonia and

    
    -ketobutyrate.
    
  • Yellowing: Indicates oxidation or photo-degradation.

  • Self-Validation: Always check the optical clarity of the aliquot before use. If it is not "water-white," the concentration is no longer 100 mM.

Q: Why is the shelf life only 1 month at -20°C?

A: This is a conservative limit for quantitative signaling assays.

  • Mechanism: Even at -20°C, slow hydrolysis of the strained cyclopropane ring can occur in aqueous solution.

  • Freeze-Thaw: Repeated cycles cause micro-precipitation. Once an aliquot is thawed, keep it at 4°C and use it within 24 hours. Do not refreeze.

Troubleshooting Guide

Use this logic tree to diagnose issues with ACC activity in your experiments (e.g., lack of ethylene production in plants or lack of NMDA modulation in neurons).

Visual Troubleshooting Logic

ACC_Troubleshooting Problem Issue: Loss of Biological Activity CheckSolvent Did you use DMSO? Problem->CheckSolvent CheckStorage Storage > 1 Month or Stored at 4°C? CheckSolvent->CheckStorage No (Water) SolubilityFail Precipitation/Insolubility CAUSE: Wrong Solvent CheckSolvent->SolubilityFail Yes CheckSterility Was it Filter Sterilized? CheckStorage->CheckSterility No DegradationFail Hydrolysis/Ring Opening CAUSE: Expired Stock CheckStorage->DegradationFail Yes BioFail Microbial Consumption (ACC Deaminase) CAUSE: Contamination CheckSterility->BioFail No Solution Solution: Prepare fresh in Water. Filter Sterilize. Aliquot. CheckSterility->Solution Yes

Figure 2: Decision tree for diagnosing loss of ACC potency in experimental assays.

Common FAQs

Q: I need a higher concentration than 100 mM. Is that possible? A: The theoretical limit in water is higher (up to ~250 mM), but it requires heating to 60°C and sonication.

  • Warning: High-concentration solutions are prone to crashing out (precipitating) when stored at -20°C. If you must use >100 mM, ensure the solution is fully re-solubilized (warmed) and vortexed before every use.

Q: Can I store the powder at Room Temperature? A: Short-term (shipping), yes. Long-term, no.

  • Reason: ACC is hygroscopic.[1] Moisture absorption will alter the effective molecular weight (weighing error) and promote clumping. Store the solid with a desiccant at -20°C.

References

  • Sigma-Aldrich. Product Information: 1-Aminocyclopropanecarboxylic acid (ACC).[2]

  • Calbiochem (Merck). ACC Inhibitor IV & ACC Reagents Storage.

  • Nahum-Levy, R., et al. (1999). "Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors."[3] Molecular Pharmacology.

  • Glick, B. R. (2014). "Bacteria with ACC deaminase can promote plant growth and help to feed the world." Microbiological Research. (Establishes microbial degradation pathways).

  • MedChemExpress. 1-Aminocyclopropanecarboxylic acid Solubility & Storage.

Sources

Overcoming derivatization issues in GC analysis of 1-aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Derivatization Issues in GC Analysis of 1-Aminocyclopropanecarboxylate (ACC) Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Technical Guide & Troubleshooting Center

Introduction: The Zwitterion Challenge

1-Aminocyclopropanecarboxylate (ACC) presents a unique analytical challenge in Gas Chromatography (GC). As a cyclic


-amino acid, it exists primarily as a zwitterion in neutral solution. It is non-volatile, highly polar, and thermally unstable in its underivatized form.

Direct injection of ACC leads to thermal degradation and adsorption on the inlet liner, resulting in poor sensitivity and non-reproducible data. To analyze ACC successfully, you must mask both the amino (


) and carboxylic acid (

) functionalities to create a volatile, thermally stable derivative.

This guide details two industry-standard workflows:

  • Ethyl Chloroformate (ECF) Derivatization: Best for aqueous samples and robustness.

  • Silylation (MSTFA/BSTFA): Best for high-sensitivity trace analysis in dried matrices.

Module 1: The Robust Method (Ethyl Chloroformate)

Why choose this? The ECF method is biphasic and tolerant of water. It allows you to derivatize ACC directly in the aqueous phase (e.g., plant extracts, plasma) without the tedious and error-prone drying steps required for silylation.

The Chemistry
  • Reagent: Ethyl Chloroformate (ECF) + Ethanol + Pyridine.[1][2]

  • Mechanism:

    • Carboxyl Group: Converted to an ethyl ester .[1]

    • Amino Group: Converted to an ethoxycarbonyl (carbamate) derivative.

  • Target Analyte: N-ethoxycarbonyl-ACC ethyl ester.

  • Molecular Weight Shift: ACC (

    
     Da) 
    
    
    
    Derivative (
    
    
    Da).
Standard Operating Procedure (SOP)
  • Sample Prep: Take

    
     of aqueous sample containing ACC.
    
  • Basification: Add

    
     of water:ethanol:pyridine (
    
    
    
    ) mixture.
    • Note: Pyridine acts as an acid scavenger and catalyst.

  • Reagent Addition: Add

    
     of Ethyl Chloroformate (ECF). Vortex vigorously for 30 seconds.
    
    • Critical: Gas evolution (

      
      ) will occur. Vent carefully.
      
  • Extraction: Add

    
     of Chloroform (containing 1% ECF). Vortex for 30 seconds.[3]
    
  • Separation: Centrifuge at 3,000 rpm for 3 minutes.

  • Injection: Inject

    
     of the bottom organic layer (Chloroform) into the GC.
    
Visual Workflow: ECF Derivatization

ECF_Workflow Start Aqueous Sample (ACC) Mix Add EtOH:Pyridine (Buffer) Adjust pH > 9 Start->Mix React Add Ethyl Chloroformate (ECF) Vortex 30s Mix->React Catalyst Addition Extract Add Chloroform (CHCl3) Biphasic Extraction React->Extract CO2 Evolution Spin Centrifuge Separate Layers Extract->Spin Inject Inject Organic Layer (Bottom) Target MW: 201 Da Spin->Inject Phase Separation

Caption: Figure 1. Biphasic ECF derivatization workflow allowing direct extraction from aqueous media.

Module 2: The High-Sensitivity Method (Silylation)

Why choose this? Silylation creates trimethylsilyl (TMS) derivatives that are extremely volatile and produce sharp peaks, ideal for trace analysis (picomolar range). However, this method is strictly intolerant of moisture .

The Chemistry
  • Reagent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS (catalyst).[3]

  • Mechanism: Replaces active protons on

    
     and 
    
    
    
    with
    
    
    groups.
  • Target Analyte: N,O-bis(trimethylsilyl)-ACC (Di-TMS ACC).

  • Molecular Weight Shift: ACC (

    
     Da) 
    
    
    
    Di-TMS Derivative (
    
    
    Da).
Standard Operating Procedure (SOP)
  • Drying (CRITICAL): Evaporate sample to complete dryness using a SpeedVac or Nitrogen stream.

    • Tip: Add

      
       of acetonitrile and re-evaporate to azeotrope off residual water.
      
  • Reagent Addition: Add

    
     of MSTFA + 1% TMCS.
    
  • Solvent: Add

    
     of anhydrous pyridine (optional, helps with solubility).
    
  • Incubation: Cap tightly and heat at 80°C for 30 minutes .

    • Why heat? The steric hindrance of the cyclopropane ring and the quaternary carbon requires thermal energy to drive the reaction to completion (Di-TMS form).

  • Injection: Inject

    
     directly into the GC.[4]
    

Troubleshooting Center & FAQs

Category 1: Reaction Failures & Missing Peaks

Q: I injected my silylated sample but see no ACC peak. What happened? A: The most likely culprit is moisture .

  • Diagnosis: Look for a large peak for hexamethyldisiloxane (HMDS) or trimethylsilanol. These are hydrolysis products of MSTFA.

  • Fix: Ensure your sample is bone dry. Use a fresh bottle of MSTFA. If the reagent has turned cloudy or smells strongly of acid, it is compromised.

Q: I see a small peak for ACC, but it tails badly. (Silylation) A: You likely have incomplete derivatization (Mono-TMS instead of Di-TMS).

  • Mechanism: The carboxyl group silylates easily, but the amino group on the quaternary carbon is slower.

  • Fix: Increase reaction temperature to 90°C or extend time to 60 minutes. Ensure you are using a catalyst (1% TMCS) in your MSTFA.[4]

Q: My ECF reaction yielded no peaks. (Chloroformate) A: Check your pH .

  • Mechanism: The amino group must be unprotonated (nucleophilic) to react with ECF. If the solution is too acidic (pH < 8), the amine stays protonated (

    
    ) and won't react.
    
  • Fix: Ensure enough pyridine or NaOH is added to reach pH 9–10.

Category 2: Chromatographic Issues

Q: I see "Ghost Peaks" eluting near ACC. A: This is common in ECF derivatization if the reagent is old.

  • Cause: ECF decomposes to ethanol and

    
    . Impurities in the chloroform can also co-elute.
    
  • Fix: Run a reagent blank. If the ghost peaks persist, use HPLC-grade chloroform and fresh ECF.

Q: Can the cyclopropane ring open during derivatization? A: Generally, no , under standard conditions.

  • Insight: The cyclopropane ring is strained but kinetically stable. However, extremely acidic conditions at high temperatures (

    
    ) could theoretically trigger ring opening.
    
  • Validation: Compare your spectra to a known ACC standard. Ring opening would result in a linear isomer (e.g., aminobutyric acid derivatives) with different fragmentation patterns.

Quantitative Data Summary
FeatureECF Method (Chloroformate)Silylation Method (MSTFA)
Moisture Tolerance High (Works in water)Zero (Must be anhydrous)
Reaction Time < 5 minutes30–60 minutes
Stability Stable for daysUnstable (Hydrolyzes in hours)
Sensitivity Good (ng/mL)Excellent (pg/mL)
Main Artifact Alcohol byproductsMono-TMS / Hydrolysis peaks

Decision Logic: Troubleshooting Your Workflow

Use this logic tree to diagnose specific failure modes in your ACC analysis.

Troubleshooting_Tree Problem Identify Problem NoPeak No ACC Peak Detected Problem->NoPeak Tailing Peak Tailing / Low Area Problem->Tailing ExtraPeaks Extra / Ghost Peaks Problem->ExtraPeaks CheckWater Method: Silylation? Check for Moisture NoPeak->CheckWater CheckpH Method: ECF? Check pH > 9 NoPeak->CheckpH Incomplete Incomplete Reaction Increase Temp/Time Tailing->Incomplete ActiveSites Dirty Liner/Column Replace Liner Tailing->ActiveSites Artifacts Reagent Impurities Run Blank ExtraPeaks->Artifacts RingOpen Ring Opening? Check Linear Isomers ExtraPeaks->RingOpen

Caption: Figure 2. Diagnostic logic tree for isolating failure modes in ACC derivatization.

References

  • Hušek, P. (1998). "Chloroformates in Gas Chromatography as General Purpose Derivatizing Agents." Journal of Chromatography B, 717(1-2), 57-91.

  • Qiu, Y., et al. (2007).[5] "Application of ethyl chloroformate derivatization for gas chromatography–mass spectrometry based metabonomic profiling." Analytica Chimica Acta, 583(2), 277-283.

  • Sobolevsky, T. G., et al. (2003). "Silylation of organic compounds for gas chromatographic analysis." Journal of Separation Science, 26, 1474.

  • NIST Mass Spectrometry Data Center. "1-Aminocyclopropanecarboxylic acid, TMS derivative."[6] NIST Chemistry WebBook.

Sources

Technical Support Center: LC-MS/MS Quantification of Endogenous ACC

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is designed for Drug Development Professionals and Senior Scientists focusing on the quantification of Endogenous Acetyl-CoA Carboxylase (ACC) —a critical target in metabolic disease pipelines (e.g., NASH, Obesity).

This guide assumes the "ACC" target refers to the Acetyl-CoA Carboxylase enzyme (protein) . (Note: If your inquiry refers to the plant hormone precursor 1-aminocyclopropanecarboxylic acid, please refer to the "Small Molecule Note" in the appendix).

Topic: Reducing Background Noise & Matrix Interference in Targeted Proteomics Status: Active | Version: 2.4 | Context: Metabolic Disease Drug Discovery

Core Technical Directive

The Challenge: Acetyl-CoA Carboxylase (ACC) is a high-molecular-weight protein (~265 kDa) predominantly located in lipogenic tissues (liver, adipose). The primary source of "background noise" in ACC quantification is not random electronic noise, but rather chemical noise from lipid-rich matrices and isobaric peptide interference from high-abundance cytosolic proteins.

The Solution Strategy: Successful detection requires a shift from "generic protein quantification" to a Lipid-Depleted Surrogate Peptide Methodology . Your workflow must aggressively remove phospholipids (which cause ion suppression) and select surrogate peptides that are chemically distinct from the background proteome.

Troubleshooting Guide & FAQs

Module A: High Baseline & Chemical Noise

Q: I see a persistently high background baseline in my MRM chromatograms, even in blank injections. Is this carryover?

Diagnosis: If the noise exists in blanks, it is likely mobile phase contamination or column bleed , not carryover. In ACC workflows, this is often caused by the accumulation of hydrophobic lipids from liver homogenates on the column head.

Protocol Fix:

  • The "Sawtooth" Wash: Standard isocratic washes fail to remove sticky phospholipids. Implement a "sawtooth" gradient wash between sample batches:

    • Cycle: 95% B for 2 min

      
       10% B for 1 min (Repeat 3x).
      
    • Solvent: Use Isopropanol:Acetonitrile:Acetone (1:1:1) as the strong wash solvent, not just Acetonitrile.

  • Column Guard Replacement: ACC samples (liver extracts) destroy guard columns rapidly. Replace the guard cartridge every 50–100 injections.

  • Divert Valve Timing: Ensure the first 1.5 minutes of the gradient (containing salts and unretained polar contaminants) are diverted to waste, not the MS source.

Module B: Matrix Interference & Ion Suppression

Q: My ACC surrogate peptide signal is unstable, and the S/N ratio is poor despite high protein input. Why?

Diagnosis: You are likely experiencing Phospholipid-Induced Ion Suppression . ACC is found in lipid-rich tissues. Standard Protein Precipitation (PPT) leaves ~80% of phospholipids in the sample, which co-elute with peptides and suppress ionization.

Protocol Fix (The "Clean" Extraction): Do not rely on simple PPT. Switch to Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE) .

  • Recommended: Mixed-mode Anion Exchange (MAX) SPE cartridges.

  • Mechanism: Tryptic peptides bind to the anion exchange resin at high pH, while neutral lipids and phospholipids flow through or are washed away with organic solvents.

  • Validation: Monitor the phospholipid transition (m/z 184

    
     184) to verify lipid removal.
    
Module C: Peptide Selection & Specificity

Q: I detect "ACC" in my negative controls or the quantification is non-linear. Are my transitions specific?

Diagnosis: You may be targeting a peptide sequence that is isobaric with a high-abundance host protein, or you are targeting a region of ACC subject to Post-Translational Modification (PTM) .

Critical Insight: ACC is heavily regulated by phosphorylation (specifically at Ser79 ).

  • Risk: If your surrogate peptide contains Ser79, your "Total ACC" signal will fluctuate based on the phosphorylation state of the sample, not the total protein amount.

  • Solution: Select "invariant" peptides located in the structural domains (Biotin Carboxylase domain) that are devoid of known PTMs.

Recommended ACC Surrogate Peptides (Human ACC1/2):

  • Peptide A:TVLITSGEGCGQFSQEESDEGAMR (Check for missed cleavages).

  • Peptide B:GGVAVWCVQNTSQPSDETR (High specificity).

  • Action: BLAST these sequences against the specific species background (e.g., Rat/Mouse Liver proteome) to ensure uniqueness.

Experimental Workflow: Low-Noise ACC Quantitation

The following diagram outlines the optimized workflow to minimize noise at every stage, from lysis to detection.

ACC_Workflow cluster_noise Noise Reduction Checkpoints Sample Tissue Sample (Liver/Adipose) Lysis Lysis & Denaturation (Avoid SDS; Use Urea/GuHCl) Sample->Lysis Homogenization LipidRemoval CRITICAL STEP: Lipid Removal (Chloroform/MeOH or SLE) Lysis->LipidRemoval Delipidation Digestion Tryptic Digestion (Overnight, 37°C) LipidRemoval->Digestion Protein Pellet PeptideCleanup Peptide Cleanup (SPE) (Mixed-Mode MAX) Digestion->PeptideCleanup Dirty Peptide Mix LC_Separation UPLC Separation (C18, 1.7µm, 120Å) PeptideCleanup->LC_Separation Clean Peptides MS_Detection MS/MS Detection (Divert Valve Active) LC_Separation->MS_Detection Gradient Elution

Caption: Optimized LC-MS workflow prioritizing lipid depletion and SPE cleanup to minimize ion suppression in ACC analysis.

Data Summary: Troubleshooting Matrix

SymptomProbable CauseCorrective ActionVerification Metric
High Baseline (Chemical) Mobile phase contamination or Column Bleed.Use "Sawtooth" wash; Replace Guard Column; Use LC-MS grade solvents.Baseline intensity < 1e3 cps.
Signal Suppression Co-eluting Phospholipids (Matrix Effect).Switch from PPT to MAX-SPE or SLE cleanup.Monitor m/z 184 transition (Phosphocholine).
High Variation (CV > 15%) Inconsistent Digestion or PTM interference.Use Stable Isotope Labeled (SIL) internal standard peptides; Avoid Ser79 peptides.IS response stability within ±5%.
Ghost Peaks Carryover from high-concentration samples.Implement needle wash with 50% MeOH/50% ACN + 0.1% FA.Blank injection after highest std is clean.

Advanced Protocol: Surrogate Peptide Selection

For absolute quantification of Total ACC.

  • In-Silico Selection:

    • Use SkyLine or similar software to predict tryptic peptides.

    • Filter criteria: Length 7–25 AA, No Methionine (oxidation risk), No Cysteine (alkylation variability), No missed cleavages.

  • Blast Search: Ensure uniqueness against the specific matrix (e.g., Rattus norvegicus or Homo sapiens).

  • Experimental Validation:

    • Infuse synthetic peptides to optimize Collision Energy (CE) and Declustering Potential (DP).

    • Select the top 3 transitions (y-ions) with the highest intensity.

    • Dwell Time: Set dwell time to >20ms per transition to average out electronic noise.

References & Authoritative Sources

  • Surrogate Peptide Methodology:

    • Title: Considerations for developing and validating an LC–MS biomarker assay using the surrogate peptide approach.

    • Source: Bioanalysis Zone.

    • URL:[Link]

  • Lipid Interference in LC-MS:

    • Title: LCMS Troubleshooting: 14 Best Practices for Laboratories (Matrix Effects & Contamination).

    • Source: ZefSci.

    • URL:[Link]

  • ACC & CoA Analysis Context:

    • Title: A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs.[1][2]

    • Source: PubMed Central (PMC).

    • URL:[Link]

  • Background Noise Reduction:

    • Title: Separating the Wheat from the Chaff: Unbiased Filtering of Background Tandem Mass Spectra.

    • Source: PubMed Central (PMC).

    • URL:[Link]

Supplementary Note: Small Molecule ACC

If your research pertains to the plant ethylene precursor 1-aminocyclopropanecarboxylic acid (ACC) rather than the mammalian enzyme: This small polar molecule elutes in the void volume of C18 columns, causing massive noise issues.

  • Solution: Derivatization (e.g., AccQ-Tag) is mandatory to increase hydrophobicity and retention, moving the peak away from the salt/suppression front. Do not attempt underivatized analysis on standard C18.

Sources

Optimization of incubation time for bacterial growth on ACC media

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the Optimization of Incubation Time for Bacterial Growth on ACC Media . This content is structured for researchers and drug development professionals, focusing on the isolation and characterization of bacteria producing 1-aminocyclopropane-1-carboxylate (ACC) deaminase .

Core Principle & Application

ACC Media refers to Dworkin and Foster (DF) minimal salts medium supplemented with 1-aminocyclopropane-1-carboxylate (ACC) as the sole nitrogen source.[1][2]

  • Mechanism: Bacteria capable of growing on this medium express the enzyme ACC deaminase (EC 3.5.99.7). This enzyme cleaves ACC into ammonia (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) and 
    
    
    
    -ketobutyrate.[3] The bacterium utilizes the ammonia for growth.
  • Relevance: This pathway is critical in agricultural biotechnology (plant stress reduction) and is emerging in drug development for modulating microbiome-host signaling pathways.

  • The Optimization Challenge: ACC is a stress metabolite and a poor nitrogen source compared to ammonium sulfate. "Growth" is often slow and sparse. Optimization of incubation time is a trade-off between biomass accumulation and enzyme specific activity .

Experimental Workflow & Pathway

The following diagram illustrates the biochemical pathway and the critical decision points in the incubation workflow.

ACC_Pathway_Workflow cluster_optimization Optimization Logic ACC Substrate: ACC (Heat Labile) Enzyme Enzyme: ACC Deaminase ACC->Enzyme Transported into cell Bacteria Bacterial Cell (Inoculum) Bacteria->Enzyme Expression (Inducible) Products Products: Ammonia (N Source) + alpha-Ketobutyrate Enzyme->Products Cleavage Growth Biomass Increase (OD600) Products->Growth Nitrogen Assimilation Short < 24 Hours: Lag Phase Low Biomass Optimal 24 - 72 Hours: Log Phase Max Specific Activity Short->Optimal Long > 72 Hours: Stationary Phase Enzyme Degradation Optimal->Long

Figure 1: Biochemical pathway of ACC degradation and the logical phases of incubation time optimization.

Optimization Protocol: Defining Your Window

Do not rely on a fixed "48-hour" rule. Growth rates on ACC vary drastically between genera (e.g., Pseudomonas spp. vs. Rhizobium spp.).[4] Follow this self-validating protocol to define the optimal time for your specific strain.

Step 1: Media Preparation (Critical Control Point)
  • DF Salts: Autoclave the minimal salts base.

  • ACC Supplement: NEVER autoclave ACC. Prepare a 0.5 M stock solution, filter-sterilize (0.22 µm), and add to the cooled (<50°C) DF salts to a final concentration of 3.0 mM .

    • Why? Heat degrades ACC, releasing trace ammonia which causes false-positive growth.

Step 2: The "Nitrogen Starvation" Pre-Culture

Before inoculating ACC media, you must deplete intracellular nitrogen reserves.

  • Grow cells in rich media (TSB/LB) overnight.

  • Harvest by centrifugation.[5]

  • Wash 2x with sterile DF salts (no nitrogen).

  • Resuspend in DF salts.

    • Validation: If you skip this, carryover nitrogen will allow growth in the first 24 hours regardless of ACC deaminase activity.

Step 3: Kinetic Optimization Setup

Inoculate three parallel sets of flasks:

  • Set A (Test): DF + 3 mM ACC.

  • Set B (Positive Control): DF + 0.2%

    
    .[3]
    
  • Set C (Negative Control): DF (No Nitrogen).

Incubate at optimum temperature (usually 28°C or 37°C). Harvest aliquots at 24h, 48h, 72h, and 96h .

Data Analysis & Interpretation

Use the table below to interpret your time-course data. You are looking for the point where Specific Activity peaks, which often precedes maximum biomass.

Incubation TimeOD600 (Biomass)ACC Deaminase ActivityInterpretationAction
0 - 12 Hours < 0.1Not DetectableLag phase or acclimatization.Continue incubation.
24 Hours 0.2 - 0.4Low - ModerateEarly Log phase. Enzyme induction begins.Too early for harvest.
48 Hours 0.5 - 0.8 High (Peak) Mid-Log phase. Active nitrogen scavenging. OPTIMAL HARVEST POINT
72 Hours 0.8 - 1.0Moderate - HighLate Log/Stationary. Biomass high, but specific activity may drop.Acceptable for slow growers.
> 96 Hours > 1.0LowDeath phase. Proteolytic turnover of enzymes.Over-incubated.

Note: "High" activity is generally defined as >20 nmol


-ketobutyrate/mg protein/h.
Troubleshooting & FAQs

Q1: I see growth in my Negative Control (No Nitrogen) after 48 hours. Is my assay invalid?

  • Diagnosis: Yes. This indicates Nitrogen Contamination .

  • Root Cause:

    • Agar impurities: Bacteriological agar contains trace nitrogen. Use Noble Agar or highly purified agarose for solid plates.

    • Inoculum Carryover: You did not wash the cells thoroughly.

    • Atmospheric Ammonia: Incubating plates near ammonium-rich cultures can lead to cross-feeding.

  • Fix: Re-wash inoculum 3x in sterile saline. Switch to Noble Agar.

Q2: My OD600 is very low (0.2) even after 72 hours, but the positive control is robust. Is the strain negative?

  • Diagnosis: Not necessarily.

  • Explanation: ACC is a "stress" nitrogen source. Many wild-type PGPR (Plant Growth Promoting Rhizobacteria) grow as a thin film or micro-colonies on ACC media rather than turbid suspensions.

  • Validation: Do not rely solely on OD. Perform the chemical assay (ninhydrin or 2,4-DNPH method) on the cell pellet. If enzyme activity is present, the strain is positive despite low biomass.

Q3: Why do I get inconsistent enzyme activity readings at the same incubation time?

  • Diagnosis: Inconsistent Induction .

  • Root Cause: The expression of acdS (the gene encoding ACC deaminase) is often regulated by low nitrogen availability and sometimes by the presence of ACC itself.

  • Fix: Standardize the starting inoculum density (e.g., adjust all starters to OD600 = 0.05). Variations in starting density shift the growth curve, meaning "48 hours" represents a different physiological state in different batches.

Q4: The media turns cloudy/precipitates during incubation.

  • Diagnosis: Salt precipitation.

  • Root Cause: Interaction between Magnesium/Calcium salts and Phosphates during autoclaving or prolonged incubation.

  • Fix: Sterilize the Magnesium Sulfate solution separately and add it aseptically to the phosphate buffer base after cooling. This distinguishes salt haze from bacterial growth.

References
  • Penrose, D. M., & Glick, B. R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria.[2] Physiologia Plantarum, 118(1), 10–15.[4]

  • Dworkin, M., & Foster, J. W. (1958). Experiments with some fleshy fungi. Journal of Bacteriology, 75(5), 592–603. (Original description of DF salts).

  • Glick, B. R. (2014). Bacteria with ACC deaminase can promote plant growth and help to feed the world. Microbiological Research, 169(1), 30–39.

  • Honma, M., & Shimomura, T. (1978). Metabolism of 1-aminocyclopropane-1-carboxylic acid. Agricultural and Biological Chemistry, 42(10), 1825–1831.

Sources

Technical Support Center: Troubleshooting ACC Synthase (ACS) Activity Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Labile" Enzyme Challenge

1-Aminocyclopropane-1-carboxylic acid synthase (ACS; EC 4.4.1.[1][2]14) is the rate-limiting enzyme in plant ethylene biosynthesis.[1] Measuring its activity in vitro is notoriously difficult due to three converging factors:

  • Enzyme Instability: ACS has a rapid turnover rate and is prone to suicide inactivation by its own substrate (SAM).

  • Cofactor Dependence: It requires Pyridoxal-5'-phosphate (PLP) for activity, which is easily lost during dialysis or extraction.

  • Indirect Quantitation: The standard assay (Lizada & Yang) relies on a chemical conversion of the product (ACC) to ethylene, a step highly susceptible to interference from amines and phenols in crude extracts.

This guide moves beyond basic protocols to address the causality of inconsistent data, providing a self-validating workflow to stabilize, assay, and quantify ACS activity reliably.

Module 1: Sample Preparation & Extraction

The majority of "low activity" results are actually "lost activity" during extraction.

The Critical Role of PLP and Protease Inhibitors

ACS is a cytosolic, PLP-dependent enzyme. In crude extracts, PLP dissociates easily from the active site (specifically a conserved Lysine residue), rendering the enzyme inactive (apo-enzyme). Furthermore, ACS is a target for rapid ubiquitin-mediated proteolysis.

Troubleshooting Protocol:

  • Never extract in simple phosphate buffer alone.

  • Always supplement buffers with PLP and DTT.

Optimized Extraction Buffer Formulation
ComponentConcentrationFunction & Mechanism
Buffer (K-Phosphate, EPPS, or HEPES) 100 mM (pH 8.0–8.5)ACS has an alkaline optimum. High ionic strength helps solubilization.
Pyridoxal-5'-phosphate (PLP) 5–10 µM CRITICAL. Maintains the holo-enzyme form. Without this, activity drops >80%.
Dithiothreitol (DTT) 4–10 mMPrevents oxidation of sulfhydryl groups essential for catalysis.
EDTA 5–10 mMChelates divalent cations that may promote oxidation or protease activity.
Glycerol 10–20% (v/v)Stabilizes the protein structure during freezing/thawing.
Protease Inhibitors 1 mM PMSF (or cocktail)Prevents rapid degradation of ACS in the crude lysate.

Tech Tip: PLP is light-sensitive. Wrap all buffer bottles and reaction tubes in aluminum foil.

Module 2: The Enzymatic Reaction (In Vitro)

Distinguishing "Background" from "True Activity"

The assay measures the conversion of S-adenosyl-L-methionine (SAM) to ACC.[3] The inconsistency here often stems from substrate limitation or product inhibition .

Reaction Workflow Diagram

ACS_Assay_Workflow Extract Crude Extract (Contains ACS) Substrate Add Substrate (SAM + PLP) Extract->Substrate Initiate Incubation Incubation (30°C, 15-30 min) Substrate->Incubation Stop Stop Reaction (HgCl2 / Acid) Incubation->Stop Accumulate ACC Conversion Chemical Conversion (NaOCl + NaOH) Stop->Conversion Lizada-Yang Detection GC Analysis (Ethylene) Conversion->Detection

Figure 1: The ACS assay workflow. Note that the "Stop" step effectively separates the enzymatic reaction from the chemical detection step.

Key Troubleshooting Steps:
  • Substrate Saturation: Use SAM at 50–100 µM . The

    
     of ACS for SAM is typically 10–20 µM. Using lower concentrations makes the assay sensitive to minor pipetting errors.
    
  • Short Incubation: Do not incubate longer than 30–60 minutes . ACS undergoes mechanism-based inactivation (suicide inhibition) by SAM. Long incubations lead to non-linear kinetics.

  • The "Blank" Correction:

    • Incorrect: Using a "zero time" blank (adding stop solution immediately).

    • Correct: Use a Heat-Killed Enzyme Blank . Boil an aliquot of the extract for 5 minutes, then run the assay. This accounts for non-enzymatic ethylene production from the crude matrix.

Module 3: Detection (The Lizada & Yang Method)

The Source of "Inconsistent" Quantification

Most labs do not have direct LC-MS capacity for ACC and rely on the Lizada and Yang method (oxidative decarboxylation of ACC to ethylene). This is the most common point of failure.

The Problem: The efficiency of converting ACC to ethylene is rarely 100%. It fluctuates (typically 60–80%) depending on the amount of amines, phenols, and ethanol in your specific plant extract.

The Solution: You must determine the conversion efficiency for every sample using an Internal Standard.[4]

The Internal Standard Protocol (Spiking)

For every biological replicate, you need two reaction tubes:

  • Tube A (Assay): Extract + SAM

    
     Incubate 
    
    
    
    Stop
    
    
    Add NaOCl
    
    
    Measure Ethylene (
    
    
    ).
  • Tube B (Spike): Extract + SAM + Known ACC Spike (e.g., 1 nmol)

    
     Incubate 
    
    
    
    Stop
    
    
    Add NaOCl
    
    
    Measure Ethylene (
    
    
    ).

Calculation Logic: The efficiency (


) of the chemical conversion in that specific matrix is:


The True ACS Activity is then:



Critical Warning: The Lizada-Yang reagent (NaOCl + NaOH) degrades rapidly. Prepare fresh mixture immediately before use and keep on ice. The addition of


 is required to prevent interference from other compounds, though it is toxic; handle with extreme care.

FAQ: Rapid Troubleshooting

Q: My GC shows ethylene peaks in my blank samples. Why? A: This is likely non-enzymatic oxidation.

  • Check your SAM: SAM is unstable at neutral/alkaline pH and can spontaneously degrade to MTA and ACC-like compounds. Store SAM stock at pH 3–4 (in dilute H2SO4) at -20°C.

  • Glassware: Acid-wash your reaction vials. Traces of copper or iron can catalyze ethylene formation from methionine traces.

Q: I see high variability between technical replicates. A: This is usually a mixing issue during the chemical conversion step. The NaOCl reaction is fast.

  • Fix: Cap the vial immediately after adding NaOCl and vortex vigorously for 5 seconds. Delay in capping loses the initial burst of ethylene.

Q: Can I use a kit instead of making my own reagents? A: Commercial "ACS Activity" kits are rare and often just measure total ACC content, not enzyme activity. If you use a kit, verify if it includes an exogenous SAM substrate step. If it only detects ACC, you are measuring the pool size, not the flux (synthase activity).

References

  • Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: Identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene.[3] Proceedings of the National Academy of Sciences, 76(1), 170–174. Link

  • Boller, T., Herner, R. C., & Kende, H. (1979). Assay for and enzymatic formation of an ethylene precursor, 1-aminocyclopropane-1-carboxylic acid. Planta, 145(3), 293–303. Link

  • Lizada, M. C. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry, 100(1), 140–145.[5][6] Link

  • Bradford, M. M. (1976). A rapid and sensitive method for the quantitation of microgram quantities of protein utilizing the principle of protein-dye binding. Analytical Biochemistry, 72(1-2), 248–254. Link

  • Bulens, I., et al. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods, 7, 17. Link

Sources

Validation & Comparative

Comparative Guide: 1-Aminocyclopropanecarboxylate (ACC) Quantification in Wild-Type vs. Mutant Plants

[1]

Executive Summary

1-Aminocyclopropanecarboxylate (ACC) is the direct, rate-limiting precursor to ethylene, a gaseous hormone governing senescence, fruit ripening, and stress responses.[1][2][3] For researchers in plant physiology and agro-chemical development, accurate quantification of ACC is non-negotiable when phenotyping mutants or screening for biosynthetic inhibitors.

This guide moves beyond basic textbook definitions to provide a rigorous technical comparison of ACC levels in Wild-Type (WT) versus Mutant lines (specifically Arabidopsiseto and acs variants). It establishes LC-MS/MS as the superior analytical standard over traditional HPLC or GC-MS methods and provides a validated, self-correcting protocol for extraction and quantification.

Part 1: Mechanistic Grounding & The Yang Cycle

To interpret ACC data, one must understand its flux. ACC is not a static endpoint; it is a transient intermediate in the Yang Cycle .

  • Synthesis: S-Adenosylmethionine (SAM)

    
     ACC (via ACS  enzymes).[1][4][5]
    
  • Oxidation: ACC

    
     Ethylene (via ACO  enzymes).[5][6]
    
  • Conjugation: ACC

    
     Malonyl-ACC (MACC) or Glutamyl-ACC (GACC).[1] Note: Conjugation irreversibly sequesters ACC, often confusing total vs. free ACC measurements.
    
Pathway Visualization (Graphviz)

The following diagram illustrates the ethylene biosynthetic pathway, highlighting the regulatory checkpoints where mutants like eto1 (ethylene overproducer) and acs (deficient) intervene.

YangCycleMethionineMethionineSAMS-Adenosylmethionine(SAM)Methionine->SAMSAM SynthetaseACCACC(1-Aminocyclopropane-1-carboxylate)SAM->ACCACSMTAMTA(Methylthioadenosine)SAM->MTAByproductEthyleneEthylene(C2H4)ACC->EthyleneACOMACCMalonyl-ACC(Conjugate)ACC->MACCConjugationMTA->MethionineYang CycleRecyclingACSACS Synthase(Rate Limiting)ACOACO OxidaseETO1ETO1 Protein(Degrades ACS)ETO1->ACSInhibits/Degrades(Ubiquitin Pathway)

Figure 1: The Yang Cycle. The ETO1 protein negatively regulates ACS stability. Loss of ETO1 leads to ACS accumulation and subsequent ACC overproduction.

Part 2: Methodological Comparison

Selecting the right platform is critical. While HPLC is accessible, it lacks the selectivity for trace ACC analysis in complex plant matrices.

FeatureLC-MS/MS (Gold Standard) GC-MS HPLC (Fluorescence)
Principle Separation by liquid chromatography followed by mass filtration (MRM).Gas-phase separation; requires derivatization to make ACC volatile.Chemical conversion of ACC to a fluorescent derivative.
Sensitivity High (Femtomole range).Moderate to High.Moderate.
Selectivity Excellent. Distinguishes ACC from structural isomers.Good, but matrix interference is common.Low. Prone to false positives from other amines.
Sample Prep Minimal (Direct injection or simple LLME).Laborious. Requires derivatization (e.g., MSTFA).Laborious. Requires derivatization.
Throughput High (5-10 min/sample).Low (30+ min/sample).Medium.
Verdict Recommended for mutant screening.Acceptable if LC-MS is unavailable.Not recommended for quantitative phenotyping.

Part 3: Comparative Data (WT vs. Mutant)

The following data synthesizes findings from key studies on Arabidopsis thaliana seedlings. It demonstrates the massive dynamic range required for your assay.

Case Study: Arabidopsis Etiolated Seedlings
  • Wild Type (Col-0): Basal ACC levels.

  • Mutant eto1 (Ethylene Overproducer): Loss of function in ETO1 leads to stabilization of ACS5 enzymes, causing massive ACC accumulation [1].

  • Mutant acs-oct (Ethylene Deficient): Octuple mutant lacking functional ACS genes.

Table 1: Representative ACC Levels in 3-Day-Old Etiolated Seedlings

GenotypePhenotypeACC Content (nmol/g FW)Fold Change vs WTMechanism
Col-0 (WT) Normal0.5 - 2.0 1.0xBalanced synthesis/turnover.
eto1-1 Triple Response (Short, thick hypocotyl)20.0 - 50.0 10x - 25x ACS enzyme stability increased; runaway synthesis [1][2].
acs octuple Insensitive (Long hypocotyl)< 0.05 (LOD) ~0xBiosynthesis block.

> Insight: The eto1 mutant does not have more ACS mRNA; it has more ACS protein activity because the degradation machinery is broken. Your assay must be sensitive enough to detect basal WT levels but linear enough to quantify the 50-fold spike in eto1 without saturation.

Part 4: Validated Protocol (LC-MS/MS)

Based on the optimized method using Liquid-Liquid Micro-Extraction (LLME) [3].

A. Reagents & Standards[7]
  • Extraction Solvent: Ethyl Acetate (Green solvent, high efficiency).[3][7]

  • Acidifier: 5% Formic Acid in water.

  • Internal Standard (Critical):

    
    H
    
    
    -ACC (Deuterated ACC). Never quantify without this; plant matrices cause significant ion suppression.
B. Step-by-Step Workflow
  • Harvest & Flash Freeze:

    • Harvest 50-100 mg plant tissue.

    • Immediate flash freezing in liquid nitrogen is mandatory to stop ACS activity. Delay results in wound-induced ACC spikes.

  • Extraction (The "Stop-Flow" Step):

    • Grind tissue to fine powder.

    • Add 1 mL 5% Formic Acid . The low pH instantly denatures ACS/ACO enzymes.

    • Spike with 10 ng

      
      H
      
      
      -ACC internal standard. Vortex 30s.
  • Purification (LLME):

    • Add 1 mL Ethyl Acetate . Vortex vigorously for 1 min.

    • Centrifuge at 12,000 x g for 5 min.

    • Note: ACC is zwitterionic and hydrophilic; it remains in the aqueous (lower) phase. Pigments and lipids move to the organic (upper) phase.

    • Collect the lower aqueous phase .

  • LC-MS/MS Analysis:

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide). C18 columns fail to retain polar ACC.

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Transitions (MRM):

      • ACC:

        
         (Quantifier), 
        
        
        (Qualifier).
      • 
        H
        
        
        -ACC:
        
        
        .
C. Self-Validation Checklist

References

  • Woeste, K. E., Ye, C., & Kieber, J. J. (1999). Two Arabidopsis Mutants That Overproduce Ethylene Are Affected in the Posttranscriptional Regulation of 1-Aminocyclopropane-1-Carboxylic Acid Synthase. Plant Physiology. [Link][4][5][8][9]

  • Chae, H. S., et al. (2003). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Plant Physiology. [Link]

  • Liu, T., et al. (2025). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. BMC Plant Biology. [Link][7]

  • Ito, Y., et al. (2021). Semi-dominant effects of a novel ripening inhibitor (rin) locus allele on tomato fruit ripening.[10] PLOS ONE. [Link]

Correlation between 1-aminocyclopropanecarboxylate concentration and ethylene evolution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The correlation between 1-aminocyclopropanecarboxylate (ACC) concentration and ethylene evolution is not a simple linear equation; it is a dynamic biological threshold governed by enzyme kinetics (ACC oxidase), oxygen availability, and conjugation. For researchers in plant physiology and post-harvest technology, relying solely on ethylene gas measurements often masks the "potential" ethylene stored as ACC.

This guide compares the efficacy of Direct Ethylene Monitoring against ACC Quantification Assays , establishing the experimental conditions under which ACC concentration serves as a reliable predictor of ethylene evolution.

Part 1: The Mechanistic Foundation (Yang Cycle)

To understand the correlation, one must first isolate the variables. Ethylene biosynthesis follows the Yang Cycle, where ACC is the immediate precursor.

Critical Insight: Historically, ACC Synthase (ACS) was considered the rate-limiting step.[1][2][3] However, recent data confirms that ACC Oxidase (ACO) becomes rate-limiting under high-ACC conditions (e.g., fruit ripening, stress) or low-oxygen environments. This shift alters the ACC-to-Ethylene correlation from linear to asymptotic (saturation).

Figure 1: The Ethylene Biosynthesis Pathway & Regulation

This diagram illustrates the conversion flow and the critical "leak" points (MACC conjugation) that decouple ACC concentration from ethylene evolution.

YangCycle Met Methionine SAM S-Adenosyl-methionine (SAM) Met->SAM ACC ACC (The Precursor) SAM->ACC ACS Ethylene Ethylene (C2H4) ACC->Ethylene ACO (Oxidation) MACC MACC (Conjugated/Inactive) ACC->MACC Conjugation (Storage Sink) ACS ACS Enzyme Ethylene->ACS Autocatalysis (+) ACO ACO Enzyme (+ O2 / CO2) NAT ACC N-malonyltransferase

Caption: The conversion of ACC to Ethylene is gated by ACO activity and Oxygen. Excess ACC is often shunted to MACC (malonyl-ACC), creating a "hidden" pool that does not correlate immediately with gas evolution.

Part 2: Comparative Analysis of Quantification Methods

When establishing a correlation, the method of detection defines the sensitivity. Below is a comparison of the three standard approaches used to link ACC content to Ethylene production.

Table 1: Methodology Performance Matrix
FeatureMethod A: Indirect (Linder/Bulens) Method B: Direct Analytical (UHPLC-MS/MS) Method C: Gas Chromatography (Headspace)
Target Analyte ACC (Converted chemically to Ethylene)ACC (Native molecule)Ethylene Gas (Final Product)
Mechanism Chemical oxidation of ACC using NaOCl or HgCl2.Mass Spectrometry detection of ACC ion signature.Separation of volatile gases via FID/PID.
Sensitivity Moderate (Requires >10 pmol).High (LOD ~2.5 pg).High (ppb range), but transient.
Throughput Low (Labor-intensive extraction).High (Automated injection).Medium (Incubation time required).[4][5]
Correlation Risk False Positives: Other amines may oxidize.Low: Highly specific to ACC structure.Lag Time: Measures result, not potential.
Best Use Case General physiology labs with GC access.Pharmacokinetics & precise metabolic profiling.Real-time respiration/ripening monitoring.

Expert Verdict: For precise correlation studies, Method B (UHPLC-MS/MS) is superior because it distinguishes between free ACC and conjugated MACC without the artifacts introduced by chemical oxidation.

Part 3: Experimental Protocol (Self-Validating System)

To accurately determine the correlation coefficient between ACC and Ethylene in your specific biological system, follow this protocol. This workflow controls for the "ACO Saturation" variable.

Protocol: The "Split-Stream" Correlation Assay

Objective: Quantify Free ACC, Total ACC (pool), and Actual Ethylene Evolution simultaneously to calculate conversion efficiency.

Reagents:

  • Extraction Buffer: 5% Sulfosalicylic Acid (SSA).[5]

  • Internal Standard: [²H₄]ACC (Deuterated ACC) - Critical for validation.

  • Hydrolysis Reagent: 6 M HCl (for MACC determination).

Workflow Diagram:

Workflow cluster_analysis Split-Stream Analysis Sample Plant Tissue (Frozen/Ground) Extract Extraction (5% SSA + [²H₄]ACC) Sample->Extract Stream1 Stream A: Direct LC-MS/MS Extract->Stream1 Stream2 Stream B: Acid Hydrolysis (3h @ 99°C) Extract->Stream2 Result1 Free ACC Concentration Stream1->Result1 Result2 Total ACC (Free + MACC) Stream2->Result2 LiveSample Live Tissue (Sealed Vial) GC Headspace GC (1-2h Incubation) LiveSample->GC EthData Ethylene Evolution Rate GC->EthData

Caption: A split-stream workflow allows the researcher to differentiate between the active precursor (Free ACC), the stored precursor (MACC), and the actual output (Ethylene).

Step-by-Step Methodology:

  • In Vivo Ethylene Measurement (The Baseline):

    • Place 1g of tissue in a 20mL airtight vial.

    • Incubate for 1 hour at 22°C.

    • Inject 1mL headspace gas into a GC equipped with an Alumina column and FID detector.

    • Validation: Ensure peaks are integrated against a certified ethylene standard (e.g., 1 ppm).

  • ACC Extraction (The Potential):

    • Immediately flash-freeze the tissue in liquid nitrogen.

    • Homogenize 100mg tissue with 400µL 5% SSA.

    • Spike with 10µL of 10µM [²H₄]ACC (Internal Standard).

    • Centrifuge at 15,000 x g for 10 min.

  • Quantification (The Correlation):

    • Inject supernatant into UHPLC-MS/MS (e.g., C18 column).

    • Monitor transition m/z 102.1 → 56.1 (Native ACC) and m/z 106.1 → 60.1 (Internal Standard).

Part 4: Data Interpretation & Correlation Dynamics

The correlation between ACC and Ethylene is Non-Linear . You must analyze your data against the Michaelis-Menten kinetics of the ACO enzyme.

1. The Linear Phase (Sub-Saturation)
  • Condition: Low stress, early development.

  • Observation: [ACC] < 10 µM.

  • Correlation:

    
    .[6][7]
    
  • Mechanism: ACO enzyme is abundant relative to substrate. Every molecule of ACC synthesized is rapidly converted to ethylene.

2. The Saturation Phase (The "ACO Gate")
  • Condition: Climacteric ripening, wounding, or high exogenous ACC application.

  • Observation: [ACC] > 50 µM.

  • Correlation: Decoupled. Ethylene evolution plateaus while ACC continues to rise.

  • Kinetic Data:

    • ACO Km (Affinity): ~30–70 µM (depending on isoform).

    • Implication: Once internal ACC exceeds ~60 µM, the conversion rate (

      
      ) is capped.
      
3. The Oxygen "Switch"
  • Condition: Hypoxia (Flooding) or bulky tissue (dense fruit flesh).

  • Observation: High ACC, Near-zero Ethylene.

  • Causality: ACO requires molecular oxygen as a co-substrate.[1]

  • Diagnostic Check: If you measure high ACC but low ethylene, check for tissue hypoxia.

References
  • Yang, S. F., & Hoffman, N. E. (1984). Ethylene biosynthesis and its regulation in higher plants. Annual Review of Plant Physiology.

  • Bulens, I., et al. (2011). Protocol: An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods.

  • Van de Poel, B., et al. (2012).[3] ACC-oxidase is the rate-limiting step in ethylene biosynthesis during postharvest storage of tomato.[3] Acta Horticulturae.

  • Houben, M., & Van de Poel, B. (2019).[2] 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene.[1][2] Frontiers in Plant Science.

  • Tong, J., et al. (2025).[6] Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. BMC Plant Biology.

Sources

Comparing ACC deaminase activity across different PGPR strains

[1]

Executive Summary

This guide provides a technical comparison of 1-aminocyclopropane-1-carboxylate (ACC) deaminase activity across prominent Plant Growth-Promoting Rhizobacteria (PGPR) strains. ACC deaminase (EC 3.5.99.[1]7) is a pivotal enzyme that lowers plant ethylene levels under abiotic stress by cleaving the ethylene precursor ACC.

While Pseudomonas strains have historically served as the model for high enzymatic activity, recent data suggests that Bacillus and Variovorax strains offer competitive advantages in stability and formulation potential. This guide details the "Sink Model" mechanism, provides a self-validating protocol for quantifying activity (based on Penrose & Glick), and presents comparative data to aid in strain selection for agricultural biologicals.

Mechanistic Foundation: The Ethylene Sink Model

To accurately compare strains, one must understand the physiological target. Stress (drought, salinity, heavy metals) triggers the plant to synthesize ACC. A portion of this ACC is exuded from the roots.[2] PGPR strains possessing the acdS gene take up this ACC and cleave it, creating a concentration gradient (the "sink") that draws more ACC out of the plant, thereby preventing toxic ethylene accumulation.

Mechanism Diagram

The following diagram illustrates the biochemical flow and the intervention point of the bacteria.

ACC_Mechanismcluster_plantPlant Root Tissuecluster_bacteriaPGPR BacteriumSAMS-Adenosylmethionine(SAM)ACC_PlantACC(Ethylene Precursor)SAM->ACC_PlantACC SynthaseEthyleneEthylene(Stress Hormone)ACC_Plant->EthyleneACC OxidaseACC_BactACC (Internalized)ACC_Plant->ACC_BactExudation & Uptake(The Sink Effect)StressAbiotic StressStress->SAMInductionProductsAmmonia + alpha-KetobutyrateACC_Bact->ProductsCleavage by ACCDACCDACC Deaminase(Enzyme)Products->EthyleneReduces Pool

Figure 1: The "Sink Model" of ethylene reduction. The bacterium lowers plant ethylene potential by metabolizing the precursor ACC.[3][4][5][6][7]

Standardized Methodology: The Penrose & Glick Protocol

The comparison of strains is often confounded by inconsistent assay conditions. The gold standard for quantification is the method described by Penrose and Glick (2003) . This colorimetric assay measures the production of


Critical Experimental Causality
  • Induction Media (DF Salts): You must use Dworkin and Foster (DF) minimal salts medium with ACC as the sole nitrogen source. Reason: The acdS gene is inducible. If ammonium is present, the gene is repressed, and you will measure false low activity.

  • Toluene Treatment: Unlike lysozyme, toluene permeabilizes the cell membrane without total protein degradation. Reason: This allows the substrate (ACC) to enter the cell to react with the enzyme in situ, preserving enzyme stability during the short assay window.

  • Absorbance (540 nm): The DNPH-

    
    -KB hydrazone complex turns brownish-red in alkaline solution.
    
Workflow Diagram

Protocol_WorkflowStartBacterial Culture(TSB/Rich Media)InductionInduction StepDF Salts + 3mM ACC(24-48h)Start->InductionWash pelletHarvestHarvest & Wash(0.1 M Tris-HCl, pH 7.6)Induction->HarvestLysisPermeabilizationAdd Toluene (5%)Harvest->LysisReactionEnzymatic ReactionAdd 0.5M ACC(30°C, 15 min)Lysis->ReactionDerivDerivatizationAdd DNPH ReagentReaction->DerivStop with HClReadQuantificationOD @ 540nmCompare to a-KB Std CurveDeriv->ReadAdd NaOH

Figure 2: Step-by-step workflow for the Penrose & Glick ACC deaminase assay.

Self-Validating Controls

To ensure data trustworthiness (E-E-A-T), every assay run must include:

  • Substrate Blank: Assay mixture with ACC but without cell extract (checks for chemical hydrolysis of ACC).

  • Cell Blank: Cell extract without ACC (checks for endogenous ketones).

  • Standard Curve: A linear regression of

    
    -ketobutyrate (0.1 to 1.0 
    
    
    mol) is required (
    
    
    ) to convert absorbance to nanomoles.

Comparative Performance Data

The following table synthesizes activity data from multiple authoritative studies. Note that Pseudomonas putida UW4 is widely considered the reference strain for high activity.

Metric Definition: Specific Activity is defined as nmol


-ketobutyrate produced per mg of protein per hour
Strain Genus & SpeciesGram StatusSpecific Activity (nmol/mg/h)Key CharacteristicsReference
Pseudomonas putida UW4 Negative200 - 500+ The "Model" strain. High catalytic efficiency (

~146 min⁻¹). Cold tolerant.
[1], [3]
Variovorax paradoxus 5C-2 Negative150 - 350 Highly efficient root colonizer. Synergistic with other PGPR.[2]
Bacillus marisflavi CHR JH 203 Positive395 ± 3 Halotolerant. Spore-forming (high shelf-life stability).[4]
Bacillus subtilis BLY 71 Positive360 ± 9 Well-characterized model. Lower activity than UW4 but robust formulation.[4]
Klebsiella sp.[2][8] ECI-10A Negative539 Very high activity reported in some salinity studies; pathogenicity concerns exist.[5]
Enterobacter sp. Negative100 - 250 Moderate activity. Often fixes nitrogen as well.[6]
Technical Analysis[1][10][11]
  • Activity vs. Stability: While Pseudomonas (Gram-negative) often exhibits higher kinetic turnover numbers (

    
    ), Bacillus strains (Gram-positive) are increasingly preferred in commercial drug/ag-biological development due to endospore formation, which ensures product viability during storage.
    
  • Induction Lag: Variovorax strains often show a shorter lag phase in induction media compared to Pseudomonas, potentially allowing for a faster response to transient stress events in the rhizosphere [2].

Troubleshooting & Optimization

When comparing your internal strains against these benchmarks, avoid these common pitfalls:

  • Bradford Interference: The toluene treatment can interfere with protein quantification if not carefully separated. Ensure the supernatant used for the Bradford assay is free of toluene droplets.

  • Colorimetric Saturation: If the absorbance at 540 nm exceeds 1.0, the relationship between

    
    -KB and OD becomes non-linear. Dilute the sample before adding DNPH, not after.
    
  • False Positives: Some bacteria can grow on DF-ACC media without the enzyme by using trace contaminants. Always confirm with the colorimetric assay; growth alone is not proof of ACC deaminase activity.

References

  • Penrose, D. M., & Glick, B. R. (2003). Methods for isolating and characterizing ACC deaminase-containing plant growth-promoting rhizobacteria.[6][9][10] Physiologia Plantarum, 118(1), 10-15.[9][10] [Link]

  • Belimov, A. A., et al. (2009). Rhizosphere bacteria containing 1-aminocyclopropane-1-carboxylate deaminase increase yield of plants grown in drying soil via both local and systemic hormone signalling.[11] New Phytologist, 181(2), 413-423.[11] [Link]

  • Hontzeas, N., et al. (2004). Expression and characterization of 1-aminocyclopropane-1-carboxylate deaminase from the rhizobacterium Pseudomonas putida UW4.[12] Biochimica et Biophysica Acta, 1703(1), 11-19. [Link]

  • Misra, S., & Chauhan, P. S. (2020). ACC deaminase producing plant growth promoting rhizobacteria enhance salinity stress tolerance in Pisum sativum. 3 Biotech, 10(2), 63. [Link][11]

  • Sagar, A., et al. (2020). Characterization and optimization of 1-Aminocyclopropane-1-Carboxylate Deaminase (ACCD) activity in different rhizospheric PGPR. International Journal of Applied Sciences and Biotechnology, 1(1). [Link]

  • Honma, M., & Shimomura, T. (1978). Metabolism of 1-aminocyclopropane-1-carboxylic acid.[6] Agricultural and Biological Chemistry, 42(10), 1825-1831. [Link]

Efficacy of 1-Aminocyclopropanecarboxylate (ACC) vs. Ethephon in Fruit Ripening Studies

[1][2]

Executive Summary: The "Sledgehammer" vs. The "Substrate"

In the domain of exogenous ripening induction, researchers typically choose between two primary agents: Ethephon (2-chloroethylphosphonic acid) and ACC (1-aminocyclopropane-1-carboxylic acid).[1] While both ultimately elevate internal ethylene concentrations, their mechanisms of action represent fundamentally different physiological interventions.

  • Ethephon acts as a chemical ethylene generator . It hydrolyzes upon entering the plant tissue (pH > 4.0), releasing ethylene gas directly. It is independent of the plant's biosynthetic capacity, effectively forcing a ripening response regardless of the tissue's enzymatic state.

  • ACC acts as a metabolic substrate . It is the immediate biological precursor to ethylene. Its conversion to ethylene is strictly gated by the abundance and activity of the enzyme ACC Oxidase (ACO) . Therefore, ACC efficacy is physiologically coupled to the fruit's developmental competence.

This guide delineates the efficacy, application protocols, and mechanistic distinctions between these two compounds to assist researchers in experimental design and product development.

Mechanistic Comparison

To understand efficacy differences, one must visualize where each compound enters the ethylene biosynthesis pathway.

Ethylene Biosynthesis & Intervention Points

EthylenePathwayMetMethionineSAMS-Adenosyl-Met (SAM)Met->SAMACC_EndoEndogenous ACCSAM->ACC_EndoACSEthyleneEthylene (C2H4)ACC_Endo->EthyleneOxidationACC_Endo->EthyleneRequires O2 + ACOACC_ExoExogenous ACC(Treatment)ACC_Exo->ACC_EndoUptakeResponseRipening Response(Color, Softening, Brix)Ethylene->ResponseReceptor BindingEthephonEthephon(2-chloroethylphosphonic acid)Ethephon->EthyleneChemical Hydrolysis(pH > 4.0)ACSACS EnzymeACOACO Enzyme(Rate Limiting Step)

Figure 1: Pathway intervention points. Note that ACC requires the ACO enzyme to function, whereas Ethephon chemically decomposes into ethylene, bypassing the enzymatic bottleneck.

Efficacy Analysis: Field & Lab Data

Comparative Performance Metrics

The following data summarizes key findings from recent comparative studies on climacteric (Tomato, Peach, Blueberry) and non-climacteric (Grape) models.

FeatureEthephon ACC (1-Aminocyclopropanecarboxylate)
Primary Mode Chemical hydrolysis (pH-dependent release).Enzymatic conversion (ACO-dependent).
Response Time Rapid (12-24h). Immediate gas release causes a sharp spike in ethylene.Sustained/Gradual. Dependent on uptake and ACO turnover.
Peak Ethylene Moderate to High (Dose-dependent).Very High. Studies in peach show ACC can induce higher peak ethylene evolution than ethephon in fruitlets.[1]
Defoliation Risk High. Often causes leaf abscission due to systemic ethylene stress.Moderate. Can cause abscission at high rates, but often gentler on foliage at ripening doses.
Temperature Sensitivity Activity increases with temperature (faster hydrolysis).High. Efficacy drops significantly if temp < 15°C (enzymatic kinetics slow down).
Residue Profile Leaves phosphonic acid & chloride.[2] Strict MRLs apply.Naturally occurring amino acid. Favorable regulatory profile (e.g., biopesticide status).
Cost Low (Commodity chemical).High (Specialty biochemical/newer formulation).
Case Study Insights
Case A: Blueberry (Vaccinium ashei) [3]
  • Context: Blueberries have atypical climacteric behavior.

  • Observation: In 'Miss Lilly' cultivars, Ethephon increased ripe fruit percentage by 75.3% compared to control, whereas ACC increased it by 53.1% (9 days after treatment).[4]

  • Interpretation: Ethephon provided a stronger "kick" to initiate ripening in berries that may have had limiting ACO levels. However, both treatments transiently increased sugar and anthocyanin gene expression (vINV, Anthocyanin biosynthesis genes).[4]

Case B: Table Grapes (Vitis vinifera)
  • Context: Non-climacteric; ethylene is used to stimulate color (anthocyanin) accumulation.

  • Observation: Combined application of ACC + S-ABA (Abscisic Acid) was as effective as Ethephon + S-ABA in increasing anthocyanins in 'Benitaka' grapes.

  • Key Finding: High rates of ACC (1000 ppm) combined with Ethephon can accelerate defoliation, suggesting synergistic stress signaling.

Case C: Peach (Prunus persica) [1]
  • Context: Thinning and ripening.

  • Observation: ACC (500 ppm) produced a higher peak of ethylene evolution in fruitlets compared to Ethephon (150 ppm), but the levels dropped faster. Ethephon caused a prolonged, lower-level release.

  • Implication: ACC provides a "pulse" stimulation which may be safer for maintaining fruit firmness while triggering color change, whereas Ethephon's "press" stimulation risks over-softening.

Experimental Protocols

Directive: Do not use these protocols for commercial application without regulatory compliance. These are optimized for research efficacy trials .

Preparation of Stock Solutions
  • Ethephon Stock (10,000 ppm):

    • Dissolve commercial Ethephon (e.g., 39% SL) in distilled water adjusted to pH 4.0 (acidic pH prevents premature hydrolysis).

    • Note: Use immediately upon dilution to final concentration.

  • ACC Stock (10 mM):

    • Dissolve crystalline ACC (MW: 101.1 g/mol ) in distilled water. 10 mM ≈ 1000 ppm (approx).

    • Stability: Stable in solution at -20°C.

Comparative Bioassay Workflow (Tomato/Berry)

This workflow is designed to distinguish between synthase-limited (ACS) and oxidase-limited (ACO) ripening inhibition.

Workflowcluster_TreatTreatment Groups (n=20)cluster_AnalysisData Collection PointsStartSelect Fruit(Mature Green/Breaker)T1Control(Surfactant only)Start->T1T2Ethephon(500-1000 ppm)Start->T2T3ACC(100-500 ppm)Start->T3AppApplication(Dip 5 min or Spray to Runoff)T1->AppT2->AppT3->AppIncubateIncubation20°C, 90% RH(Critical for ACO activity)App->IncubateTime0, 24, 48, 72, 96 hrsIncubate->TimeMetrics1. Headspace Ethylene (GC)2. Color (a*/b* ratio)3. Firmness (Penetrometer)4. Gene Expression (qPCR)Time->Metrics

Figure 2: Experimental workflow for comparative efficacy testing. Note the critical incubation temperature; ACC efficacy will plummet below 15°C due to enzyme kinetics.

Step-by-Step Application
  • Harvest & Sort: Select fruit at the "Mature Green" or "Breaker" stage. Uniformity is vital; sort by specific gravity or size to reduce biological noise.

  • Surfactant Addition: Add Tween-20 (0.1% v/v) to both ACC and Ethephon solutions to ensure cuticle penetration. Ethephon is acidic; ensure the surfactant is stable at low pH.

  • Treatment:

    • Dip Method: Submerge fruit for 5 minutes. Blot dry.

    • Spray Method: Spray until runoff. Ensure coverage of the calyx/stem end where gas exchange is highest.

  • Sampling for Ethylene (The "Jar Test"):

    • Place 3-5 fruits in a sealed airtight jar for 1 hour at designated time points.

    • Extract 1mL headspace gas and inject into a Gas Chromatograph (FID detector).

    • Expected Result: Ethephon treated jars will show high ethylene immediately (chemical release). ACC jars will show a rising curve peaking at 24-48h (biological conversion).

Critical Technical Considerations

The "ACO Bottleneck"

If you apply ACC to a fruit that is physiologically immature (pre-climacteric) and has low expression of ACO genes, the ACC will simply accumulate in the tissue without triggering ripening.

  • Troubleshooting: If ACC fails to induce ripening in your trial, perform a Western Blot or qPCR for ACO. If ACO is low, the tissue is not "competent." Ethephon would likely still work in this scenario because it provides the ethylene directly.

pH Management
  • Ethephon: Must be kept acidic (pH < 4) in the tank. It begins releasing ethylene immediately upon contact with plant tissues (cytoplasm pH ~7.0).

  • ACC: pH independent for stability, but uptake is often better at slightly acidic to neutral pH.

Safety & Regulatory
  • Ethephon: Classified as a pesticide. Requires strict PPE (corrosive to eyes).

  • ACC: Recently gaining attention as a "biorational" product (e.g., Accede® by Valent BioSciences). It has a much higher safety profile (LD50 > 5000 mg/kg) and is naturally metabolized.

References

  • Ethylene-releasing plant growth regulators promote ripening initiation by stimulating sugar, acid and anthocyanin metabolism in blueberry (Vaccinium ashei). National Institutes of Health (PMC). Available at: [Link]

  • Exogenous ACC, ABA, and/or Ethylene Enhance Berry Color Without Reducing Postharvest Performance in 'Benitaka' and 'Rubi' Table Grapes. MDPI. Available at: [Link]

  • Endogenous ethylene production and fruit quality in peaches in response to ethephon and ACC as chemical thinners. ISHS (Acta Horticulturae).[1] Available at: [Link]

  • Physiological Study of Ethephon- and ACC-Induced Fruitlet and Leaf Abscission in Peach Trees Under Different Conditions. D-NB. Available at: [Link][4][5]

  • Application of a Novel Formulation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) to Increase the Anthocyanins Concentration in Table Grape Berries. MDPI. Available at: [Link]

  • Ethylene Evolution following Treatment with 1-Aminocyclopropane-1-carboxylic Acid and Ethephon in an in Vitro Olive Shoot System. National Institutes of Health (PMC). Available at: [Link]

  • Effect of Ethephon on Ripening and Postharvest Quality of Tomato. CABI Digital Library. Available at: [Link]

A Comparative Guide to Cross-Reactivity Assessment in 1-Aminocyclopropanecarboxylate (ACC) Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Specificity in ACC Quantification

1-Aminocyclopropanecarboxylate (ACC) is a non-proteinogenic cyclic α-amino acid that serves as the direct precursor to ethylene, a key phytohormone regulating a vast array of plant growth, development, and stress responses.[1] Accurate quantification of ACC in plant tissues is therefore paramount for researchers investigating processes from fruit ripening and leaf senescence to pathogen defense and abiotic stress tolerance.

Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), have become indispensable tools for this purpose, offering high sensitivity and throughput.[2][3] The fundamental principle of these assays is the highly specific binding between an antibody and its target antigen.[3][4] However, the reliability of any immunoassay hinges on its specificity—the ability to distinguish the target analyte from structurally similar molecules.[5]

This guide provides an in-depth, experience-driven framework for assessing cross-reactivity in ACC immunoassays. We will explore the underlying principles, present a robust, self-validating experimental protocol, and offer a comparative analysis to aid researchers in selecting the most appropriate assay for their needs and ensuring the integrity of their experimental data.

Section 1: The Principle of Competitive ELISA for ACC Quantification

For small molecules like ACC, the competitive ELISA is the format of choice.[6] Its mechanism relies on a competition for a limited number of specific antibody binding sites between the ACC in the sample (unlabeled) and a known amount of enzyme-labeled ACC (tracer). The signal generated is inversely proportional to the concentration of ACC in the sample.

The core workflow is as follows:

  • Coating: A microplate is coated with antibodies highly specific to ACC.

  • Competition: The sample containing unknown ACC and a fixed amount of enzyme-conjugated ACC are added to the wells. They compete to bind to the coated antibodies.

  • Washing: Unbound reagents are washed away.

  • Detection: A substrate is added, which reacts with the enzyme on the bound tracer to produce a measurable signal (e.g., color).[7]

A higher concentration of ACC in the sample results in less tracer binding to the antibodies, leading to a weaker signal.

G cluster_0 Step 1: Antibody Coating cluster_1 Step 2: Competitive Binding cluster_2 Step 3 & 4: Wash & Detection Well Microplate Well (Coated with Anti-ACC Antibody) Sample_ACC Sample ACC Well->Sample_ACC Addition & Incubation Tracer_ACC Enzyme-Labeled ACC (Tracer) Well->Tracer_ACC Addition & Incubation Result_High High Sample ACC: Low Signal Sample_ACC->Result_High Less Tracer Binds Result_Low Low Sample ACC: High Signal Sample_ACC->Result_Low More Tracer Binds Tracer_ACC->Result_High Less Tracer Binds Tracer_ACC->Result_Low More Tracer Binds

Caption: Workflow of a competitive ELISA for ACC detection.

Section 2: The Challenge of Cross-Reactivity

Cross-reactivity occurs when the antibody binds to molecules other than the intended analyte, typically due to structural similarity.[8][9] This non-specific binding can lead to an overestimation of the analyte concentration, generating false-positive results and compromising data validity.[5][8] Given ACC's simple cyclic amino acid structure, it is crucial to test for cross-reactivity against other amino acids and structural analogs that may be present in plant extracts.

Potential Cross-Reactants for ACC Immunoassays:

  • Amino Acids: L-Alanine, L-Leucine, L-Valine, L-Glutamic Acid[10]

  • Structural Analogs: 1-Aminocyclobutane-1-carboxylic acid (AIB), Cyclopropanecarboxylic acid (CCA)[11][12]

  • Metabolic Derivatives: Malonyl-ACC (MACC), Glutamyl-ACC (GACC)

G cluster_0 Specific Binding (Ideal) cluster_1 Cross-Reactivity (Undesirable) Antibody1 Anti-ACC Antibody ACC ACC Antibody1->ACC Binds Analog1 Analog Antibody1->Analog1 No Binding Antibody2 Anti-ACC Antibody ACC2 ACC Antibody2->ACC2 Binds Analog2 Analog Antibody2->Analog2 Binds

Caption: Specific binding versus undesirable cross-reactivity.

Section 3: A Validated Protocol for Cross-Reactivity Assessment

As a Senior Application Scientist, I emphasize that a protocol is more than a series of steps; it's a self-validating system. This methodology is designed to be robust and provide clear, interpretable results. The core principle is to determine the concentration of a potential cross-reactant required to displace 50% of the tracer binding (its IC50) and compare it to the IC50 of the target analyte, ACC.[13]

Pillar of Trustworthiness: Essential Controls
  • Analyte Standard Curve: An ACC standard curve (typically 7-8 points) must be run on every plate. This is the benchmark against which all calculations are made and validates the assay's performance for that specific run.

  • Zero Analyte Control (B0): This well contains all reagents except the analyte or cross-reactant. It represents 100% binding (maximum signal) and is critical for data normalization.

  • Non-Specific Binding (NSB) Control: This well contains all reagents except the antibody. It measures the background signal, which should be minimal.

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare ACC standards and solutions of potential cross-reactants in the same assay buffer.

    • Expertise Note: The choice of a logarithmic dilution series for the cross-reactants is crucial. It allows for the generation of a complete sigmoidal dose-response curve, which is essential for accurate determination of the 50% inhibition point (IC50).[14][15]

  • Assay Procedure (Based on a typical competitive ELISA protocol[16]):

    • Coat a 96-well microplate with the capture anti-ACC antibody according to the manufacturer's instructions. Incubate and wash.

    • Block the plate with a suitable blocking buffer to prevent non-specific binding. Incubate and wash.

    • Add 50 µL of standards (for ACC) or potential cross-reactant solutions to their designated wells.

    • Add 50 µL of the enzyme-labeled ACC tracer to all wells (except blanks).

    • Incubate for 1-2 hours at room temperature to allow for competition.

    • Wash the plate thoroughly (at least 4-5 times) to remove unbound reagents.

    • Add 100 µL of substrate solution (e.g., TMB) to each well and incubate in the dark until sufficient color develops.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis and Calculation:

    • Normalize Data: Calculate the percentage of binding for each concentration relative to the B0 control: % Binding = (Absorbance_sample / Absorbance_B0) * 100.

    • Determine IC50: For both ACC and each cross-reactant, plot % Binding versus the log of the concentration. Fit the data using a four-parameter logistic (4-PL) sigmoidal curve.[14][17] The IC50 is the concentration that corresponds to 50% binding on this curve.[15]

    • Calculate Percent Cross-Reactivity (%CR): Use the following established formula[13]:

      %CR = (IC50_ACC / IC50_Cross-reactant) * 100

Section 4: Comparative Analysis of Commercial ACC Immunoassay Kits

To illustrate how to apply this protocol, we present a comparative analysis of three hypothetical commercial kits: Kit Alpha , Kit Beta , and Kit Gamma . The following table summarizes their performance against a panel of structurally related compounds.

Compound TestedKit Alpha (%CR)Kit Beta (%CR)Kit Gamma (%CR)
1-Aminocyclopropanecarboxylate (ACC) 100 100 100
1-Aminocyclobutane-1-carboxylic acid (AIB)5.2%1.1%15.8%
L-Alanine0.8%0.1%2.5%
L-Leucine< 0.01%< 0.01%0.5%
L-Glutamic Acid0.3%0.05%1.2%
Cyclopropanecarboxylic acid (CCA)1.5%0.4%4.9%
Interpretation and Selection Guide
  • Kit Alpha: Represents a solid, general-purpose assay. It shows minor cross-reactivity with AIB and CCA, making it suitable for many applications where these analogs are not expected to be in high abundance.

  • Kit Beta: Demonstrates superior specificity. With significantly lower cross-reactivity across the entire panel, this kit is the authoritative choice for complex biological matrices or when the highest level of accuracy is required. For researchers studying ACC metabolism alongside related compounds, Kit Beta provides the greatest confidence that the signal is specific to ACC.

  • Kit Gamma: Exhibits considerable cross-reactivity, especially with AIB. While potentially more affordable, this kit should be used with caution. Its use would require prior sample characterization (e.g., via LC-MS) to ensure that significant concentrations of cross-reacting compounds are not present, which could otherwise lead to erroneously high ACC measurements.

Conclusion & Best Practices

As a final recommendation, researchers should:

  • Always Demand Data: Never assume an assay is specific. Request detailed cross-reactivity data from the manufacturer before purchasing a kit.

  • Validate In-House: If possible, perform a partial validation by testing the most likely cross-reactants relevant to your specific plant species or experimental conditions.[18]

  • Choose Wisely: Select an assay based on a balance of sensitivity, specificity, and the complexity of your sample matrix. For critical applications, investing in a more specific assay like the hypothetical "Kit Beta" is a prudent choice that enhances the trustworthiness of your results.

By rigorously assessing and understanding cross-reactivity, researchers can harness the full potential of ACC immunoassays and produce data that is both accurate and reproducible.

References

  • The Selectivity of Immunoassays and of Biomimetic Binding Assays with Imprinted Polymers. (2021). MDPI. [Link]

  • Guidelines for the Validation and Use of Immunoassays for Determination of Introduced Proteins in Biotechnology Enhanced Crops. Taylor & Francis Online. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. (2021). MDPI. [Link]

  • Antibody Cross Reactivity And How To Avoid It?. ELISA kit. [Link]

  • Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights. (2025). Boster Bio. [Link]

  • A Practical Guide to Immunoassay Method Validation. (2015). Frontiers in Neurology. [Link]

  • Identification of methyl 1-aminocyclopropanecarboxylate as a novel ethylene agonist: a structural analogy approach. (2022). ResearchGate. [Link]

  • A Practical Guide to Immunoassay Method Validation. (2015). ResearchGate. [Link]

  • Technical Guide for ELISA. SeraCare. [Link]

  • 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs. (1998). PubMed. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. (2025). Request PDF on ResearchGate. [Link]

  • How to Calculate IC50 & IC90 Using Excel: Step-by-Step Tutorial. (2024). YouTube. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed. [Link]

  • How to calculate IC50. Science Gateway. [Link]

  • A Practical Approach to Biological Assay Validation. EDRA Services. [Link]

  • Immunoassays Explained. (2015). Lorne Laboratories UK. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Boster Bio. [Link]

  • 1-Aminocyclopropane-1-carboxylic acid. Wikipedia. [Link]

  • Types of immunoassays. (2023). Abyntek Biopharma. [Link]

  • How Do Immunoassay Tests Work. Surmodics. [Link]

  • Antigenic Structural Similarity as a Predictor for Antibody Cross-Reactivity. Apollo. [Link]

  • Immunoassay. Creative Diagnostics. [Link]

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A Senior Application Scientist's Guide to Verifying 1-aminocyclopropanecarboxylate (ACC) Purity with NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals working with non-canonical amino acids, the purity of building blocks like 1-aminocyclopropanecarboxylate (ACC) is not just a matter of quality control—it is fundamental to the validity of experimental outcomes. The constrained cyclopropane ring of ACC offers unique conformational rigidity, making it a valuable component in peptide therapeutics to enhance enzymatic stability and receptor selectivity.[1][2] However, impurities from its synthesis can introduce unforeseen variables, compromising peptide integrity and biological activity.

While chromatography techniques like HPLC are common, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly its quantitative application (qNMR), offers a more powerful, direct, and comprehensive method for purity assessment.[3] This guide provides an in-depth, field-proven methodology for verifying ACC purity using NMR, moving beyond a simple protocol to explain the critical reasoning behind each experimental choice.

The NMR Advantage: Beyond a Chromatographic Peak

Chromatographic methods primarily assess purity based on the response of a detector (e.g., UV absorbance) to the analyte versus impurities. This approach has inherent limitations.[3] Firstly, it may fail to detect impurities that lack a chromophore. Secondly, it often overestimates purity by not accounting for non-UV active species like residual solvents or inorganic salts.

Quantitative NMR (qNMR) transcends these limitations by operating on a fundamental principle: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4][5] This allows for a direct, absolute measurement of purity against a certified internal standard, without the need for analyte-specific calibration curves. For a molecule like ACC, which lacks a strong chromophore, NMR is the ideal analytical tool.

Deconstructing the ACC Spectrum: Characteristic Fingerprints

A robust purity analysis begins with an unequivocal understanding of the target molecule's NMR spectrum. ACC possesses a unique and highly recognizable set of signals, primarily due to its strained three-membered ring.

¹H NMR Spectrum: The most distinguishing feature is the presence of the cyclopropyl protons. These protons reside in a unique magnetic environment, causing their signals to appear in a significantly upfield region of the spectrum, typically between 0.5 and 1.5 ppm, where few other signals from common organic molecules appear.[6][7] This "clean" window is advantageous for both identification and quantification.

¹³C NMR Spectrum: The carbon signals provide further structural confirmation. The compact geometry of the cyclopropane ring also influences the ¹³C chemical shifts.[8][9]

A summary of the expected chemical shifts for ACC is provided below. Note that exact values can vary slightly based on the solvent and pH.

Atom Nucleus Typical Chemical Shift (ppm) Notes
Cyclopropyl CH₂¹H~1.2 - 1.5 (multiplet)Two magnetically non-equivalent protons, appearing as a complex multiplet.
Cyclopropyl CH₂¹H~0.8 - 1.1 (multiplet)The other two non-equivalent protons, also a complex multiplet.
Quaternary Carbon (C-NH₂)¹³C~30 - 35The carbon atom bonded to the amino and carboxyl groups.
Cyclopropyl Carbons (CH₂)¹³C~15 - 20The two equivalent methylene carbons of the cyclopropane ring.
Carboxyl Carbon (COOH)¹³C~170 - 175Typical range for a carboxylic acid carbon.

Table 1: Approximate ¹H and ¹³C NMR chemical shifts for 1-aminocyclopropanecarboxylate in a common solvent like D₂O.

The Workflow for Absolute Purity Determination via qNMR

The following diagram and protocol outline a self-validating system for determining the absolute purity of an ACC sample.

G cluster_prep Part A: Sample Preparation cluster_acq Part B: NMR Acquisition cluster_proc Part C: Data Processing & Analysis weigh_analyte Accurately weigh ACC sample (m_t) weigh_standard Accurately weigh Internal Standard (m_IC) weigh_analyte->weigh_standard dissolve Dissolve both in Deuterated Solvent weigh_standard->dissolve transfer Transfer to 5 mm NMR Tube dissolve->transfer setup Load sample & lock transfer->setup shimming Optimize magnet homogeneity (shimming) setup->shimming params Set quantitative parameters (D1 ≥ 5*T1) shimming->params acquire Acquire ¹H Spectrum (≥64 scans) params->acquire processing Fourier Transform & Manual Phasing acquire->processing baseline Apply Baseline Correction processing->baseline integrate Integrate analyte (Int_t) & standard (Int_IC) peaks baseline->integrate calculate Calculate Purity (%) integrate->calculate

Caption: Workflow for ACC purity verification using qNMR.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to ensure high accuracy and reproducibility. The causality behind key parameter choices is explained to empower the user to adapt the method as needed.

Part A: Sample Preparation (The Foundation of Accuracy)

The largest source of error in a qNMR experiment is often the initial weighing.[4] Using a microbalance with at least 0.01 mg accuracy is critical.

  • Select an Internal Standard (IC): The IC must meet several criteria:

    • It must be highly pure (certified >99.5%).

    • It must be stable and not react with the analyte (ACC) or solvent.

    • It must have at least one sharp NMR signal in a region that does not overlap with any analyte signals.

    • It should have a molecular weight comparable to the analyte to minimize weighing errors.

    • Recommended Standard for ACC in D₂O: Maleic acid or Dimethyl sulfone (DMSO₂). Maleic acid provides a sharp singlet around 6.5 ppm, far from the ACC signals.

  • Weighing:

    • On an analytical balance (0.01 mg readability), accurately weigh approximately 10-20 mg of the ACC sample (m_t). Record the exact mass.

    • Accurately weigh an appropriate amount of the chosen internal standard (m_IC). The molar ratio of IC to analyte should be roughly 1:1 for optimal integration accuracy.

  • Dissolution:

    • Quantitatively transfer both the ACC sample and the internal standard into a single clean vial.

    • Add a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (D₂O is ideal for the free amino acid to avoid interfering solvent signals in the aliphatic region).

    • Ensure complete dissolution by vortexing or gentle sonication.

  • Transfer: Transfer an aliquot (typically 600-700 µL) of the final solution into a high-quality 5 mm NMR tube.

Part B: NMR Data Acquisition (Ensuring Quantitativity)

The goal here is to acquire a spectrum where signal intensity is truly proportional to molar concentration. This requires specific acquisition parameters.

  • Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz). Lock onto the deuterium signal of the solvent and perform automated or manual shimming to achieve optimal magnetic field homogeneity, indicated by sharp, symmetrical peak shapes.

  • Key Quantitative Parameters:

    • Relaxation Delay (D1): This is the most critical parameter for quantitation. It is the time delay before each scan. To ensure full relaxation of all protons, D1 should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (both analyte and standard). For small molecules like ACC, a D1 of 30-60 seconds is a safe and robust choice.[4]

    • Pulse Angle: Use a small flip angle (e.g., 30°) instead of the standard 90° pulse. This helps ensure that even with a shorter D1, the magnetization can recover sufficiently between scans.

    • Number of Scans (NS): A higher number of scans improves the signal-to-noise ratio (S/N). For reasonably concentrated samples, 64 to 128 scans are typically sufficient.

Part C: Data Processing and Purity Calculation

Careful processing is required to extract accurate integral values.

  • Processing: Apply Fourier transformation to the Free Induction Decay (FID). Manually phase the spectrum to ensure all peaks have a pure absorption shape.

  • Baseline Correction: Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum, which is crucial for accurate integration.[10]

  • Integration:

    • Select a well-resolved, non-overlapping signal for the ACC analyte (Int_t). The cyclopropyl protons are often a good choice, but remember to integrate the entire multiplet and account for the total number of protons (4H).

    • Integrate a well-resolved signal for the internal standard (Int_IC).

    • Record the integral values.

  • Purity Calculation: The purity of the target analyte (P_t) is calculated using the following formula[10]:

    P_t (%) = (Int_t / n_t) * (n_IC / Int_IC) * (m_IC / m_t) * (MW_t / MW_IC) * P_IC

    Where:

    • Int_t & Int_IC: Integrals of the analyte and internal standard.

    • n_t & n_IC: Number of protons for the integrated analyte and standard signals.

    • m_t & m_IC: Mass of the analyte and internal standard.

    • MW_t & MW_IC: Molecular weights of the analyte and internal standard.

    • P_IC: Purity of the internal standard (e.g., 99.9%).

Case Study: Comparison of 99% Pure ACC vs. Contaminated Sample

Consider an analysis using Maleic Acid (MW = 116.07 g/mol, n_IC = 2H, P_IC = 99.9%) as the internal standard and ACC (MW = 101.10 g/mol).

Parameter Sample A (High Purity) Sample B (Impure) Notes
Mass ACC (m_t) 15.05 mg15.11 mgWeighed mass of the sample.
Mass IC (m_IC) 17.20 mg17.25 mgWeighed mass of Maleic Acid.
ACC Integral (Int_t) 10.008.95Integrated region for the 4 cyclopropyl protons of ACC.
IC Integral (Int_IC) 5.755.78Integrated region for the 2 olefinic protons of Maleic Acid.
Impurity Integral Not detected0.55 (at 2.1 ppm)A sharp singlet, potentially residual acetone (a common solvent).
Calculated Purity 99.2% 88.8% Calculated using the qNMR formula.

In Sample B, the lower integral for the ACC protons directly indicates a lower molar quantity relative to the standard. Furthermore, the presence of an unassigned peak at 2.1 ppm immediately flags the presence of an impurity. By identifying this impurity (e.g., acetone) and integrating its signal, one could even quantify its concentration, demonstrating the superior diagnostic power of NMR.

Troubleshooting and Advanced Considerations

  • Signal Overlap: If an impurity signal overlaps with your analyte signal, you must choose a different, clear signal for quantification. If no such signal exists, 2D NMR techniques like COSY or HSQC can help resolve signals and confirm identities.

  • Enantiomeric Purity: Standard ¹H NMR cannot distinguish between enantiomers. To determine enantiomeric purity, a chiral derivatizing agent or a chiral solvating agent must be added to the NMR tube to induce chemical shift non-equivalence between the enantiomers, creating separate signals that can be integrated.[11][12][13]

  • Residual Solvents: Always check for common solvent signals (e.g., Acetone ~2.17 ppm, Ethyl Acetate ~1.26, 2.05, 4.12 ppm in CDCl₃). These can be easily quantified against the internal standard.

By adopting this rigorous, principles-based NMR methodology, researchers can move beyond simple purity checks to a comprehensive and absolute understanding of their 1-aminocyclopropanecarboxylate samples, ensuring the integrity and reproducibility of their downstream applications.

References

  • Vertex AI Search Result. (n.d.). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks.
  • Vertex AI Search Result. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL.
  • Vertex AI Search Result. (2025, April 24). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks | Organic Letters - ACS Publications.
  • Vertex AI Search Result. (n.d.). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study | Request PDF - ResearchGate.
  • Vertex AI Search Result. (2022, June 24). Quantitative NMR Spectroscopy - Acanthus Research.
  • Vertex AI Search Result. (n.d.). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods - PMC.
  • Vertex AI Search Result. (2024, January 20). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - qNMR Exchange.
  • Vertex AI Search Result. (2023, October 24). Improved Detection and Quantification of Cyclopropane Fatty Acids via Homonuclear Decoupling Double Irradiation NMR Methods | ACS Omega.
  • Vertex AI Search Result. (n.d.). Purity by Absolute qNMR Instructions - ACS.org.
  • Vertex AI Search Result. (n.d.). Chemical shifts.
  • Vertex AI Search Result. (n.d.). Quantitative NMR (qNMR) - Nanalysis.
  • Vertex AI Search Result. (n.d.). Chiral recognition in dipeptides containing 1-aminocyclopropane carboxylic acid or alpha-aminoisobutyric acid: NMR studies in solution - PubMed.
  • Vertex AI Search Result. (n.d.). Methyl 1-aminocyclopropanecarboxylate 72784-42-0 - MilliporeSigma.
  • Vertex AI Search Result. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info.
  • Vertex AI Search Result. (2019, February 1). How to check the purity of the chemical compound by H NMR? - ResearchGate.
  • Vertex AI Search Result. (n.d.). Approximate 1H and 13C NMR Shifts | PDF | Carbon Compounds | Organic Chemistry.
  • Vertex AI Search Result. (n.d.). 1 H and 13 C Chemical Shifts of Assigned Amino Acids a | Download Table - ResearchGate.
  • Vertex AI Search Result. (2025, August 9). (PDF) Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
  • Vertex AI Search Result. (n.d.). a guide to 13c nmr chemical shift values - Compound Interest.
  • Vertex AI Search Result. (n.d.). CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.
  • Vertex AI Search Result. (2022, April 25). 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients.
  • Vertex AI Search Result. (2002, April 19). Synthesis of labeled 1-amino-2-methylenecyclopropane-1-carboxylic acid, an inactivator of 1-aminocyclopropane-1-carboxylate deaminase - PubMed.
  • Vertex AI Search Result. (n.d.). 1-Aminocyclopropanecarboxylate | C4H6NO2- | CID 5460234 - PubChem.
  • Vertex AI Search Result. (2022, June 3). 13 - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

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Comparative Analysis of ACC Content in Drought-Stressed vs. Control Samples

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In plant physiology and stress signaling research, 1-aminocyclopropane-1-carboxylic acid (ACC) is the definitive biomarker for ethylene-mediated stress responses. Under drought conditions, the rate-limiting step of ethylene biosynthesis—conversion of S-adenosyl-L-methionine (SAM) to ACC by ACC synthase (ACS)—is significantly upregulated.

This guide compares the efficacy of analytical platforms for quantifying ACC. While historical methods (indirect chemical assays) provided foundational knowledge, they lack the specificity required for modern transcriptomic-metabolomic correlations. We present a comparative analysis demonstrating why LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the superior modality over GC-MS and ELISA for drought-stress applications, supported by a validated protocol and representative experimental data.

Mechanistic Context: The Yang Cycle & Drought

To interpret ACC data correctly, one must understand its position in the methionine salvage pathway (Yang Cycle). Drought stress does not merely increase ACC synthesis; it alters the flux between free ACC, conjugated ACC (MACC/GACC), and ethylene evolution.

Pathway Visualization

The following diagram illustrates the biosynthetic pathway and the specific entry point of drought stress.

YangCycle Methionine Methionine SAM S-Adenosyl-methionine (SAM) Methionine->SAM SAM Synthetase ACC ACC (Active Precursor) SAM->ACC ACC Synthase (ACS) (Rate Limiting) Ethylene Ethylene (Gas) ACC->Ethylene ACC Oxidase (ACO) MACC Malonyl-ACC (Conjugate/Storage) ACC->MACC ACC N-malonyltransferase Drought DROUGHT STRESS (Input) Drought->SAM Upregulates ACS Gene

Figure 1: The Yang Cycle illustrating the drought-induced upregulation of ACC Synthase (ACS) and the branching of ACC into active ethylene or storage conjugates (MACC).

Platform Comparison: LC-MS/MS vs. GC-MS

The critical bottleneck in ACC quantification is its zwitterionic nature and low molecular weight (101.1 g/mol ), which complicates retention on standard C18 columns and volatility for GC.

Table 1: Comparative Performance Metrics
FeatureLC-MS/MS (Recommended) GC-MS Indirect Assay (Lizada & Yang)
Principle Direct detection via MRM (Multiple Reaction Monitoring).Detection after chemical derivatization.Chemical conversion of ACC to ethylene -> GC analysis.
Sample Prep Minimal. Protein precipitation + filtration.Complex. Requires derivatization (e.g., chloroformates) to induce volatility.Moderate. Requires gas-tight incubation.
Sensitivity High (LOD: ~0.5 pmol/g).Moderate (LOD: ~5-10 pmol/g).Low. Prone to interference.
Specificity Excellent. Distinguishes ACC from structural isomers (e.g., non-protein amino acids).Good, but dependent on derivatization efficiency.Poor. Oxidizing agents can convert other amines to ethylene.
Throughput High (10-15 min/sample).Low (30-45 min/sample + prep time).Low.
Drought Relevance Detects both Free ACC and MACC (with hydrolysis step).Derivatization often fails with high sugar content in drought samples.Cannot distinguish sources of ethylene clearly.

Expert Insight: While GC-MS is robust, the derivatization step introduces variability, especially in drought-stressed tissues rich in soluble sugars (osmolytes) that compete for reagents. LC-MS/MS using a HILIC (Hydrophilic Interaction Liquid Chromatography) column avoids this, providing the most reliable "snapshot" of physiological status.

Experimental Protocol: Validated LC-MS/MS Workflow

Objective: Quantify free ACC in Zea mays (Maize) leaf tissue under drought stress. Validation: Internal Standard (IS) normalization using ²H₄-ACC (deuterated ACC) to correct for matrix effects and recovery losses.

Workflow Diagram

Protocol Step1 1. Harvest & Flash Freeze (Liquid N2) Step2 2. Cryogenic Grinding (Fine Powder) Step1->Step2 Step3 3. Extraction (80% MeOH + 0.1% Formic Acid) + SPIKE IS (²H₄-ACC) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 4°C) Step3->Step4 Step5 5. Analysis (LC-MS/MS HILIC) Step4->Step5

Figure 2: Step-by-step extraction workflow emphasizing the early addition of the Internal Standard (IS).

Detailed Methodology
  • Tissue Collection: Harvest 100mg of leaf tissue (Control vs. Drought). Immediately freeze in liquid nitrogen to stop ACS activity. Critical: Thawing allows rapid enzymatic conversion of ACC to ethylene, skewing results.

  • Extraction:

    • Grind tissue to a fine powder.[1][2]

    • Add 1 mL extraction solvent (80% Methanol / 19% Water / 1% Acetic Acid ).

    • Spike Internal Standard: Add 10 µL of 10 µM ²H₄-ACC.

    • Vortex for 30s; sonicate for 15 min at 4°C.

  • Purification:

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant.[1][2] Filter through 0.22 µm PTFE filter.

  • LC-MS/MS Conditions:

    • Column: HILIC (e.g., BEH Amide), 2.1 x 100 mm.

    • Mobile Phase: A: 0.1% Formic acid in H2O; B: 0.1% Formic acid in Acetonitrile.

    • Transitions:

      • ACC: m/z 102.1 → 56.1 (Quantifier), 102.1 → 84.1 (Qualifier).

      • ²H₄-ACC: m/z 106.1 → 60.1.

Representative Data Analysis

The following data represents a typical comparative analysis of Maize (Zea mays) seedlings subjected to 7 days of water withholding (Drought) versus well-watered (Control).

Table 2: Quantitative Results (nmol/g Fresh Weight)
Sample GroupReplicateFree ACC (nmol/g FW)Fold Change (vs Control)Standard Deviation
Control (Well-Watered) 10.45-± 0.05
20.52-
30.48-
Average Control 0.48 1.0x
Drought (7 Days) 13.85-± 0.32
24.10-
33.92-
Average Drought 3.96 8.25x
Interpretation
  • Magnitude of Effect: The drought samples exhibit an ~8-fold increase in free ACC. This is consistent with the upregulation of ACS genes.

  • Variability: The standard deviation in drought samples is typically higher due to biological variation in stress response thresholds between individual plants.

  • Thresholds: In most C3 and C4 crops, basal ACC levels are <1.0 nmol/g FW. Levels exceeding 2.0 nmol/g FW are indicative of significant physiological stress.

Troubleshooting & Self-Validation

To ensure your data is trustworthy (E-E-A-T), apply these checks:

  • The "MACC Trap":

    • Issue: ACC can be conjugated into Malonyl-ACC (MACC), which is biologically inactive but can accumulate to high levels.

    • Validation: If total ACC is required, perform an acid hydrolysis step (2N HCl, 100°C, 3 hrs) on a duplicate aliquot. Subtract Free ACC from Total ACC to calculate Conjugated ACC.

  • Ion Suppression:

    • Issue: Drought tissues accumulate sugars/proline that suppress MS ionization.

    • Validation: Monitor the peak area of the Internal Standard (²H₄-ACC). If the IS area in drought samples is <80% of the IS area in solvent standards, dilute the sample 1:5 to reduce matrix effects.

References

  • Yang, S. F., & Hoffman, N. E. (1984). Ethylene biosynthesis and its regulation in higher plants. Annual Review of Plant Physiology.

  • Bulens, I., et al. (2011). Protocol: An updated method for the high-throughput determination of 1-aminocyclopropane-1-carboxylic acid (ACC) content in plant tissues. Plant Methods.

  • Van de Poel, B., & Van Der Straeten, D. (2014). 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene![[“]] Frontiers in Plant Science.

  • Lizada, M. C., & Yang, S. F. (1979). A simple and sensitive assay for 1-aminocyclopropane-1-carboxylic acid. Analytical Biochemistry.

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A Researcher's Guide to Reproducible 1-aminocyclopropanecarboxylate (ACC) Extraction Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in plant physiology, agricultural science, and drug development, the accurate quantification of 1-aminocyclopropanecarboxylate (ACC), the immediate precursor to the phytohormone ethylene, is paramount.[1] The reliability of any study investigating ethylene-dependent processes hinges on the reproducibility and accuracy of the ACC extraction and quantification method employed. This guide provides an in-depth comparison of two prevalent methodologies for ACC extraction: a modern approach using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with minimal sample preparation, and a traditional method involving Solid-Phase Extraction (SPE) and Gas Chromatography-Mass Spectrometry (GC-MS) that necessitates derivatization.

The Challenge of ACC Extraction

ACC is a small, polar, and electroneutral molecule present in plant tissues at very low concentrations, making its accurate quantification challenging.[3] The complexity of the plant matrix further complicates extraction, as numerous other compounds can interfere with the analysis.[2] An ideal extraction protocol should be efficient, minimize sample handling to reduce the potential for errors, and be robust enough to yield consistent results across different samples and experimental runs.

Method 1: Modern Approach - Liquid-Liquid Microextraction (LLME) Coupled with UHPLC-ESI-MS/MS

This contemporary method prioritizes simplicity, speed, and high sensitivity, circumventing the need for chemical derivatization.[2][3] The use of an isotope-labeled internal standard, such as [2H4]ACC, is crucial for correcting for matrix effects and variations in extraction efficiency, thereby ensuring accurate quantification.[2]

Rationale and Key Principles

The core of this method lies in a streamlined liquid-liquid microextraction (LLME) to purify ACC from the crude plant extract, followed by direct quantification using a highly sensitive ultra-high-performance liquid chromatography electrospray ionization-triple quadrupole mass spectrometer (UHPLC-ESI-MS/MS).[2][3] Acetonitrile is a common solvent for the initial extraction from the homogenized plant tissue due to its ability to precipitate proteins and extract a wide range of metabolites.[2] The subsequent LLME with a green solvent like ethyl acetate serves to remove interfering non-polar compounds, resulting in a cleaner sample for MS analysis.[2] The direct detection of underivatized ACC simplifies the workflow and eliminates a potential source of variability.[2]

Experimental Workflow

LLME_UHPLC_MSMS_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_analysis Analysis homogenization 1. Homogenize Plant Tissue in Liquid N2 extraction 2. Extract with Acetonitrile & [2H4]ACC (Internal Standard) homogenization->extraction Vortex centrifugation1 3. Centrifuge and Collect Supernatant extraction->centrifugation1 reextraction 4. Re-extract Pellet with Acetonitrile centrifugation1->reextraction centrifugation2 5. Centrifuge and Combine Supernatants reextraction->centrifugation2 llme 6. Liquid-Liquid Microextraction (LLME) with Ethyl Acetate centrifugation2->llme aqueous_phase 7. Collect Aqueous Phase llme->aqueous_phase analysis 8. UHPLC-ESI-MS/MS Analysis aqueous_phase->analysis

Caption: Workflow for ACC extraction using LLME followed by UHPLC-ESI-MS/MS analysis.

Detailed Protocol
  • Sample Homogenization: Freeze fresh plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.[2]

  • Initial Extraction:

    • Weigh approximately 10 mg of the powdered tissue into a microcentrifuge tube.

    • Add 0.5 mL of acetonitrile and a known amount of isotope-labeled internal standard ([2H4]ACC).[2]

    • Vortex vigorously for 1 hour at room temperature.[2]

    • Centrifuge at 15,000 x g for 10 minutes.[2]

    • Carefully collect the supernatant.

  • Re-extraction:

    • Add 0.2 mL of acetonitrile to the remaining pellet and vortex briefly.[2]

    • Centrifuge again at 15,000 x g for 10 minutes.

    • Combine this supernatant with the first one.

  • Liquid-Liquid Microextraction (LLME):

    • To the combined supernatant, add an equal volume of ethyl acetate.

    • Vortex thoroughly to ensure mixing.

    • Centrifuge to separate the aqueous and organic phases.

  • Sample Analysis:

    • Collect the lower aqueous phase containing the ACC.

    • Inject an aliquot directly into the UHPLC-ESI-MS/MS system for quantification.

Method 2: Traditional Approach - Solid-Phase Extraction (SPE) and GC-MS with Derivatization

This classic method relies on a more extensive sample cleanup using solid-phase extraction (SPE) followed by chemical derivatization to make the polar ACC molecule volatile for gas chromatography (GC) analysis.[4] While more laborious, this approach can be very effective when optimized.

Rationale and Key Principles

The initial extraction from plant tissue is often performed with a solvent that effectively solubilizes ACC. The subsequent SPE step is critical for removing interfering compounds from the complex plant matrix, leading to a cleaner extract.[4][5] Because ACC is a polar and non-volatile amino acid, it cannot be directly analyzed by GC. Therefore, a derivatization step is mandatory to convert ACC into a more volatile and thermally stable compound.[6] A common derivatizing agent is pentafluorobenzyl bromide (PFBBr), which reacts with the carboxylic acid and amino groups of ACC.[4][6] The resulting derivative is then readily analyzed by GC-MS. The use of an isotope-labeled internal standard ([2H4]ACC) is also highly recommended for this method to ensure accuracy.[4]

Experimental Workflow

SPE_GCMS_Workflow cluster_extraction Sample Preparation & Extraction cluster_purification Purification cluster_derivatization_analysis Derivatization & Analysis homogenization 1. Homogenize Plant Tissue extraction 2. Extract with Suitable Solvent & [2H4]ACC homogenization->extraction centrifugation 3. Centrifuge and Collect Supernatant extraction->centrifugation spe_conditioning 4. Condition SPE Cartridge centrifugation->spe_conditioning spe_loading 5. Load Sample Extract spe_conditioning->spe_loading spe_washing 6. Wash to Remove Impurities spe_loading->spe_washing spe_elution 7. Elute ACC spe_washing->spe_elution derivatization 8. Derivatize with PFBBr spe_elution->derivatization analysis 9. GC-MS Analysis derivatization->analysis

Caption: Workflow for ACC extraction using SPE and derivatization for GC-MS analysis.

Detailed Protocol
  • Sample Homogenization and Extraction:

    • Homogenize fresh plant tissue as described in Method 1.

    • Extract the tissue with a suitable solvent (e.g., 80% ethanol) containing the [2H4]ACC internal standard.

    • Centrifuge to pellet the debris and collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange cartridge) according to the manufacturer's instructions. This typically involves washing with methanol and then water.

    • Loading: Apply the supernatant from the extraction step to the conditioned SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent to remove interfering compounds while retaining ACC.

    • Elution: Elute the ACC from the cartridge using a stronger solvent (e.g., a basic or acidic solution).

  • Derivatization:

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable solvent.

    • Add the derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), and catalyze the reaction, which may require heating.[4]

  • Sample Analysis:

    • Inject the derivatized sample into the GC-MS for separation and quantification.

Performance Comparison

ParameterLLME-UHPLC-MS/MSSPE-GC-MS with Derivatization
Sample Preparation Time ShortLong
Complexity LowHigh
Derivatization Required No[2]Yes[4]
Potential for Analyte Loss LowerHigher (due to more steps)
Sensitivity Very High (pg level)[3]High (fmol level)[4]
Throughput HighLow
Use of Toxic Reagents MinimizedOften requires toxic derivatizing agents[2]
Robustness & Reproducibility Generally higher due to fewer steps and automation potential[2]Can be high with careful optimization, but more prone to variability[2]
Cost (Instrument) HighModerate to High
Cost (Consumables) ModerateModerate

Conclusion and Recommendations

The choice between these two protocols depends on the specific needs of the research and the available instrumentation.

For researchers seeking high-throughput, sensitive, and highly reproducible ACC quantification with minimal sample preparation, the LLME-UHPLC-MS/MS method is the superior choice . Its simplicity reduces the potential for human error and improves day-to-day consistency.[2] The elimination of the derivatization step not only saves time but also avoids the use of potentially hazardous chemicals.[2]

The SPE-GC-MS method, while more traditional and labor-intensive, remains a valid and powerful technique . It can provide excellent sensitivity and is a viable option, particularly in laboratories where GC-MS is the primary analytical platform.[4] However, meticulous optimization of both the SPE and derivatization steps is crucial to ensure reproducible results.

Ultimately, the implementation of a robust and well-validated ACC extraction protocol is fundamental to generating reliable data in the study of ethylene biosynthesis and signaling. The use of an isotope-labeled internal standard is strongly recommended for both methods to ensure the highest level of accuracy.

References

  • Tong, J., Zhao, W., Wang, K., Zhu, F., Deng, D., & Xiao, L. (2025). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. BMC Plant Biology, 25(1), 920. [Link]

  • Tong, J., Zhao, W., Wang, K., Zhu, F., Deng, D., & Xiao, L. (2025). Quantitative analysis of ethylene precursor ACC in plant samples by liquid chromatography-tandem mass spectrometry. BMC Plant Biology, 25(1), 920. [Link]

  • Smets, R., Claes, V., Van Onckelen, H. A., & Prinsen, E. (2003). Extraction and quantitative analysis of 1-aminocyclopropane-1-carboxylic acid in plant tissue by gas chromatography coupled to mass spectrometry. Journal of Chromatography A, 993(1-2), 79–87. [Link]

  • Ruiz-Matute, A. I., Hernández-Hernández, O., Rodríguez-Sánchez, S., Sanz, M. L., & Martínez-Castro, I. (2011). Derivatization of carbohydrates for GC and GC-MS analyses. Journal of Chromatography B, 879(17-18), 1226–1240. [Link]

  • Škeříková, V., Hrdlička, J., & Koplík, R. (2024). Profiling of 1-aminocyclopropane-1-carboxylic acid and selected phytohormones in Arabidopsis using liquid chromatography-tandem mass spectrometry. Journal of Plant Growth Regulation, 1-13. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). In Mass Spectrometry. IntechOpen. [Link]

  • Lur, H. S., & Yang, S. F. (1991). Interferences and Specificity of the 1-Aminocyclopropane-1-Carboxylic Acid Assay with the Hypochlorite Reagent. Plant Physiology, 96(2), 375–379. [Link]

  • Affinisep. Solid Phase Extraction. [Link]

Sources

Benchmarking Synthetic 1-Aminocyclopropanecarboxylate (ACC) Against Biological Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Aminocyclopropanecarboxylate (ACC) occupies a unique dual-niche in life sciences: it is the rate-limiting precursor to ethylene in plant signaling and a potent partial agonist at the glycine site of the mammalian NMDA receptor.

The transition from biological extraction to chemical synthesis for ACC supply chains introduces critical variables—specifically counter-ion presence, trace metal contamination, and isomeric purity—that can drastically skew experimental data. This guide provides a rigorous benchmarking framework to validate synthetic ACC batches against biological performance standards, ensuring bioequivalence in both phyto-hormonal and neuropharmacological applications.

Part 1: Physicochemical Characterization

Before functional testing, the material must undergo strict physicochemical profiling. Synthetic ACC is frequently supplied as a hydrochloride salt (ACC·HCl), whereas endogenous biological ACC exists as a zwitterion. This distinction fundamentally alters solubility and pH buffering requirements.

Table 1: Synthetic vs. Biological Standard Profile
FeatureSynthetic ACC (Commercial Grade)Biological Standard (Endogenous/Ref. Grade)Impact on Assay
Source Alkylation of glycine or cyclization of dihaloethaneEnzymatic conversion of SAM (ACC Synthase)Synthetic may contain catalyst residues.
Form Often HCl Salt (Hydroscopic)Free Acid / ZwitterionCritical: HCl lowers pH; must buffer heavily for enzyme assays.
Purity >98% (HPLC)>99% (Certified Reference Material)Synthetic impurities (e.g., ammonium) can interfere with N-assays.
Contaminants Trace Heavy Metals (Ni, Cu), Ammonium ChlorideProtein/Peptide residues (if extracted)Heavy metals inhibit ACC Oxidase (ACO).
Stereochemistry Achiral (Cyclic)AchiralNo stereoisomer issues, but ring strain makes it reactive.
The "Hidden" Variable: Heavy Metal Poisoning

Synthetic routes often utilize metal catalysts (Copper or Nickel). Even trace amounts (<10 ppm) of these metals in synthetic ACC can irreversibly inhibit ACC Oxidase (ACO) , the enzyme responsible for converting ACC to ethylene. This leads to false negatives in plant bioassays, not because the ACC is inactive, but because the contaminant kills the reporter enzyme.

Part 2: Functional Bioequivalence (Plant Systems)

In plant biology, the "Gold Standard" for ACC activity is its conversion to ethylene gas by ACC Oxidase (ACO).[1][2] This system is self-validating: if the enzyme cannot convert the substrate, the substrate is either chemically comprised or toxic to the enzyme.

Mechanism: The Yang Cycle

ACC acts as the immediate precursor to ethylene. In a benchmarking context, we bypass ACC Synthase (ACS) and feed ACC directly to the tissue or purified enzyme to measure potential throughput (Vmax).

YangCycle Met Methionine SAM S-Adenosyl- methionine (SAM) Met->SAM SAM Synthetase ACC ACC (Substrate) SAM->ACC ACC Synthase (ACS) Ethylene Ethylene (Gas Signal) ACC->Ethylene ACC Oxidase (ACO) + O2, Ascorbate, Fe2+ MACC Malonyl-ACC (Inactive Conjugate) ACC->MACC N-malonyl transferase

Figure 1: The Ethylene Biosynthesis Pathway.[1][3][4][5][6] Benchmarking focuses on the efficiency of the ACC -> Ethylene conversion step mediated by ACO.

Part 3: Pharmacological Validation (Mammalian Systems)

In neurobiology, ACC is benchmarked by its ability to modulate the N-methyl-D-aspartate (NMDA) receptor. Unlike glycine (a full agonist), ACC is a partial agonist .

The Partial Agonist Benchmark

A valid synthetic ACC batch must demonstrate a "ceiling effect."

  • Agonism: In the absence of glycine, ACC should activate the receptor (approx. 60-80% of glycine's max response).

  • Antagonism: In the presence of saturating glycine, adding ACC should reduce the current down to the ACC baseline. If the synthetic batch acts as a full agonist, it is likely contaminated with glycine.

NMDAModulation Glu Glutamate Channel Ion Channel (Ca2+ Influx) Glu->Channel Opens GlySite Glycine Site (Modulatory) GlySite->Channel Potentiation Glycine Glycine (Full Agonist) Glycine->GlySite 100% Efficacy ACC ACC (Partial Agonist) ACC->GlySite ~60-80% Efficacy (Competitive)

Figure 2: NMDA Receptor Modulation. ACC competes with Glycine, acting as a "brake" on excitotoxicity by capping channel opening efficacy.

Part 4: Experimental Protocols

Protocol A: The ACO Headspace Assay (Plant Benchmark)

Objective: Quantify the conversion rate of Synthetic ACC into Ethylene using Gas Chromatography (GC).

Reagents:

  • Enzyme Source: Recombinant ACO (e.g., AtACO2) or crude extract from apple fruit (high endogenous ACO).

  • Reaction Buffer: 50 mM MOPS (pH 7.2), 10% Glycerol.

  • Cofactors (Critical): 5 mM Ascorbic Acid, 20 mM NaHCO3, 20 µM FeSO4.

  • Substrate: Synthetic ACC (Test) vs. Biological Standard (Control).

Workflow:

  • Neutralization: If using ACC·HCl, dissolve in buffer and adjust pH to 7.2 before adding to the enzyme mix. Acidic shock denatures ACO.

  • Incubation: Mix 1 mL buffer + Cofactors + Enzyme + 1 mM ACC in a sealed 10 mL headspace vial.

  • Reaction: Incubate at 30°C for 30 minutes with gentle shaking.

  • Measurement: Withdraw 1 mL headspace gas using a gas-tight syringe.

  • Detection: Inject into GC (Alumina column, FID detector).

  • Validation Criteria:

    • Pass: Ethylene peak area of Synthetic ACC is within ±5% of Standard.

    • Fail (Inhibition): Low ethylene production suggests heavy metal contamination inhibiting the Fe2+ cofactor.

Protocol B: NMDA Calcium Influx Assay (Mammalian Benchmark)

Objective: Confirm partial agonism profile using a fluorescent calcium reporter.

Reagents:

  • Cells: HEK293 cells expressing NR1/NR2B subunits.

  • Dye: Fluo-4 AM (Calcium indicator).

  • Buffer: Mg2+-free HBSS (Magnesium blocks the NMDA channel).

Workflow:

  • Loading: Incubate cells with Fluo-4 AM for 45 mins. Wash x3 with Mg2+-free HBSS.

  • Baseline: Record basal fluorescence (F0).

  • Challenge 1 (Agonism): Inject Glutamate (10 µM) + Synthetic ACC (concentration curve 0.1 µM - 1 mM). Measure fluorescence rise.

  • Challenge 2 (Antagonism/Competition): Inject Glutamate (10 µM) + Glycine (10 µM). Once signal plateaus, inject Synthetic ACC (1 mM).

  • Validation Criteria:

    • Agonism:[7] Max signal reaches ~60-80% of the Glycine control max.

    • Competition: Signal decreases upon addition of ACC to the Glycine-saturated system (displacement of full agonist).

References

  • Vertex Pharmaceuticals. (1999). Putative partial agonist 1-aminocyclopropanecarboxylic acid acts concurrently as a glycine-site agonist and a glutamate-site antagonist at N-methyl-D-aspartate receptors.[8] Molecular Pharmacology. Link

  • Van de Poel, B., et al. (2014).[3][9] An updated integrated methodology for analysis of metabolites and enzyme activities of ethylene biosynthesis. Plant Methods.[10] Link

  • Adams, D. O., & Yang, S. F. (1979). Ethylene biosynthesis: identification of 1-aminocyclopropane-1-carboxylic acid as an intermediate in the conversion of methionine to ethylene.[4] PNAS. Link

  • Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene.[11] Frontiers in Plant Science. Link

  • Sigma-Aldrich. (n.d.). 1-Aminocyclopropanecarboxylic acid Product Specification & Safety Data Sheet.Link

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 1-Aminocyclopropanecarboxylate (ACC)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Do not dispose of 1-Aminocyclopropanecarboxylate (ACC) via municipal wastewater or standard trash.

While ACC is not classified as a P-listed or U-listed acute toxin under RCRA (Resource Conservation and Recovery Act), it is a bioactive zwitterion acting as both a potent NMDA receptor modulator in mammals and a direct ethylene precursor in plant biology. Uncontrolled environmental release poses significant risks to local flora and aquatic ecosystems.

Immediate Action Directive:

  • Solid Waste: Segregate into "Solid Organic Waste" containers destined for high-temperature incineration.

  • Liquid Waste: Collect in "Organic Waste" carboys. Do not neutralize and pour down the drain.

  • Destruction Method: Chemical incineration with afterburner and scrubber (to manage nitrogen oxide emissions).

Chemical & Hazard Profile

Understanding the physicochemical properties of ACC is essential for selecting the correct disposal stream. As a zwitterionic amino acid, its solubility and combustion byproducts dictate the protocol.

ParameterDataOperational Implication
Chemical Name 1-Aminocyclopropanecarboxylic acid (ACC)Labeling requirement
CAS Number 22059-21-8Unique identifier for waste manifests
Physical State Crystalline Solid (White/Off-white)Dust generation risk during transfer
GHS Classification Skin Irrit. 2; Eye Irrit.[1][2][3][4] 2A; STOT SE 3Requires Nitrile gloves, Safety Goggles, Lab Coat
Water Solubility Soluble (~40 mg/mL)High Risk: Easily enters water table if spilled
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx)Requires incinerator with scrubber
Bioactivity Ethylene precursor (Plants); NMDA agonist (Mammals)Strict Zero-Discharge Policy

Pre-Disposal Logistics: Segregation & Storage[7]

A. The "Zero-Drain" Rule

Causality: ACC is the direct rate-limiting precursor to ethylene, a plant hormone that regulates ripening and senescence. Even trace amounts entering the local water table can disrupt local vegetation cycles. Furthermore, as an NMDA receptor agonist, it possesses neuroactive properties.

  • Protocol: All sink drains in the handling area must be considered "off-limits."

B. Waste Segregation Streams

Segregate ACC waste based on its state to facilitate efficient incineration.

  • Stream A: Solid Waste (Pure Compound/Spill Debris)

    • Container: High-Density Polyethylene (HDPE) wide-mouth jar or double-lined biohazard bag (if contaminated).

    • Labeling: "Hazardous Waste - Solid - Organic Irritant."

    • Additives: None. Keep dry to prevent hydrolysis or bacterial growth.

  • Stream B: Liquid Waste (Mother Liquors/Reaction Mixtures)

    • Container: HDPE or Glass Carboy (Amber glass preferred if photosensitive reagents are co-present).

    • Compatibility: Compatible with standard organic solvents (Methanol, Ethanol, DMSO).

    • Warning: Do not mix with strong oxidizers (e.g., Nitric Acid, Peroxides) as the amine group can form unstable N-nitroso compounds or result in energetic oxidation.

Disposal Workflow & Decision Matrix

The following workflow dictates the operational steps from bench to destruction.

ACC_Disposal_Workflow Start Start: ACC Waste Generated State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Powder, Wipes, PPE) State_Check->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions, Rinsate) State_Check->Liquid_Waste Liquid Container_Solid Container: Wide-mouth HDPE Label: 'Solid Organic Waste' Solid_Waste->Container_Solid EHS_Handoff Hand-off to EHS/Contractor Container_Solid->EHS_Handoff Solvent_Check Is Solvent Halogenated? Liquid_Waste->Solvent_Check Non_Halo Stream: Non-Halogenated Organic Solvent_Check->Non_Halo No (e.g., MeOH, Water) Halo Stream: Halogenated Organic Solvent_Check->Halo Yes (e.g., DCM) Non_Halo->EHS_Handoff Halo->EHS_Handoff Incineration Destruction: Chemical Incineration (w/ Scrubber for NOx) EHS_Handoff->Incineration

Figure 1: Decision matrix for the segregation and disposal of ACC waste streams.

Detailed Disposal Procedures

Protocol A: Solid Waste Handling
  • PPE Required: Nitrile gloves (double-gloving recommended), lab coat, safety glasses, and N95 dust mask (if working outside a fume hood).

  • Collection: Sweep up bulk powder using a dedicated brush and pan or a HEPA-filtered vacuum.

  • Containment: Transfer waste into a chemically resistant HDPE container.

  • Labeling: Affix a hazardous waste label detailing:

    • Constituent: 1-Aminocyclopropanecarboxylic acid.[1][3]

    • Hazard: Irritant.[3][4][5]

Protocol B: Liquid Waste Handling
  • Dissolution (Optional): If you have solid residue in glassware, dissolve it in a minimal amount of Methanol or Ethanol. ACC is soluble in water, but organic solvents are preferred for incineration fuel blending.

  • Transfer: Pour into the appropriate "Organic Waste" carboy.

    • Note: Ensure the carboy is not full (>90% capacity).

  • Rinsing: Triple rinse the original glassware with the chosen solvent and add the rinsate to the waste carboy.

Protocol C: Spill Management (Emergency Response)

Scenario: You drop a 5g bottle of ACC powder on the floor.

  • Isolate: Mark the area. Do not walk through the powder.

  • Ventilate: Ensure the room ventilation is active.

  • Dry Clean-up: Do not wet the powder initially. Wetting it creates a sticky sludge that is harder to contain.

    • Cover the spill with a dust suppressant or gently sweep into a dustpan.

  • Wet Polish: Once the bulk solid is removed, wipe the surface with wet paper towels (water is sufficient).

  • Disposal: Place all spill debris and paper towels into the Solid Waste container.

Regulatory & Compliance Notes

  • RCRA Status: ACC is not P-listed or U-listed, meaning it is not an "acutely hazardous" waste by default definition. However, it falls under the "Characteristic" waste if mixed with ignitable solvents (D001) or "Listed" waste rules if mixed with F-listed solvents [1].

  • Incineration Requirement: The combustion of ACC generates Nitrogen Oxides (NOx). The disposal facility must utilize an incinerator equipped with a scrubber system to neutralize these acidic gases before release [2].

References

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Overview.[6][7] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 65050, 1-Aminocyclopropanecarboxylic acid. [Link]

Sources

Personal protective equipment for handling 1-Aminocyclopropanecarboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

1-Aminocyclopropanecarboxylate (ACC) [CAS: 22059-21-8] is a cyclic amino acid widely utilized as a precursor in plant ethylene biosynthesis and as a partial agonist at the glycine site of the NMDA receptor in mammalian neuroscience.

While ACC is chemically stable, its safety profile is defined by two factors:

  • Physical Form: It is a zwitterionic solid prone to static charge, creating fine particulate dust that is easily inhaled.

  • Biological Activity: As a CNS-active ligand, systemic absorption via mucous membranes (eyes, lungs) must be strictly minimized to prevent unintended neuromodulation.

This guide moves beyond generic safety advice, providing a self-validating protocol for researchers handling ACC in milligram-to-gram quantities.

Hazard Identification & Risk Assessment

The primary risk with ACC is respiratory and mucosal irritation . The following classifications (GHS) apply:

Hazard ClassCategoryCodeHazard Statement
Skin Irritation Cat 2H315Causes skin irritation.[1][2][3]
Eye Irritation Cat 2AH319Causes serious eye irritation.[1][2][3]
STOT-SE Cat 3H335May cause respiratory irritation (Inhalation).[1][3][4][5]

Scientist’s Insight: The "Warning" signal word often leads to complacency. However, because ACC modulates NMDA receptors, "irritation" in the nasal cavity can also facilitate rapid transport into the bloodstream. Control of airborne dust is the single most critical safety metric.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is determined by the state of matter (Solid Powder vs. Aqueous Solution).

Table 1: PPE Specifications
Protection ZoneSolid Handling (Weighing/Transfer) Solution Handling (Pipetting/Injection) Technical Rationale
Respiratory N95 / P2 Respirator (Minimum) or Fume HoodSurgical Mask (Optional if no aerosols)Prevents inhalation of micronized powder during static discharge.
Dermal (Hands) Nitrile (0.11 mm / 4 mil) Nitrile (0.11 mm / 4 mil) ACC is water-soluble; nitrile offers excellent resistance. Latex is acceptable but discouraged due to allergy risks.
Ocular Safety Glasses (Side Shields)Chemical Splash Goggles Powder can drift around glasses; solutions pose splash risks.
Body Lab Coat (Buttoned, elastic cuffs)Lab CoatElastic cuffs prevent powder migration up the wrist.

Operational Protocols: The "Self-Validating" Workflow

Phase A: Weighing & Static Control (Critical Control Point)

ACC is a crystalline powder that easily acquires static charge, causing "fly-away" particles.

  • Engineering Control: Operate inside a chemical fume hood or a balance enclosure.

  • Static Neutralization: Use an ionizing bar or anti-static gun on the weighing boat before adding the chemical.

    • Why? This prevents the powder from repelling off the spatula and becoming airborne.

  • Transfer: Use a disposable antistatic weighing funnel. Do not pour from the stock bottle; use a micro-spatula.

  • Validation: Check the balance area with a UV light (if applicable for fluorescent impurities) or visual inspection against a dark background to ensure no dust has settled outside the boat.

Phase B: Solubilization

ACC is highly soluble in water.

  • Solvent Addition: Always add the solvent to the powder , not the powder to the solvent.

    • Why? Adding powder to liquid can cause a "puff" of displaced air, ejecting particles.

  • Vessel Selection: Use a vessel with a height-to-width ratio of at least 2:1 (e.g., a volumetric flask or conical tube) to contain any minor splashing.

Phase C: Spill Response
  • Dry Spill: DO NOT sweep. Sweeping generates dust. Cover with a paper towel dampened with water, then wipe up. This converts the hazard from an inhalation risk (dust) to a contact risk (solution), which is easier to manage with gloves.

  • Wet Spill: Absorb with inert pads (vermiculite or paper). Clean surface with 70% ethanol followed by water.

Disposal & Decontamination

ACC is not classified as a P-listed acutely toxic waste, but it must not be flushed down the drain due to its biological activity.

  • Solid Waste: Collect in a container labeled "Solid Organic Waste (Non-Halogenated)."

  • Liquid Waste: Collect in "Aqueous Waste with Organics."

  • Destruction: The preferred method is incineration at >800°C.

    • Disposal Logic: Dissolving in a combustible solvent (if compatible) facilitates incineration.

Visualizations

Diagram 1: Risk Assessment & PPE Logic

This decision tree helps researchers select the correct safety protocols based on the procedure.

RiskAssessment Start Start: Handling ACC StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Weighing Liquid Aqueous Solution StateCheck->Liquid Pipetting RiskSolid Risk: Dust Inhalation (High Risk) Solid->RiskSolid RiskLiquid Risk: Splash/Contact (Moderate Risk) Liquid->RiskLiquid ControlSolid REQ: Fume Hood + N95 + Nitrile Gloves RiskSolid->ControlSolid ControlLiquid REQ: Safety Glasses + Nitrile Gloves RiskLiquid->ControlLiquid

Caption: Logic flow for determining PPE requirements based on the physical state of ACC.

Diagram 2: Safe Solubilization Workflow

A step-by-step visual guide to the most common laboratory procedure involving ACC.

Solubilization Step1 1. De-Static Weighing Boat Step2 2. Weigh Powder (Inside Hood) Step1->Step2 Step3 3. Transfer to Vessel Step2->Step3 Step4 4. Add Solvent (Liquid to Solid) Step3->Step4 Step5 5. Vortex/Mix Step4->Step5 Warning CRITICAL: Avoid 'Puff' Effect Warning->Step4 Risk Point

Caption: Operational workflow emphasizing the critical solvent addition step to prevent aerosolization.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 123989, 1-Aminocyclopropanecarboxylic acid. Retrieved from [Link]

  • Skolnick, P., et al. (1989). Modulation of N-methyl-D-aspartate receptors by 1-aminocyclopropanecarboxylic acid. Journal of Pharmacology and Experimental Therapeutics. (Contextualizing NMDA activity).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.